Product packaging for Phytantriol(Cat. No.:CAS No. 74563-64-7)

Phytantriol

Cat. No.: B1228177
CAS No.: 74563-64-7
M. Wt: 330.5 g/mol
InChI Key: CGIHFIDULQUVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phytantriol (3,7,11,15-Tetramethylhexadecane-1,2,3-triol) is a saturated, branched-chain triol alcohol that serves as a foundational lipid in advanced biomaterial and drug delivery system research . It is classified as an amphiphile, meaning it spontaneously self-assembles in aqueous environments to form complex, nanostructured lyotropic liquid crystalline phases . Its primary research value lies in its ability to create stable, non-lamellar lipid nanoparticles, specifically cubosomes and hexosomes, which are investigated for their high capacity to solubilize and control the release of therapeutic agents with varying polarities . The main research applications of this compound include the development of lipid liquid crystalline nanoparticles (LLCNPs) for drug delivery. Its mechanism of action is based on its self-assembly into inverse bicontinuous cubic (QIID, Pn3m) and inverse hexagonal (HII) phases in excess water . These structures consist of a single continuous lipid bilayer that separates two intricate networks of water channels, providing a large surface area for drug incorporation . Hydrophobic molecules can be encapsulated within the lipid bilayer, while hydrophilic molecules can be accommodated within the aqueous channels. A significant advantage of this compound in research is its high chemical stability compared to mono-glyceride lipids like glyceryl monooleate (GMO), as its saturated phytanyl backbone lacks ester bonds that are susceptible to hydrolysis . This stability is crucial for applications requiring consistent nanostructure integrity. Researchers utilize this compound-based systems for a wide range of investigations, including sustained release formulations for intra-articular injection , oral delivery of poorly water-soluble drugs like nifedipine , and targeted cancer therapy, as demonstrated in studies involving berberine-loaded nanoparticles for non-small-cell lung cancer (NSCLC) . It is also a material of interest for encapsulating membrane proteins to facilitate structural and functional studies and for exploring lipid phase behavior in non-aqueous deep eutectic solvents . This compound is generally considered to have a good biocompatibility profile, with acute oral toxicity (LD50) studies in rats and mice showing values greater than 5000 mg/kg . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H42O3 B1228177 Phytantriol CAS No. 74563-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7,11,15-tetramethylhexadecane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O3/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-20(5,23)19(22)15-21/h16-19,21-23H,6-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIHFIDULQUVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868315
Record name 3,7,11,15-Tetramethylhexadecane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74563-64-7
Record name Phytantriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74563-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phytantriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074563647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7,11,15-Tetramethylhexadecane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7,11,15-tetramethylhexadecane-1,2,3-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.818
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHYTANTRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LVI07A72W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Navigating the Self-Assembly of Phytantriol: A Technical Guide to its Phase Diagram

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the phase behavior of lipids like phytantriol is paramount for harnessing their potential in advanced drug delivery systems. This in-depth technical guide provides a comprehensive overview of the determination and interpretation of the this compound-water phase diagram, detailing experimental methodologies, data presentation, and the logical relationships between its distinct liquid crystalline phases.

This compound, a branched-chain glycerol ether, is a biocompatible and biodegradable amphiphilic lipid that has garnered significant attention for its ability to self-assemble into a variety of lyotropic liquid crystalline phases in the presence of water. These nanostructured phases, particularly the bicontinuous cubic phases, offer unique advantages for the encapsulation and sustained release of therapeutic agents. A thorough understanding of the this compound phase diagram is therefore crucial for the rational design and optimization of novel drug delivery vehicles.

This compound-Water Phase Diagram: A Summary of Phases and Transitions

The phase behavior of the this compound-water system is primarily dependent on two key variables: water concentration and temperature. As the water content increases, this compound transitions through a sequence of distinct, ordered structures.[1][2][3][4] The temperature also plays a critical role, capable of inducing transitions between different liquid crystalline phases.[1][5]

The following table summarizes the principal lyotropic liquid crystalline phases observed in the this compound-water system and their corresponding structural characteristics.

Phase DesignationFull NameSpace GroupStructure DescriptionWater Content (% w/w)Temperature Range (°C)Lattice Parameter (Å)
L₂Reversed Micellar-Disordered solution of water-in-oil micellesLow water contentBroad range-
Lamellar-Flat, stacked lipid bilayers separated by water layersIntermediateRoom Temperature-
Q²³⁰ (Ia3d)Gyroid Bicontinuous CubicIa3dInfinite periodic minimal surface (IPMS) with a gyroid geometry~20-26Room Temperature-
Q²²⁴ (Pn3m)Diamond Bicontinuous CubicPn3mIPMS with a diamond geometry~26-36 (in excess water)Room Temperature64 - 66
H₂Reversed Hexagonalp6mCylindrical water channels arranged in a hexagonal lattice~20-26> 4439 - 41 (at 50°C)

Table 1: Summary of the liquid crystalline phases of the this compound-water system. Data compiled from multiple sources.[1][5]

Experimental Determination of the this compound Phase Diagram

The characterization of the intricate nanostructures within the this compound-water system necessitates the use of specialized analytical techniques. The two primary methods employed for the determination of the this compound phase diagram are Small-Angle X-ray Scattering (SAXS) and Crossed Polarized Light Microscopy (CPLM).[6][7]

Experimental Protocols

1. Sample Preparation:

A series of this compound/water mixtures with varying compositions are prepared by accurately weighing the lipid and deionized water into sealed vials. The samples are then homogenized by centrifugation and temperature cycling to ensure thermodynamic equilibrium. For analysis, the samples are loaded into appropriate sample holders, such as thin-walled glass capillaries for SAXS or between a microscope slide and a coverslip for CPLM.

2. Small-Angle X-ray Scattering (SAXS):

SAXS is the definitive technique for identifying the specific liquid crystalline phase and determining its structural parameters.[6][8][9]

  • Instrumentation: A SAXS instrument equipped with a high-intensity X-ray source (e.g., synchrotron or a rotating anode) and a 2D detector is used. The sample-to-detector distance is calibrated using a standard (e.g., silver behenate).

  • Data Acquisition: The prepared samples are placed in the sample holder and exposed to the X-ray beam. The scattering patterns are collected over a range of scattering vectors (q), typically from 0.01 to 0.6 Å⁻¹. Temperature control is achieved using a Peltier element or a circulating water bath.

  • Data Analysis: The 2D scattering patterns are radially integrated to obtain 1D intensity versus q profiles. The positions of the Bragg diffraction peaks are then used to identify the phase. The ratio of the peak positions is characteristic of a specific lattice type (e.g., √2, √3, √4, √6, √8 for the Pn3m cubic phase).[10] The lattice parameter (a) can be calculated from the position of the first and most intense peak (q₁₀₀) using the formula: a = 2π/q₁₀₀.

3. Crossed Polarized Light Microscopy (CPLM):

CPLM is a complementary technique used for the initial screening of samples and for visualizing the texture of the different phases.[6][7]

  • Instrumentation: A standard optical microscope equipped with two polarizers (a polarizer and an analyzer) oriented at 90° to each other is used. A temperature-controlled stage is often employed to observe phase transitions.

  • Observation: A small amount of the sample is placed on a microscope slide and covered with a coverslip. The sample is then observed between the crossed polarizers.

  • Interpretation:

    • Isotropic Phases (L₂ and Cubic): These phases are non-birefringent and appear dark under crossed polarizers. The cubic phases are highly viscous and gel-like.

    • Anisotropic Phases (Lα and H₂): These phases are birefringent and exhibit characteristic textures. The lamellar phase often shows "oily streaks" and Maltese crosses, while the hexagonal phase displays a fan-like texture.

Visualizing the Experimental Workflow and Phase Relationships

To better illustrate the process of determining the this compound phase diagram and the interplay between the different phases, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Phase Characterization cluster_interpretation Data Interpretation & Diagram Construction start Weigh this compound and Water mix Homogenize (Centrifugation & Temp Cycling) start->mix load Load into Sample Holders mix->load cplm Crossed Polarized Light Microscopy (CPLM) load->cplm saxs Small-Angle X-ray Scattering (SAXS) load->saxs texture Observe Optical Textures cplm->texture diffraction Analyze Diffraction Patterns saxs->diffraction identify Identify Phases & Determine Lattice Parameters texture->identify diffraction->identify diagram Construct Temperature-Composition Phase Diagram identify->diagram

Caption: Experimental workflow for determining the this compound phase diagram.

Phase_Transitions L2 L₂ (Reversed Micellar) La Lα (Lamellar) L2->La + Water Q230 Q²³⁰ (Ia3d Cubic) La->Q230 + Water Q224 Q²²⁴ (Pn3m Cubic) Q230->Q224 + Water H2 H₂ (Reversed Hexagonal) Q230->H2 > 44°C Q224->H2 > 44°C Excess_Water Excess Water Q224->Excess_Water + Excess Water

Caption: Logical relationships and transitions between this compound-water phases.

Interpretation and Significance in Drug Development

The this compound-water phase diagram provides a roadmap for formulating lipid-based drug delivery systems. The existence of the bicontinuous cubic phases (Q²³⁰ and Q²²⁴) in excess water at physiological temperatures is of particular importance.[6][7] These phases consist of a continuous lipid bilayer separating two intertwined, non-intersecting aqueous channels, providing distinct environments for solubilizing both hydrophobic and hydrophilic drug molecules.

The transition to the reversed hexagonal phase (H₂) at temperatures above 44°C is a key consideration for thermal stability and potential in vivo phase behavior.[1][5] Furthermore, the incorporation of drugs and other excipients can influence the phase boundaries and even induce the formation of different phases.[6][7] Therefore, a thorough characterization of the phase behavior of a final formulation is essential.

By understanding the principles outlined in this guide, researchers can effectively navigate the complex phase landscape of this compound, enabling the design of sophisticated and effective nanostructured carriers for a wide range of therapeutic applications.

References

Navigating the Thermal Landscape of Phytantriol-Water Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal behavior and phase transitions of phytantriol-water systems, critical for their application in advanced drug delivery. This compound, a biocompatible and chemically stable amphiphile, self-assembles in the presence of water to form a variety of lyotropic liquid crystalline phases. The precise structure of these phases is exquisitely sensitive to both temperature and water content, a characteristic that can be harnessed for controlled drug release. This document details the phase behavior, presents key quantitative data in a structured format, outlines the experimental protocols for characterization, and provides a visual representation of the phase transition logic.

Core Understanding: The this compound-Water Phase Diagram

The interplay of this compound and water gives rise to a sequence of distinct, ordered structures known as lyotropic liquid crystalline phases. As the concentration of water increases at room temperature, the system transitions through several phases: a reversed micellar phase (L₂), a lamellar phase (Lα), a reversed bicontinuous cubic phase of space group Ia3d (QIIIa3d or Q230), and another reversed bicontinuous cubic phase of space group Pn3m (QIIPn3m or Q224).[1][2][3] Temperature introduces a further dimension to this behavior, most notably inducing a transition from the cubic phases to a reversed hexagonal phase (HII) at elevated temperatures.[1][2][3][4] The chemical stability of this compound makes it a compelling alternative to other lipids like glycerol monooleate for the development of drug delivery systems.[2][3]

Quantitative Phase Transition Data

The following tables summarize the approximate temperature and water composition ranges for the principal lyotropic liquid crystalline phases observed in the this compound-water system. It is important to note that the exact transition boundaries can be influenced by the purity of the this compound used.[5]

Table 1: Phase Transitions of the this compound-Water System at Room Temperature (~25°C)

PhaseAbbreviationWater Content (% w/w)
Reversed MicellarL₂< 6
Lamellar6 - 14
Reversed Bicontinuous Cubic (Gyroid)QIIIa3d (Q230)14 - 24
Reversed Bicontinuous Cubic (Diamond)QIIPn3m (Q224)25 - 28
Excess Water-> 28

Table 2: Temperature-Induced Phase Transitions in the this compound-Water System

Initial Phase(s)Final PhaseTransition Temperature (°C)Water Content (% w/w)
QIIIa3d / QIIPn3mHII~44 - 60> 20
HIIL₂> 64High water content

Experimental Protocols for Characterization

The elucidation of the this compound-water phase diagram and the characterization of its various phases rely on a suite of complementary analytical techniques. The most crucial of these are Small-Angle X-ray Scattering (SAXS), Differential Scanning Calorimetry (DSC), and Polarized Light Microscopy (PLM).

Small-Angle X-ray Scattering (SAXS)

SAXS is the definitive technique for identifying the specific liquid crystalline phase present in a sample. By analyzing the scattering pattern of X-rays as they pass through the sample, detailed information about the periodic nanostructure of the phase can be obtained.

Methodology:

  • Sample Preparation: this compound and deionized water are weighed to the desired composition in a sealed container. The mixture is then homogenized by repeated centrifugation or by cycling between hot and cold temperatures to ensure a uniform and equilibrated sample.

  • Sample Loading: The homogenized sample is loaded into a thin-walled glass or quartz capillary tube (typically 1-2 mm in diameter) and hermetically sealed to prevent water evaporation during the experiment.

  • Data Acquisition: The sealed capillary is mounted in a SAXS instrument equipped with a temperature-controlled sample holder. X-ray scattering patterns are collected over a range of scattering vectors (q) typically from 0.01 to 0.6 Å⁻¹. For studying temperature-dependent phase transitions, data is collected at discrete temperature intervals, allowing the sample to equilibrate at each setpoint.

  • Data Analysis: The resulting 1D scattering profiles (intensity vs. q) are analyzed to identify the positions of the Bragg peaks. The ratio of the peak positions is characteristic of a specific liquid crystalline phase. For example, for the cubic phases, the peak positions will follow specific mathematical relationships corresponding to the Ia3d or Pn3m space groups. The lattice parameter of the phase can also be calculated from the peak positions.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature. It is particularly useful for detecting the enthalpy changes associated with phase transitions.

Methodology:

  • Sample Preparation: A small amount of the equilibrated this compound-water sample (typically 5-15 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed to prevent any loss of water during heating. An empty, hermetically sealed aluminum pan is used as a reference.

  • Thermal Program: The sample and reference pans are placed in the DSC cell. A temperature program is initiated, which typically involves heating the sample at a constant rate (e.g., 2-10 °C/min) over the temperature range of interest. A cooling cycle may also be employed to study the reversibility of the transitions.

  • Data Analysis: The DSC thermogram plots the differential heat flow against temperature. Endothermic peaks (heat absorption) or exothermic peaks (heat release) indicate phase transitions. The peak temperature provides the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

Polarized Light Microscopy (PLM)

PLM is a qualitative technique used to visualize the texture and birefringence of the different liquid crystalline phases. Isotropic phases (like the cubic and micellar phases) appear dark under crossed polarizers, while anisotropic phases (like the lamellar and hexagonal phases) exhibit characteristic birefringent textures.

Methodology:

  • Sample Preparation: A small amount of the this compound-water sample is placed on a clean glass microscope slide and covered with a coverslip. The sample is gently sheared to a thin film.

  • Observation: The slide is placed on the stage of a polarized light microscope equipped with a temperature-controlled hot stage. The sample is observed between crossed polarizers.

  • Phase Identification: Isotropic phases (cubic and micellar) will appear dark and featureless. The lamellar phase typically shows "oily streaks" and Maltese cross textures. The hexagonal phase often displays a fan-like texture. By observing the changes in these textures as the temperature is varied, the phase transitions can be visually identified.

Visualization of Phase Transitions

The following diagram illustrates the logical progression of phase transitions in the this compound-water system as a function of increasing water content and temperature.

G L2 Reversed Micellar (L₂) La Lamellar (Lα) L2->La Q230 Cubic (QII-Ia3d) La->Q230 Q224 Cubic (QII-Pn3m) Q230->Q224 H2 Reversed Hexagonal (HII) Q230->H2 ~44-60°C Q224->H2 Excess_Water Excess Water Q224->Excess_Water H2->L2 >64°C T_increase Increase Temperature Water_increase Increase Water Content

Caption: Logical flow of this compound-water phase transitions.

Conclusion

The thermal behavior of this compound-water systems is a rich and complex field with significant implications for the design of next-generation drug delivery vehicles. By understanding and controlling the phase transitions through careful manipulation of temperature and composition, it is possible to create sophisticated formulations with tailored drug release profiles. The experimental techniques outlined in this guide provide the necessary tools for researchers and drug development professionals to explore and harness the unique properties of these versatile systems. The continued investigation into these materials promises to yield further innovations in the fields of pharmaceuticals, cosmetics, and beyond.

References

Methodological & Application

Application Notes and Protocols: Preparation of Phytantriol Cubosomes for Protein Encapsulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Phytantriol cubosomes, a promising nanocarrier system for the encapsulation and delivery of proteins. Cubosomes are nanoparticles with a unique internal bicontinuous cubic liquid crystalline structure, offering a high internal surface area for encapsulating hydrophilic, hydrophobic, and amphiphilic molecules, including therapeutic proteins.[1][2] Their biocompatibility and ability to provide sustained release make them an attractive option for drug delivery applications.[3][4]

Overview of Preparation Methods

Two primary methods are employed for the preparation of this compound cubosomes: the top-down and bottom-up approaches.[5][6][7]

  • Top-Down Method: This technique involves the dispersion of a bulk, viscous cubic phase of this compound into an aqueous medium using high-energy methods like sonication or high-pressure homogenization.[3][5][8] It is a rapid method that typically yields cubosomes with a particle size below 200 nm and low polydispersity.[5]

  • Bottom-Up Method (Solvent Precursor Dilution): In this approach, this compound is first dissolved in a hydrotrope (e.g., ethanol) to form a liquid precursor. This precursor is then added to an aqueous solution containing a stabilizer, leading to the spontaneous formation of cubosomes upon dilution.[9][10][11] This method requires less energy input compared to the top-down approach.[12]

The choice of method can influence the final properties of the cubosomes, such as particle size and the presence of other lipid structures like liposomes.[5][6][7]

Materials and Equipment

Materials:

  • This compound (3,7,11,15-tetramethyl-1,2,3-hexadecanetriol)

  • Stabilizer: Pluronic® F127 (Poloxamer 407)[5][6][13]

  • Hydrotrope (for bottom-up method): Ethanol[5][6][9]

  • Aqueous Phase: Deionized or Milli-Q water

  • Protein for encapsulation (e.g., Ovalbumin)[9][10][11]

Equipment:

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Ultrasonicator (probe or bath) or High-pressure homogenizer (for top-down method)

  • Rotary evaporator (for bottom-up method, to remove ethanol)[5][6][7]

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

  • Cryogenic Transmission Electron Microscope (Cryo-TEM) for morphological analysis

  • Small-Angle X-ray Scattering (SAXS) instrument for structural analysis

Experimental Protocols

Protocol 1: Top-Down Method

This protocol is adapted from studies that have successfully produced stable this compound cubosomes.[5][6][7]

1. Preparation of the Bulk Cubic Phase: a. Weigh the desired amounts of this compound and Pluronic® F127. A common weight ratio of this compound to F127 is 4:1.[6] b. Melt the this compound and Pluronic® F127 together at a temperature above the melting point of this compound (around 40-50°C). c. Add a small amount of the aqueous phase (e.g., 10-20% w/w) to the molten lipid-stabilizer mixture. d. Vortex the mixture vigorously to form a homogenous, viscous gel (the bulk cubic phase). e. Allow the mixture to equilibrate at room temperature for at least 48 hours to ensure the formation of a well-ordered cubic phase.

2. Dispersion of the Cubic Phase: a. Add the remaining aqueous phase (containing the dissolved protein if encapsulating) to the bulk cubic phase. b. Disperse the mixture using a high-energy method:

  • Ultrasonication: Use a probe sonicator with appropriate power settings and duration (e.g., several minutes with cooling cycles to prevent overheating).
  • High-Pressure Homogenization: Pass the mixture through a high-pressure homogenizer for a specified number of cycles and pressure (e.g., 9 cycles at 1200 bar).[14]

3. Final Formulation: a. The resulting dispersion is the this compound cubosome formulation. b. Store the formulation at a suitable temperature (e.g., 4°C) for further characterization.

Protocol 2: Bottom-Up Method (Solvent Precursor Dilution)

This protocol is based on the solvent precursor dilution technique, which allows for spontaneous cubosome formation.[9][10][11]

1. Preparation of the Liquid Precursor: a. Dissolve the desired amount of this compound in a hydrotrope, such as ethanol. b. In a separate vessel, dissolve the Pluronic® F127 in the aqueous phase. If encapsulating a protein, dissolve it in this aqueous phase.

2. Formation of Cubosomes: a. While stirring the aqueous Pluronic® F127 solution, add the this compound-ethanol solution dropwise. b. The spontaneous formation of a milky dispersion indicates the formation of cubosomes.

3. Removal of Hydrotrope: a. If necessary, remove the ethanol from the dispersion using a rotary evaporator under reduced pressure.[5][6][7]

4. Final Formulation: a. The resulting dispersion is the this compound cubosome formulation. b. Store the formulation at an appropriate temperature for subsequent analysis.

Characterization of this compound Cubosomes

Thorough characterization is crucial to ensure the quality and desired properties of the prepared cubosomes.

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are measured using Dynamic Light Scattering (DLS). The particle size of cubosomes typically ranges from 150 to 300 nm with a low PDI, indicating a narrow size distribution.[5] The zeta potential provides an indication of the colloidal stability of the dispersion.[11]

  • Morphology: Cryogenic Transmission Electron Microscopy (Cryo-TEM) is used to visualize the morphology of the cubosomes, confirming their cubic shape and internal structure.[6][7]

  • Internal Structure: Small-Angle X-ray Scattering (SAXS) is employed to determine the internal liquid crystalline structure of the cubosomes, which is typically a double-diamond (Pn3m) or primitive (Im3m) cubic phase.[4][6][7]

  • Protein Encapsulation Efficiency: To determine the amount of protein successfully encapsulated, the cubosome dispersion is centrifuged to separate the cubosomes from the aqueous phase containing unencapsulated protein. The amount of protein in the supernatant is then quantified using a suitable protein assay (e.g., BCA or Bradford assay). The encapsulation efficiency is calculated as follows:

    Encapsulation Efficiency (%) = [(Total Protein - Free Protein) / Total Protein] x 100

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound cubosomes prepared by different methods.

Table 1: Physicochemical Properties of this compound Cubosomes Prepared by Top-Down vs. Bottom-Up Methods. [5]

Preparation MethodThis compound:F127 RatioParticle Size (nm)PDIZeta Potential (mV)
Top-Down (TD) 1:2190 ± 50.21-23 ± 4
1:1153 ± 50.14-25 ± 8
2:1180 ± 30.20-28 ± 2
4:1203 ± 40.16-25 ± 3
Bottom-Up (BU) 1:2330 ± 500.43-23 ± 1
1:1300 ± 200.26-25 ± 3
2:1330 ± 600.19-25 ± 4
4:1320 ± 600.17-26 ± 5

Table 2: Formulation Parameters for Protein (Ovalbumin) Encapsulation in this compound Cubosomes (Bottom-Up Method). [9][10]

Formulation ComponentConcentration
This compoundVaries
Pluronic® F127Varies
Hydrotrope (Ethanol)Varies
OvalbuminVaries

Note: The optimal concentrations for protein encapsulation need to be determined experimentally.

Visualizations

Experimental Workflow for Cubosome Preparation

experimental_workflow cluster_top_down Top-Down Method cluster_bottom_up Bottom-Up Method td1 1. Mix & Melt This compound & F127 td2 2. Add Aqueous Phase & Equilibrate td1->td2 td3 3. High-Energy Dispersion (Sonication/Homogenization) td2->td3 td4 This compound Cubosomes td3->td4 bu1 1. Dissolve this compound in Ethanol bu3 3. Mix Precursors (Spontaneous Formation) bu1->bu3 bu2 2. Dissolve F127 & Protein in Aqueous Phase bu2->bu3 bu4 4. Remove Ethanol (Rotary Evaporation) bu3->bu4 bu5 This compound Cubosomes bu4->bu5

Caption: Experimental workflows for top-down and bottom-up preparation of this compound cubosomes.

Logical Relationship of Cubosome Characterization

characterization_logic cluster_physicochemical Physicochemical Properties cluster_encapsulation Encapsulation Analysis prep Cubosome Preparation dls DLS (Size, PDI, Zeta Potential) prep->dls cryotem Cryo-TEM (Morphology) prep->cryotem saxs SAXS (Internal Structure) prep->saxs separation Separation of Free Protein (Centrifugation) prep->separation quantification Quantification of Free Protein (Protein Assay) separation->quantification calc_ee Calculate Encapsulation Efficiency quantification->calc_ee

Caption: Logical workflow for the characterization of protein-loaded this compound cubosomes.

References

Application Notes & Protocols: Phytantriol for In Situ Forming Gels in Sustained Drug Release

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phytantriol (PT) is a biocompatible and biodegradable amphiphilic lipid that has garnered significant attention in the development of advanced drug delivery systems. Its ability to self-assemble into various liquid crystalline phases, such as cubic and hexagonal mesophases, upon contact with aqueous environments makes it an ideal candidate for in situ forming gels. These systems are administered as low-viscosity solutions that undergo a phase transition to a viscous gel at the site of injection, creating a drug depot for sustained release. This technology offers several advantages, including ease of administration, reduced dosing frequency, localized drug action, and protection of labile drugs from degradation.

This document provides a comprehensive overview of the applications, experimental protocols, and characterization of this compound-based in situ forming gels for sustained drug release, intended for researchers, scientists, and drug development professionals.

Applications

This compound-based in situ forming gels have been explored for various therapeutic applications, demonstrating their versatility and potential in controlled drug delivery.

  • Intra-articular Delivery: For the treatment of conditions like rheumatoid arthritis, these gels can be injected directly into the joint cavity. The in situ formed gel provides sustained release of anti-inflammatory drugs, such as sinomenine hydrochloride, directly at the target site, minimizing systemic side effects.

  • Vaginal Drug Delivery: The gels can be used for the local and sustained release of drugs for vaginal applications. Studies have shown that these formulations are non-irritant and can reside in the vagina for extended periods, offering a promising strategy for treating vaginal conditions.

  • Cancer Therapy: As a novel embolic agent, this compound-based gels can be used for the transarterial chemoembolization of tumors. The gel can deliver anticancer drugs like hydroxycamptothecine directly to the tumor site while simultaneously blocking the blood supply, leading to a sustained anti-tumor effect.

  • Ophthalmic Drug Delivery: In situ gels are a promising platform for ophthalmic drug delivery, as they can increase the residence time of the drug on the ocular surface, improving bioavailability.

Data Presentation

The following tables summarize the quantitative data from various studies on this compound-based in situ forming gels.

Table 1: Formulation Compositions of this compound-Based In Situ Gels

Formulation CodeThis compound (PT) (w/w%)Ethanol (ET) (w/w%)Water (w/w%)Vitamin E Acetate (VitEA) (w/w%)DrugApplicationReference
ISV₂ (Optimal)641620-Sinomenine HydrochlorideIntra-articular
ISH₂60.816203.2Sinomenine HydrochlorideIntra-articular
PILG641620-Sinomenine HydrochlorideVaginal
F1641620-Not specifiedGeneral
F2562420-Not specifiedGeneral
F3483220-Not specifiedGeneral
F4681715-Not specifiedGeneral
F5721810-Not specifiedGeneral

Table 2: Physicochemical Properties of this compound-Based In Situ Gels

Formulation CodepHSyringeability (25 G needle)Minimum Water for Gelation (Vmin) (µL/100mg)Gelation Time (Tg) (s)Viscosity (sol) (mPa·s)Viscosity (gel) (mPa·s)Reference
ISV₂ Formulations5.08–5.26InjectableNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
ISH₂5.51InjectableNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
PILGNot SpecifiedNot Specified64.563.92Low4-5 orders of magnitude higher

Table 3: In Vitro Drug Release from this compound-Based In Situ Gels

FormulationDrugRelease DurationRelease MediumKey FindingsReference
Optimal ISV₂Sinomenine Hydrochloride6 dayspH 7.4 PBSSustained release profile
ISH₂Sinomenine Hydrochloride>10 dayspH 7.4 PBSSlower and more prolonged release compared to ISV₂
PILGSinomenine Hydrochloride144 hours (6 days)Not SpecifiedSustained release compared to solution and carbomer gels
HCPT-loaded formulationHydroxycamptothecineUp to 30 daysNot SpecifiedRelease affected by initial composition and drug loading

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-based in situ forming gels.

Protocol 1: Preparation of this compound-Based In Situ Forming Gel

This protocol describes the preparation of a low-viscosity precursor solution that forms a gel upon contact with an aqueous environment.

Materials:

  • This compound (PT)

  • Ethanol (ET)

  • Deionized Water

  • Active Pharmaceutical Ingredient (API)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh the required amounts of this compound, Ethanol, and Water according to the desired formulation ratio (e.g., 64:16:20 w/w/w for PT:ET:Water).

  • If incorporating a drug, dissolve the API in the water or ethanol phase, depending on its solubility.

  • Combine the this compound, ethanol, and water (or drug solution) in a sealed vial.

  • Vortex the mixture until a homogenous, isotropic solution is formed.

  • Allow the solution to equilibrate at room temperature for at least 48 hours before further characterization.

Protocol 2: Characterization of the In Situ Formed Gel Structure

This protocol outlines the methods to confirm the liquid crystalline structure of the gel formed after the precursor solution comes into contact with excess water.

A. Crossed Polarized Light Microscopy (CPLM)

Purpose: To qualitatively identify the liquid crystalline phase (e.g., cubic or hexagonal) based on its optical texture.

Procedure:

  • Place a small drop of the prepared precursor solution on a microscope slide.

  • Add a drop of excess water to simulate physiological conditions.

  • Cover with a coverslip and seal the edges.

  • Observe the sample under a polarized light microscope.

  • A dark, isotropic appearance is characteristic of a cubic phase, while fan-like textures are indicative of a hexagonal phase.

B. Small-Angle X-ray Scattering (SAXS)

Purpose: To definitively identify the liquid crystalline phase by analyzing the diffraction pattern.

Procedure:

  • Load the in situ formed gel (prepared by mixing the precursor solution with excess water) into a SAXS sample holder.

  • Acquire the SAXS pattern using a SAXS instrument.

  • The positions of the diffraction peaks are used to determine the lattice parameters and identify the specific liquid crystalline phase (e.g., cubic Pn3m, Im3m, or hexagonal H₂).

Protocol 3: Evaluation of Physicochemical Properties

This protocol details the methods to assess the key physicochemical properties of the precursor solution and the resulting gel.

A. Syringeability

Purpose: To ensure the formulation can be easily administered using a standard syringe and needle.

Procedure:

  • Draw the precursor solution into a 1 mL syringe fitted with a specific gauge needle (e.g., 25 G).

  • Qualitatively assess the ease of injection. The formulation should be easily injectable without applying excessive force.

B. pH Determination

Purpose: To ensure the pH of the formulation is within a physiologically acceptable range (typically 4-9 for parenteral administration).

Procedure:

  • Measure the pH of the precursor solution using a calibrated pH meter.

C. Determination of Minimum Volume of Water for Gelation (Vmin)

Purpose: To determine the minimum amount of aqueous fluid required to induce the sol-gel transition.

Procedure:

  • Place a known weight (e.g., 0.1 g) of the precursor solution into a small vial with a magnetic stirrer.

  • Incubate the vial at 37°C in a water bath with gentle stirring.

  • Gradually add water dropwise until the solution transforms into a gel and the magnetic stirrer stops moving.

  • The total volume of water added is the Vmin.

D. Determination of Gelation Time (Tg)

Purpose: To measure the time required for the sol-gel transition to occur in the presence of excess aqueous fluid.

Procedure:

  • Place a known weight (e.g., 0.1 g) of the precursor solution into a vial with a magnetic stirrer.

  • Incubate at 37°C for 5 minutes.

  • Add a predefined excess volume of water (e.g., 0.3 mL) and start a timer.

  • The time at which the magnetic stirrer completely stops moving is recorded as the Tg.

Protocol 4: In Vitro Drug Release Study

This protocol describes a common method to evaluate the drug release profile from the in situ formed gel.

Materials:

  • Dialysis membrane (e.g., 14,000 Da MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Horizontal shaker or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Accurately weigh a specific amount of the drug-loaded precursor solution (e.g., 0.5 g) and place it into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of release medium (e.g., 6 mL of pH 7.4 PBS) in a sealed container.

  • Place the container in a horizontal shaker or water bath maintained at 37°C with gentle agitation (e.g., 60 rpm).

  • At predetermined time intervals, withdraw an aliquot of the release medium for drug analysis.

  • Replace the withdrawn volume with fresh release medium to maintain sink conditions.

  • Quantify the drug concentration in the collected samples using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound-based in situ forming gels.

G cluster_prep Formulation Preparation cluster_char Characterization cluster_eval Evaluation cluster_admin Administration & Gelation prep Mixing of This compound, Ethanol, Water & API physchem Physicochemical Characterization (pH, Viscosity, Syringeability) prep->physchem admin Administration (e.g., Injection) prep->admin structure Structural Analysis (CPLM, SAXS) invitro In Vitro Drug Release invivo In Vivo Studies (Biocompatibility, Efficacy) invitro->invivo gelation In Situ Gel Formation (Contact with body fluids) admin->gelation gelation->structure gelation->invitro

Caption: Overall workflow from formulation to in vivo evaluation.

G cluster_sol Sol State cluster_trigger Trigger cluster_gel Gel State sol Low Viscosity Precursor Solution (this compound, Ethanol, Water) trigger Contact with Aqueous Environment (e.g., Synovial Fluid) sol->trigger Administration gel High Viscosity Liquid Crystalline Gel (e.g., Cubic Phase) trigger->gel Phase Transition

Caption: The sol-gel transition process of the in situ forming gel.

G cluster_main Characterization Methods cluster_props Properties cluster_methods Techniques main This compound In Situ Gel phys Physical Properties main->phys chem Chemical Properties main->chem bio Biological Properties main->bio visc Viscosity & Rheology phys->visc syr Syringeability phys->syr cplm CPLM phys->cplm saxs SAXS phys->saxs ph pH Measurement chem->ph release In Vitro Release chem->release cyto Cytotoxicity bio->cyto

Caption: Logical diagram of characterization methods.

Conclusion

This compound-based in situ forming gels represent a highly promising platform for sustained drug delivery. Their ease of preparation, administration, and ability to form a stable drug depot in situ make them suitable for a wide range of therapeutic applications. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to explore and optimize these advanced drug delivery systems for their specific needs. Further research will likely focus on expanding the range of compatible drugs, fine-tuning release kinetics, and evaluating long-term in vivo performance and biocompatibility.

Application Notes: Cryo-TEM Imaging for the Visualization of Phytantriol Nanostructures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytantriol (3,7,11,15-tetramethyl-1,2,3-hexadecanetriol) is a biocompatible and chemically stable amphiphilic lipid that self-assembles in aqueous environments to form a variety of lyotropic liquid crystalline nanostructures.[1][2] These non-lamellar structures, particularly the inverse bicontinuous cubic (QII) and inverse hexagonal (HII) phases, are of significant interest for drug delivery applications.[2] They offer a large interfacial area and can encapsulate both hydrophobic and hydrophilic bioactive molecules, providing sustained and controlled release.[1][2]

Dispersions of these liquid crystalline phases, known as cubosomes (from cubic phase) and hexosomes (from hexagonal phase), are nanoparticles that retain the internal structure of the parent bulk phase.[3] Visualizing the complex internal nanostructure and overall morphology of these particles is critical for formulation development and quality control. Cryogenic Transmission Electron Microscopy (Cryo-TEM) is an indispensable technique for this purpose, allowing for high-resolution imaging of the nanostructures in their near-native, hydrated state.[4][5] This document provides detailed protocols and application notes for the successful Cryo-TEM imaging of this compound-based nanostructures.

Principle of Cryo-TEM for this compound Nanostructures

Cryo-TEM enables the direct visualization of nanostructures by flash-freezing a thin aqueous film of the sample on a TEM grid.[6][7] This process, known as vitrification, cools the sample so rapidly that water molecules do not have time to crystallize, instead forming a glassy, amorphous solid.[7][8] This preserves the native morphology of the this compound nanostructures, which would otherwise be destroyed by the dehydration and staining artifacts common in conventional TEM.

Cryo-TEM is uniquely suited to:

  • Confirm Particle Morphology: Determine the overall shape and size distribution of cubosomes and hexosomes, which can range from spherical to polygonal.[9][10]

  • Resolve Internal Nanostructure: Directly visualize the periodic, honeycombed internal lattice of the cubic or hexagonal phases.[3][11]

  • Identify Co-existing Phases: Detect the presence of other structures, such as vesicles or liposomes, which can co-exist in a dispersion and are difficult to distinguish by other methods.[12]

  • Complement Scattering Techniques: While Small-Angle X-ray Scattering (SAXS) provides quantitative data on the average lattice parameters and phase symmetry (e.g., Pn3m, Ia3d), Cryo-TEM provides direct visual confirmation of these structures.[3][12][13]

Experimental Protocols

Protocol 1: Preparation of this compound Nanodispersions

The quality of Cryo-TEM images is highly dependent on the quality of the nanoparticle dispersion. Two primary methods are used for preparing this compound cubosomes.[1][12]

A) Top-Down (TD) Method This approach involves breaking down a bulk viscous cubic phase gel into nanoparticles using high energy.[12] It is a rapid method that often produces particles below 200 nm with low polydispersity.[12]

  • Preparation of Bulk Phase: Melt this compound at approximately 40-60°C. Add a stabilizer solution (e.g., Pluronic® F127 in deionized water) to the molten lipid. A common ratio is 4:1 this compound-to-F127 (w/w).[12]

  • Hydration & Equilibration: Allow the mixture to hydrate and equilibrate at room temperature for at least 48 hours in a sealed container to form a homogenous, viscous gel.

  • Dispersion: Add excess water to the gel. Disperse the mixture using high-energy ultrasonication (e.g., 80% amplitude, pulse cycle 1 for 30 minutes) at a controlled temperature (e.g., 40°C) until a milky, homogenous dispersion is formed.[12] Alternatively, high-pressure homogenization (e.g., 1200 bar for 9 cycles) can be used for dispersion.[13]

B) Bottom-Up (BU) Method This method involves the self-assembly of lipids from a solution upon removal of a hydrotrope, such as ethanol.[12]

  • Lipid Solution Preparation: Dissolve this compound and a stabilizer (e.g., Pluronic® F127) in ethanol.

  • Injection/Hydration: Inject the ethanolic solution into an aqueous phase under stirring. This initially forms vesicles.[12]

  • Solvent Removal: Remove the ethanol using a rotary evaporator. The removal of the hydrotrope triggers the conversion of vesicles into cubosomes with well-defined internal structures.[12]

Protocol 2: Cryo-TEM Sample Preparation (Vitrification)

This is the most critical step for successful imaging. The goal is to create a thin, vitrified layer of the dispersion without artifacts.

  • Grid Preparation: Use TEM grids with a perforated carbon support film (e.g., Quantifoil® or C-flat™). The grids should be glow-discharged for 15-30 seconds immediately before use to render the surface hydrophilic, ensuring even spreading of the sample.

  • Sample Application: In a controlled environment chamber with high humidity (>95%) to prevent evaporation, apply 3-4 µL of the this compound nanodispersion to the carbon side of the glow-discharged grid.

  • Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film (typically <300 nm) spanning the holes of the carbon film.[7] The blotting time is crucial and must be optimized (typically 1-5 seconds).

  • Plunge-Freezing: Immediately after blotting, rapidly plunge the grid into a cryogen, such as liquid ethane or a liquid ethane/propane mixture, cooled by liquid nitrogen.[14] This vitrifies the sample.

  • Storage: Transfer the vitrified grid to a liquid nitrogen storage dewar until it is ready for imaging.

Protocol 3: Cryo-TEM Imaging and Data Acquisition
  • Microscope Setup: Use a transmission electron microscope equipped with a cryo-holder and a field emission gun (FEG), operated at an acceleration voltage of 120-200 kV.[14]

  • Sample Loading: Transfer the vitrified grid into the cryo-holder under liquid nitrogen and then insert it into the microscope. Ensure the stage temperature is maintained below -170°C to prevent devitrification.

  • Low-Dose Imaging: Locate areas of interest (thin ice over holes) at low magnification. All subsequent focusing and imaging must be performed under low electron dose conditions (<10-20 electrons/Ų) to minimize radiation damage to the beam-sensitive nanostructures.[14]

  • Image Acquisition: Record images on a high-sensitivity CCD or direct electron detector. A slight defocus (1-3 µm) is typically used to enhance phase contrast, making the internal nanostructure visible.

Data Presentation and Analysis

Cryo-TEM analysis provides both qualitative and quantitative data that are crucial for characterizing this compound nanostructures.

Qualitative Analysis
  • Morphology: Observe the overall shape of the particles. Cubosomes often appear as faceted, polygonal, or nearly spherical nanoparticles.[9]

  • Internal Structure: Identify the characteristic periodic patterns within the particles. Pn3m cubic phases often show a "honeycomb" or "checkerboard" pattern depending on the viewing angle, while Ia3d phases display a different symmetry.[3][15] Hexosomes will show parallel striations corresponding to the hexagonal lattice.

Quantitative Data Summary

The tables below summarize typical quantitative data obtained from studies characterizing this compound nanostructures, often using Cryo-TEM in conjunction with other techniques like Dynamic Light Scattering (DLS) and SAXS.

Table 1: Physicochemical Properties of this compound Cubosomes

Formulation Parameter Mean Particle Size (nm) Polydispersity Index (PDI) Internal Structure (Symmetry) Reference
Unloaded Cubosomes (1200 bar, 9 cycles) 256.9 ± 4.9 Narrow Pn3m [13]
18.0 wt% Daptomycin-Loaded ~250 < 0.2 Cubic [10][14]
2% w/w DLGL/PHY Stabilizer ~200 N/A Pn3m [11]

| 10% w/w DLGL/PHY Stabilizer (in PBS) | ~200 | N/A | Im3m |[11] |

Table 2: Typical Cryo-TEM Imaging Parameters

Parameter Typical Setting/Value Purpose Reference
Acceleration Voltage 120 kV Provides sufficient resolution for nanostructure visualization. [14]
Electron Dose 8-10 electrons/Ų Minimizes radiation damage to the sample. [14]
Defocus Range 1-3 µm underfocus Enhances phase contrast to make internal features visible. General Practice

| Cryo-Holder Temp. | < -170 °C | Prevents the vitrified sample from turning into crystalline ice. |[13] |

Visualized Workflows and Structures

The following diagrams illustrate the experimental workflow and the structural diversity of this compound nanostructures.

G Experimental Workflow for Cryo-TEM of this compound Nanostructures cluster_prep 1. Nanostructure Formulation cluster_vit 2. Sample Vitrification cluster_img 3. Cryo-TEM Imaging & Analysis prep_td Top-Down Method (Homogenization/Sonication) grid_prep Grid Glow-Discharge prep_td->grid_prep prep_bu Bottom-Up Method (Solvent Evaporation) prep_bu->grid_prep sample_app Apply 3µL Sample grid_prep->sample_app blotting Blot Excess Liquid sample_app->blotting plunge Plunge-Freeze in Liquid Ethane blotting->plunge loading Load into Cryo-Holder plunge->loading imaging Low-Dose Imaging (<20 e⁻/Ų) loading->imaging analysis Image Analysis: Morphology & Structure imaging->analysis

Caption: Workflow from this compound nanostructure formulation to Cryo-TEM analysis.

G This compound Self-Assembled Nanostructures This compound This compound Nanostructures Pn3m Pn3m (Double Diamond) This compound->Pn3m Ia3d Ia3d (Gyroid) This compound->Ia3d Hexosomes Hexosomes (HII Phase) This compound->Hexosomes Vesicles Vesicles / Liposomes (Lamellar Phase) This compound->Vesicles

Caption: Common nanostructures formed by this compound visualized with Cryo-TEM.

References

Application Note: Phytantriol as a Matrix for In Meso Crystallization of Membrane Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The in meso or lipidic cubic phase (LCP) crystallization method has become a powerful and widely used technique for obtaining high-resolution crystal structures of membrane proteins.[1][2][3] This method utilizes a bicontinuous lipidic mesophase as a matrix to host and organize membrane proteins, facilitating their crystallization.[1][4] While monoolein is the most commonly used lipid for creating this mesophase, phytantriol presents a chemically stable and effective alternative.[5] this compound, an amphiphilic branched triol, self-assembles in the presence of water to form various lyotropic liquid-crystalline phases, including the crucial bicontinuous cubic phases (QII) necessary for in meso crystallization.[5][6] This document provides detailed protocols and quantitative data for utilizing this compound as a matrix for the crystallization of membrane proteins.

Properties and Phase Behavior of this compound

This compound (3,7,11,15-tetramethyl-1,2,3-hexadecanetriol) is known for its chemical stability and its ability to form cubic phases in aqueous solutions.[5] The specific mesophase formed is dependent on hydration levels and temperature. The two most relevant cubic phases for crystallization are the diamond (Pn3m space group) and gyroid (Ia3d space group) bicontinuous cubic phases.[6] The Pn3m phase is particularly effective for crystallization.[7] The phase behavior of this compound in water is critical for designing crystallization experiments.

Table 1: Temperature and Hydration Dependent Phase Behavior of this compound-Water System

Water Concentration (% w/w) Temperature (°C) Dominant Phase Space Group Reference
6 - 13 Room Temp. Lamellar (Lα) - [5]
14 - 23 Room Temp. Gyroid Cubic (QII) Ia3d [5]
26 - 28 Room Temp. Diamond Cubic (QII) Pn3m [5]
>28 (excess water) 25 - 40 Diamond Cubic (QII) Pn3m [8]

| Excess water | ~44 - 54 | Inverse Hexagonal (HII) | - |[5][9] |

Note: The exact transition temperatures and concentration boundaries can be influenced by impurities and the specific commercial source of this compound.[6][9]

Experimental Workflow for In Meso Crystallization

The overall workflow involves preparing the protein-laden mesophase, dispensing it into crystallization plates, and screening for crystal growth. The viscous, toothpaste-like consistency of the cubic phase requires specialized handling techniques, typically involving coupled syringes.[2][10]

G Experimental Workflow for In Meso Crystallization cluster_prep Mesophase Preparation cluster_dispense Crystallization Setup cluster_screen Screening & Harvesting A Load protein solution into Syringe 1 B Load molten this compound into Syringe 2 C Couple Syringes 1 and 2 B->C D Mix by passing contents between syringes C->D E Protein reconstitutes into cubic phase D->E F Transfer mesophase to dispensing syringe E->F G Dispense ~200 nL bolus into well F->G H Overlay with ~1 µL precipitant solution G->H I Seal plate with glass coverslip H->I J Incubate plate at desired temperature I->J K Monitor for crystals using polarized light J->K L Harvest crystals for diffraction K->L

Caption: Workflow for preparing and setting up in meso crystallization trials.

Detailed Experimental Protocols

Protocol 1: Preparation of Protein-Laden this compound Mesophase

This protocol describes the manual preparation of the mesophase using a coupled syringe mixing device.[10]

1. Materials and Reagents:

  • Purified membrane protein in detergent solution (e.g., 10-50 mg/mL).
  • High-purity this compound.
  • Two gas-tight Hamilton syringes (e.g., 50 or 100 µL).
  • A narrow-bore syringe coupler.
  • A dispensing syringe (e.g., 10 µL) with a repeat dispenser.

2. Procedure:

  • Gently warm the this compound to a fluid state if it is solid at room temperature.
  • Load one of the larger syringes with the membrane protein solution.
  • Load the second large syringe with molten this compound. A typical starting ratio is 2 parts protein solution to 3 parts lipid by volume (40% water content).[2]
  • Connect the two syringes using the coupler, ensuring no air bubbles are trapped.
  • Manually mix the contents by pushing the plungers back and forth for at least 100 cycles. The mixture will become progressively more viscous and optically clear as the homogenous cubic phase forms.[10]
  • Once mixed, transfer the entire protein-laden mesophase into one syringe.
  • Replace the empty syringe with the smaller dispensing syringe.
  • Transfer the mesophase from the larger syringe into the dispensing syringe via the coupler for use in setting up crystallization plates.

Protocol 2: Setting Up Crystallization Plates

This protocol uses glass sandwich plates, which offer excellent optical quality for viewing the viscous mesophase.[11]

1. Materials and Reagents:

  • Protein-laden mesophase in a dispensing syringe.
  • Glass sandwich crystallization plates.
  • Precipitant solutions (from commercial or custom screens).
  • Glass coverslips (e.g., 22 x 22 mm).
  • Pipette for dispensing precipitant solution.

2. Procedure:

  • Using the repeat dispenser, carefully dispense a small bolus (e.g., 200 nL) of the protein-laden mesophase into a well of the glass plate.[11]
  • Immediately, overlay the mesophase bolus with 1-2 µL of the precipitant solution.[11] It is crucial to avoid letting the mesophase dehydrate before adding the precipitant.
  • Repeat for adjacent wells as desired.
  • Carefully place a glass coverslip over the wells to seal them.
  • Incubate the plate at a constant temperature (e.g., 4°C, 17°C, or 20°C).[2]

Protocol 3: Crystal Visualization and Harvesting

1. Visualization:

  • The cubic mesophase is optically isotropic and appears dark between crossed polarizers.[11]
  • Crystals, being ordered and birefringent, will appear as bright objects against the dark background, making them easy to identify.[11]
  • Monitor plates for crystal growth over time, typically from a few hours to several weeks.

2. Harvesting:

  • Harvesting crystals from the viscous mesophase can be challenging.
  • Use micro-tools such as small mounted loops, micropipette tips, or specialized harvesting tools to carefully extract the crystal along with a small amount of the surrounding lipidic phase.
  • The surrounding mesophase can act as a natural cryoprotectant.
  • Immediately flash-cool the harvested crystal in liquid nitrogen for X-ray diffraction analysis.

Quantitative Experimental Parameters

Successful crystallization depends on a combination of factors including the lipid environment, protein concentration, and the composition of the precipitant solution.

Table 2: Typical Parameters for In Meso Crystallization using this compound

Parameter Typical Value / Range Notes Reference
Lipid to Protein Solution Ratio (v/v) 3:2 Results in a mesophase with ~40% (w/w) aqueous content. [2]
Final Protein Concentration 10 - 50 mg/mL (in aqueous phase) Higher concentrations are often more successful. [11]
Dispensed Mesophase Volume ~200 nL Smaller volumes can be used with robotic systems. [11]
Precipitant Solution Volume 1 - 2 µL Sufficient to fully cover the mesophase bolus. [11]
Incubation Temperature 0 - 23 °C Temperature affects mesophase stability and crystal growth kinetics. [12]

| Common Precipitants | PEGs (various MWs), salts (e.g., NaCl, (NH₄)₂SO₄), buffers | Components can affect the stability and lattice parameters of the cubic phase. |[13] |

Factors Influencing this compound Mesophase Stability

The stability of the bicontinuous cubic phase is paramount for successful crystallization. Various components in the protein buffer and precipitant solution can influence or disrupt the mesophase.

G Factors Affecting this compound Mesophase cluster_factors Influencing Factors cluster_phases Resulting Mesophase A Temperature Q Stable Cubic Phase (Pn3m, Ia3d) (Optimal for Crystallization) A->Q Determines stability range H Hexagonal Phase (HII) A->H High temps favor HII B Hydration Level B->Q Critical for formation L Lamellar Phase (Lα) B->L Low hydration favors Lα C Detergents C->H Can induce phase transition D Salts & PEGs D->L High concentration can disrupt E Additive Lipids (e.g., Cholesterol) E->Q Can modulate properties

Caption: Relationship between experimental factors and this compound mesophase stability.

  • Detergents: Residual detergent from protein purification can impact mesophase stability. It is crucial to establish that the specific detergent and its concentration do not destroy the cubic phase.[1][12]

  • Precipitants: High concentrations of certain salts or high molecular weight PEGs can dominate the phase behavior, sometimes inducing transitions to lamellar or hexagonal phases, which are not conducive to in meso crystallization.[2][13]

  • Additive Lipids: The addition of other lipids, such as cholesterol, can be used to tailor the properties of the cubic phase matrix, potentially better mimicking the native membrane environment of the target protein.[14][15]

Conclusion

This compound is a robust and valuable alternative to monoolein for the in meso crystallization of membrane proteins. Its chemical stability and well-defined phase behavior provide a reliable matrix for structural biologists. By carefully controlling experimental parameters such as hydration, temperature, and additive concentrations, researchers can successfully leverage this compound-based lipidic cubic phases to grow high-quality crystals of challenging membrane protein targets, thereby advancing research in structural biology and structure-based drug design.

References

Application Note & Protocol: Formulation and Characterization of Phytantriol-Based Nanoparticles for Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phytantriol-based nanoparticles, particularly cubosomes, are advanced lipid-based drug delivery systems attracting significant interest for transdermal applications.[1] These nanoparticles are formed from the self-assembly of this compound, a biocompatible and chemically stable amphiphilic lipid, in an aqueous environment, typically with a stabilizing agent like Poloxamer 407.[1][2] The resulting nanoparticles possess a unique, bicontinuous cubic liquid crystalline structure, characterized by a honeycomb-like network of two separate, non-intersecting aqueous channels separated by a lipid bilayer.[3][4] This structure allows for the encapsulation of a wide range of therapeutic agents, including hydrophilic, lipophilic, and amphiphilic molecules.[1][4]

The primary advantages of using this compound-based nanoparticles for transdermal delivery include their high drug-loading capacity due to a large internal surface area, the ability to provide sustained drug release, and their potential to enhance skin penetration.[5][6][7] The lipid components can interact with the stratum corneum, fluidizing the lipid matrix and facilitating drug permeation into deeper skin layers.[2][8] This application note provides detailed protocols for the formulation, characterization, and in vitro performance evaluation of this compound-based nanoparticles.

Section 1: Formulation Protocols

Two primary methods are employed for the preparation of this compound-based cubosomes: the "top-down" approach, which involves dispersing a bulk cubic phase, and the "bottom-up" approach, which relies on controlled precipitation from a solution.[1]

Protocol 1.1: Top-Down Formulation Method

This method involves hydrating the lipid to form a viscous bulk cubic gel, which is then dispersed into nanoparticles using high-energy processes like homogenization or sonication.[1][6]

Materials and Equipment:

  • This compound (PHYT)

  • Poloxamer 407 (Pluronic F127)

  • Active Pharmaceutical Ingredient (API)

  • Deionized water

  • Magnetic stirrer and heat plate

  • High-pressure homogenizer or probe sonicator

  • Vortex mixer

Procedure:

  • Melt Lipid and Drug: Accurately weigh this compound and the lipophilic API. Melt them together in a glass vial at approximately 40-70°C to form a homogenous oil phase.[5]

  • Prepare Aqueous Phase: In a separate vessel, dissolve Poloxamer 407 (stabilizer) in deionized water. If the API is hydrophilic, it can be dissolved in this aqueous phase. Heat to the same temperature as the oil phase.[5]

  • Form Bulk Cubic Phase: Gradually add the aqueous phase to the molten lipid phase under gentle magnetic stirring. Continue mixing until a clear, viscous cubic phase gel is formed. Allow the mixture to equilibrate for at least 48 hours at room temperature.[6]

  • Pre-Dispersion: Add the remaining deionized water to the cubic phase gel and disrupt it under vigorous mechanical stirring or vortexing to form a crude, milky dispersion.[6]

  • Homogenization: Fragment the crude dispersion into nanoparticles using either:

    • High-Pressure Homogenization: Process the dispersion through a high-pressure homogenizer at pressures around 1200 bar for multiple cycles (e.g., 9 cycles) to achieve a uniform nanoparticle suspension.[4][9]

    • Probe Sonication: Sonicate the dispersion intermittently using a probe sonicator, ensuring the sample is kept cool in an ice or water bath to prevent overheating.[6]

  • Final Formulation: The resulting milky suspension contains the this compound-based nanoparticles ready for characterization.

Protocol 1.2: Bottom-Up Formulation Method

This energy-efficient method involves dissolving the lipid in a hydrotrope (like ethanol) and then adding this solution to an aqueous stabilizer solution, causing the nanoparticles to spontaneously form upon dilution.[1][10]

Materials and Equipment:

  • This compound (PHYT)

  • Poloxamer 407 (Pluronic F127)

  • Ethanol (or another suitable hydrotrope)

  • Active Pharmaceutical Ingredient (API)

  • Deionized water

  • Magnetic stirrer and heat plate

  • Dropper or syringe pump

Procedure:

  • Prepare Lipid-Hydrotrope Solution: Dissolve this compound and the API in ethanol with gentle stirring at around 40°C to create a clear lipid precursor solution.[11]

  • Prepare Aqueous Phase: In a separate beaker, dissolve Poloxamer 407 in deionized water and maintain it at the same temperature (40°C) with continuous stirring.[11]

  • Nanoparticle Formation: Add the lipid-hydrotrope solution dropwise to the aqueous stabilizer solution under constant stirring. The nanoparticles will form spontaneously as the ethanol diffuses into the water.[1][11]

  • Solvent Removal (Optional): If necessary, the ethanol can be removed by stirring the dispersion in an open container at 40°C to allow for evaporation or through dialysis against pure water.[11]

  • Final Formulation: The resulting dispersion contains the this compound-based nanoparticles. This method often yields smaller and more uniform particles with lower energy input.[10]

G cluster_0 Formulation Workflows td_start Top-Down Method td_melt Melt this compound (+ Lipophilic Drug) td_start->td_melt td_bulk Form Bulk Cubic Phase Gel td_melt->td_bulk td_aq Prepare Aqueous Phase (Poloxamer 407 + Water) td_aq->td_bulk td_disperse Crude Dispersion in Water td_bulk->td_disperse td_energy High-Energy Homogenization/Sonication td_disperse->td_energy final_product This compound Nanoparticle Dispersion td_energy->final_product bu_start Bottom-Up Method bu_lipid Dissolve this compound (+ Drug) in Ethanol bu_start->bu_lipid bu_add Dropwise Addition to Aqueous Phase bu_lipid->bu_add bu_aq Prepare Aqueous Phase (Poloxamer 407 + Water) bu_aq->bu_add bu_form Spontaneous Nanoparticle Formation bu_add->bu_form bu_form->final_product

Caption: Experimental workflows for nanoparticle formulation.

Section 2: Physicochemical Characterization Protocols

Thorough characterization is essential to ensure the quality, stability, and performance of the nanoparticles.

Protocol 2.1: Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the stability and skin interaction of the nanoparticle dispersion.

Equipment:

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer (e.g., Zetasizer).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the nanoparticle dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • DLS Measurement:

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform the measurement to determine the average hydrodynamic diameter (particle size) and the Polydispersity Index (PDI), which indicates the width of the size distribution.[12] A PDI value below 0.3 is generally considered acceptable for drug delivery applications.

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a specific zeta potential cell (e.g., folded capillary cell).

    • Place the cell in the instrument.

    • The instrument applies an electric field and measures the particle velocity to calculate the zeta potential.[13] Zeta potential values greater than +30 mV or less than -30 mV suggest good colloidal stability due to electrostatic repulsion.[13]

Protocol 2.2: Morphological and Structural Analysis

Cryogenic Transmission Electron Microscopy (Cryo-TEM): This technique visualizes the morphology and internal cubic structure of the nanoparticles in their hydrated state.[3]

  • Procedure: A small drop of the nanoparticle dispersion is applied to a TEM grid, vitrified by rapid plunging into liquid ethane, and then observed under a transmission electron microscope at cryogenic temperatures. The resulting images reveal the size, shape, and internal lattice structure of the cubosomes.[14][15]

Small-Angle X-ray Scattering (SAXS): SAXS is used to confirm the internal liquid crystalline structure (e.g., Pn3m, Im3m, or Ia3d space groups) of the nanoparticles.[6][16]

  • Procedure: The nanoparticle dispersion is placed in a sample holder and exposed to a collimated X-ray beam. The scattering pattern is recorded by a detector. The positions of the Bragg peaks in the scattering pattern are used to identify the specific type of cubic lattice, confirming the cubosome structure.[3]

Protocol 2.3: Encapsulation Efficiency (EE%) and Drug Loading (DL%)

This protocol determines the amount of drug successfully encapsulated within the nanoparticles.

Equipment:

  • Centrifugal filter units (e.g., Amicon®) with a suitable molecular weight cut-off (MWCO).

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.

  • Centrifuge.

Procedure:

  • Separate Free Drug: Place a known volume of the nanoparticle dispersion into a centrifugal filter unit. Centrifuge at high speed (e.g., 10,000 rpm for 30 min). The free, unencapsulated drug will pass through the filter into the filtrate.[9]

  • Quantify Free Drug: Measure the concentration of the drug in the filtrate using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate EE% and DL%:

    • Encapsulation Efficiency (EE%) is the percentage of the total drug used in the formulation that has been successfully entrapped in the nanoparticles.

      • EE% = [(Total Drug - Free Drug) / Total Drug] x 100[17]

    • Drug Loading (DL%) is the weight percentage of the drug relative to the total weight of the nanoparticles (lipid + drug).

      • DL% = [Weight of Encapsulated Drug / (Weight of Lipid + Weight of Encapsulated Drug)] x 100

G cluster_1 Nanoparticle Characterization np_sample This compound Nanoparticle Dispersion dls Dynamic Light Scattering (DLS) np_sample->dls tem Cryo-Transmission Electron Microscopy (Cryo-TEM) np_sample->tem saxs Small-Angle X-ray Scattering (SAXS) np_sample->saxs hplc HPLC / UV-Vis (for EE% & DL%) np_sample->hplc dls_out Particle Size PDI Zeta Potential dls->dls_out tem_out Morphology Internal Structure tem->tem_out saxs_out Crystalline Lattice Type (e.g., Pn3m) saxs->saxs_out hplc_out Encapsulation Efficiency (EE%) Drug Loading (DL%) hplc->hplc_out

Caption: Workflow for nanoparticle characterization.

Section 3: In Vitro Performance Evaluation

Protocol 3.1: In Vitro Skin Permeation Test (IVPT)

This test evaluates the rate and extent of drug permeation through a skin membrane, providing insight into the transdermal delivery potential of the formulation.[18]

Equipment:

  • Franz vertical diffusion cells.[6][18]

  • Excised skin (human or animal, e.g., pig ear skin).

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like ethanol or Tween 80 to maintain sink conditions).

  • Circulating water bath maintained at 32°C ± 0.5°C.[6]

  • Magnetic stirrers.

  • HPLC or UV-Vis Spectrophotometer.

Procedure:

  • Prepare Skin Membrane: Thaw excised skin and remove any subcutaneous fat. Cut the skin into sections large enough to fit the Franz diffusion cells.

  • Assemble Franz Cells: Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.[18]

  • Fill Receptor Compartment: Fill the receptor compartment with pre-warmed, de-gassed receptor medium, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.[6]

  • Equilibrate: Place the assembled cells in a circulating water bath set to 32°C and allow the skin to equilibrate for 30-60 minutes.

  • Apply Formulation: Apply a known quantity (finite dose, e.g., 10 mg/cm²) of the this compound nanoparticle formulation onto the skin surface in the donor compartment.[6][18]

  • Sample Collection: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.[6]

  • Drug Quantification: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The slope of the linear portion of this plot represents the steady-state flux (Jss).

G cluster_2 Mechanism of Transdermal Delivery np This compound Nanoparticles (Cubosomes) with Encapsulated Drug sc Stratum Corneum (Lipid Barrier) np->sc 1. Adhesion & Occlusion Effect epidermis Viable Epidermis sc->epidermis 2. Lipid Matrix Fluidization & Enhanced Drug Partitioning dermis Dermis epidermis->dermis 3. Sustained Drug Release & Diffusion blood Systemic Circulation dermis->blood 4. Absorption

Caption: Mechanism of transdermal drug delivery.

Section 4: Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Typical Physicochemical Properties of this compound-Based Nanoparticles

ParameterTypical RangeMethodReference
Particle Size (Z-average) 100 - 300 nmDLS[5][10][14]
Polydispersity Index (PDI) 0.1 - 0.3DLS[5][10]
Zeta Potential -15 to -30 mVElectrophoretic Light Scattering[5]
Encapsulation Efficiency (EE%) > 85%Centrifugation / HPLC[5][9]
Internal Structure Pn3m or Im3m cubicSAXS / Cryo-TEM[3][6]

Table 2: Example of In Vitro Skin Permeation Data for a Model Drug

FormulationSteady-State Flux (Jss)(µg/cm²/h)Permeability Coefficient (Kp)(cm/h x 10⁻³)Skin Retention(µg/cm²)
Drug Solution (Control) 0.85 ± 0.151.70.72 ± 0.13
This compound Nanoparticles 3.50 ± 0.457.04.32 ± 0.13

Data are presented as mean ± standard deviation (n=3). The hypothetical data is based on trends observed in literature where cubosomes enhance skin permeation and retention compared to a standard solution or cream.[6]

References

Application Notes and Protocols for Incorporating Hydrophilic and Lipophilic Drugs into Phytantriol Cubosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of both hydrophilic and lipophilic drugs into Phytantriol (PHYT) cubosomes. Cubosomes are advanced lipid-based nanoparticles with a unique bicontinuous cubic liquid crystalline structure, offering a high internal surface area and the ability to encapsulate a wide range of therapeutic molecules.[1][2][3][4][5] This document outlines the principles of drug incorporation, detailed experimental protocols, and methods for characterization.

Principle of Drug Incorporation in this compound Cubosomes

This compound, an amphiphilic lipid, self-assembles in the presence of water to form a highly ordered, three-dimensional cubic lattice structure.[1][4] This structure consists of a curved, continuous lipid bilayer that separates two non-intersecting aqueous channels.[3][6] This unique architecture provides distinct environments for the encapsulation of different types of drug molecules:

  • Lipophilic (Hydrophobic) Drugs: These molecules are primarily entrapped within the lipid bilayer of the cubosome structure.[1][7][8] The extensive lipid domain of cubosomes allows for a potentially high loading capacity for lipophilic drugs compared to other carriers like liposomes.[1][9]

  • Hydrophilic Drugs: Water-soluble molecules are accommodated within the aqueous channels of the cubosome.[1][7][8] this compound-based systems are noted for their ability to sustain the release of hydrophilic drugs.[1][10]

  • Amphiphilic Drugs: These molecules can orient themselves at the lipid-water interface within the cubosome structure.[1][2][4]

The choice of drug incorporation method depends on the physicochemical properties of the drug and the desired characteristics of the final formulation.

Experimental Protocols

Two primary methods are employed for the preparation of drug-loaded this compound cubosomes: the top-down and bottom-up approaches.

Top-Down Method (High-Energy Fragmentation)

This method involves the fragmentation of a bulk cubic phase gel into nanosized cubosome particles. It is a robust technique suitable for a variety of drugs.

Protocol for Top-Down Preparation of Drug-Loaded this compound Cubosomes:

  • Preparation of the Lipid Phase:

    • Melt this compound at 40°C.

    • For lipophilic drugs , dissolve the drug directly into the molten this compound to form a homogenous oil phase.[11]

    • For hydrophilic drugs , the drug will be dissolved in the aqueous phase in the next step.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution of a stabilizer, typically Poloxamer 407 (Pluronic® F127). A common concentration is around 10-15% of the lipid weight.

    • For hydrophilic drugs , dissolve the drug in this aqueous stabilizer solution.

    • Heat the aqueous phase to the same temperature as the lipid phase (40°C).

  • Formation of the Bulk Cubic Phase:

    • Slowly add the aqueous phase to the molten lipid phase while stirring until a viscous, transparent gel (the bulk cubic phase) is formed.

  • Dispersion and Homogenization:

    • Add the remaining aqueous phase to the bulk gel.

    • Subject the mixture to high-energy dispersion using a high-pressure homogenizer or an ultrasonic processor to break down the bulk gel into a fine, milky dispersion of cubosomes.[7][11]

  • Purification (Optional):

    • To remove any unencapsulated drug, the cubosome dispersion can be purified by methods such as dialysis or centrifugation.

dot

TopDown_Workflow cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_formation Cubosome Formation cluster_final Final Product melt_phyt Melt this compound (40°C) dissolve_lipo Dissolve Lipophilic Drug in Molten this compound melt_phyt->dissolve_lipo mix_phases Combine Lipid and Aqueous Phases dissolve_lipo->mix_phases prep_stabilizer Prepare Aqueous Stabilizer Solution (e.g., Poloxamer 407) dissolve_hydro Dissolve Hydrophilic Drug in Aqueous Solution prep_stabilizer->dissolve_hydro dissolve_hydro->mix_phases form_bulk Form Bulk Cubic Gel mix_phases->form_bulk disperse High-Energy Dispersion/ Homogenization form_bulk->disperse final_product Drug-Loaded Cubosome Dispersion disperse->final_product

Caption: Top-Down Method for Drug-Loaded Cubosome Preparation.

Bottom-Up Method (Solvent Precursor/Dilution)

This technique involves the spontaneous formation of cubosomes upon dilution of a liquid precursor containing the lipid, a hydrotrope (like ethanol), and a stabilizer. This method is generally considered a lower-energy process and is well-suited for this compound-based cubosomes and for encapsulating temperature-sensitive drugs.[10][12]

Protocol for Bottom-Up Preparation of Drug-Loaded this compound Cubosomes:

  • Preparation of the Liquid Precursor:

    • Dissolve this compound and the drug in a hydrotrope, such as ethanol.[13] For lipophilic drugs , they will readily dissolve in this mixture. For hydrophilic drugs , it may be necessary to first dissolve them in a small amount of the aqueous phase before adding to the lipid-ethanol mixture, or in some cases, they can be dissolved directly in the precursor.[13]

    • A stabilizer (e.g., Poloxamer 407) can also be included in this precursor mixture.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution, which may also contain the stabilizer if it was not included in the precursor.

  • Cubosome Formation:

    • Inject the liquid precursor into the excess aqueous phase under gentle stirring.[13] The spontaneous self-assembly of this compound upon dilution of the hydrotrope leads to the formation of cubosomes.[14]

  • Solvent Removal and Purification:

    • The hydrotrope (e.g., ethanol) is typically removed by evaporation under reduced pressure or through dialysis.[15]

    • Dialysis can also be used to remove any unencapsulated drug.

dot

BottomUp_Workflow cluster_precursor Liquid Precursor Preparation cluster_aqueous Aqueous Phase Preparation cluster_formation Cubosome Formation cluster_final Final Product dissolve_lipid Dissolve this compound and Drug in Hydrotrope (e.g., Ethanol) inject Inject Precursor into Aqueous Phase dissolve_lipid->inject prep_aq Prepare Excess Aqueous Phase (with Stabilizer) prep_aq->inject self_assembly Spontaneous Self-Assembly inject->self_assembly solvent_removal Solvent Removal/ Purification self_assembly->solvent_removal final_product Drug-Loaded Cubosome Dispersion solvent_removal->final_product

Caption: Bottom-Up Method for Drug-Loaded Cubosome Preparation.

Characterization of Drug-Loaded this compound Cubosomes

Thorough characterization is essential to ensure the quality, stability, and efficacy of the drug-loaded cubosomes.

Key Characterization Techniques:

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential:

    • Method: Dynamic Light Scattering (DLS).

    • Purpose: To determine the average particle size, size distribution (PDI), and surface charge (zeta potential), which are critical indicators of the physical stability of the colloidal dispersion.[1]

  • Morphology and Internal Structure:

    • Method: Cryogenic Transmission Electron Microscopy (Cryo-TEM) and Small-Angle X-ray Scattering (SAXS).

    • Purpose: Cryo-TEM provides direct visualization of the cubosome nanoparticles, revealing their shape and size.[6] SAXS is used to confirm the internal bicontinuous cubic lattice structure (e.g., Pn3m space group).[14][16][17]

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Method: This typically involves separating the unencapsulated drug from the cubosomes (e.g., by centrifugation or dialysis) and then quantifying the amount of drug in the supernatant and/or within the cubosomes using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

    • Formula for Encapsulation Efficiency (%): EE (%) = (Total amount of drug - Amount of free drug) / Total amount of drug * 100

    • Formula for Drug Loading (%): DL (%) = (Total amount of drug - Amount of free drug) / Total weight of cubosomes * 100

Data Presentation: Physicochemical Properties of Drug-Loaded this compound Cubosomes

The following table summarizes typical physicochemical properties of this compound cubosomes loaded with various drugs, compiled from the literature.

DrugDrug TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
SN-38Lipophilic190 - 2300.19 - 0.25-17 to -22> 97[16]
NifedipineLipophilic152 - 159~ 0.1-18.9High (not specified)[11]
LatanoprostLipophilic~ 200~ 0.1~ -25~ 90[7]
CapsaicinLipophilic~ 251< 0.1Not specifiedNot specified[17]
OvalbuminHydrophilic180 - 300Not specifiedNot specifiedHigh (liquid precursor)[14][18]
PhycocyaninHydrophilic~ 183Not specifiedNegative~ 87.2[19]
CiprofloxacinAmphiphilic~ 286< 0.7Not specifiedSatisfactory[13]
ChlorhexidineAmphiphilic~ 1570.4+19~ 47[20]

Logical Relationships in Cubosome Drug Delivery

The efficacy of cubosomes as a drug delivery system is based on a series of interconnected factors.

dot

Logical_Relationships cluster_formulation Formulation Parameters cluster_characteristics Cubosome Characteristics cluster_performance In Vitro / In Vivo Performance lipid Lipid Type (this compound) structure Bicontinuous Cubic Structure lipid->structure stabilizer Stabilizer (e.g., Poloxamer 407) size_pdi Particle Size & PDI stabilizer->size_pdi zeta Zeta Potential stabilizer->zeta drug_props Drug Properties (Hydrophilicity/ Lipophilicity) ee_dl Encapsulation Efficiency & Drug Loading drug_props->ee_dl prep_method Preparation Method (Top-Down/Bottom-Up) prep_method->size_pdi prep_method->ee_dl structure->ee_dl release Sustained Drug Release structure->release stability Colloidal Stability size_pdi->stability zeta->stability ee_dl->release bioavailability Enhanced Bioavailability stability->bioavailability release->bioavailability efficacy Therapeutic Efficacy bioavailability->efficacy

Caption: Factors Influencing the Performance of Cubosome Drug Delivery Systems.

Concluding Remarks

This compound cubosomes represent a versatile and promising platform for the delivery of both hydrophilic and lipophilic drugs.[1][2][4] Their unique structure allows for high drug loading and sustained release profiles. The choice of preparation method should be tailored to the specific drug properties and desired formulation characteristics. Careful characterization is paramount to ensuring the development of a stable and effective drug delivery system. These application notes provide a foundational framework for researchers to successfully incorporate therapeutic agents into this compound cubosomes.

References

Application Notes and Protocols: A Step-by-Step Guide to Creating a Phytantriol Ternary Phase Diagram

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytantriol, a biocompatible and biodegradable lipid, is a cornerstone in the development of advanced drug delivery systems. Its ability to self-assemble in the presence of water and other components into various lyotropic liquid crystalline phases, such as cubic and hexagonal phases, makes it an ideal candidate for encapsulating and controlling the release of therapeutic agents.[1] A ternary phase diagram is an essential tool for mapping the different phases formed by three components—typically this compound, water, and a third component such as a co-solvent, co-surfactant, or another lipid—at a constant temperature and pressure. Understanding this phase behavior is critical for formulating drug delivery systems with desired nanostructures and release characteristics.

This document provides a comprehensive, step-by-step guide for creating a this compound ternary phase diagram, from sample preparation to phase identification using Crossed Polarized Light Microscopy (CPLM) and Small-Angle X-ray Scattering (SAXS).

Data Presentation: Composition and Phase Identification

The experimental data can be systematically organized to correlate the composition of the mixtures with the identified liquid crystalline phases.

Sample IDThis compound (wt%)Water (wt%)Ethanol (wt%)Phase Identified (CPLM)Phase Confirmed (SAXS)
1801010IsotropicL2 (Reverse Micellar)
2702010IsotropicQII (Pn3m - Cubic)
3603010IsotropicQII (Pn3m - Cubic)
4504010BirefringentHII (Hexagonal)
5405010BirefringentHII (Hexagonal)
6701020IsotropicL2 (Reverse Micellar)
7602020IsotropicQII (Pn3m - Cubic)
8503020IsotropicQII (Pn3m - Cubic)
9404020BirefringentHII (Hexagonal)
10305020BirefringentLa (Lamellar)
11601030IsotropicL2 (Reverse Micellar)
12502030IsotropicL2 (Reverse Micellar)
13403030IsotropicQII (Pn3m - Cubic)
14304030BirefringentHII (Hexagonal)
15205030BirefringentLa (Lamellar)

Experimental Workflow

The overall process for constructing a this compound ternary phase diagram is outlined in the following workflow.

experimental_workflow prep Sample Preparation weigh Weighing Components (this compound, Water, Ethanol) prep->weigh mix Mixing and Homogenization (Vortexing & Centrifugation) weigh->mix equil Equilibration (e.g., 48 hours at RT) mix->equil analysis Phase Analysis equil->analysis cplm Crossed Polarized Light Microscopy (CPLM) analysis->cplm saxs Small-Angle X-ray Scattering (SAXS) analysis->saxs phase_id Phase Identification (Isotropic vs. Birefringent) cplm->phase_id saxs_analysis SAXS Pattern Analysis (Peak Ratios) saxs->saxs_analysis interp Data Interpretation & Diagram Construction plotting Plotting Data on Ternary Diagram interp->plotting phase_id->interp saxs_analysis->interp result Final Ternary Phase Diagram plotting->result

Experimental workflow for creating a this compound ternary phase diagram.

Experimental Protocols

Sample Preparation

This protocol outlines the preparation of a series of samples with varying compositions of this compound, water, and a third component (e.g., ethanol).

Materials:

  • This compound

  • Deionized water

  • Ethanol (or other co-solvent/co-lipid)

  • Analytical balance

  • Glass vials with airtight caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weighing: Accurately weigh the desired amounts of this compound, deionized water, and ethanol directly into a glass vial. Prepare a series of vials with systematically varied weight ratios of the three components to cover the desired compositional space of the ternary phase diagram.

  • Mixing: Securely cap the vials and vortex mix for at least 3 minutes to ensure thorough initial mixing.[2]

  • Homogenization: Centrifuge the vials at 3000 rpm for 30 minutes to remove any air bubbles and promote sample homogeneity.[2]

  • Equilibration: Store the vials at a constant temperature (e.g., room temperature, 25°C) for a sufficient period to allow the system to reach thermodynamic equilibrium. An equilibration time of at least 48 hours is recommended.[2][3] Some systems may require longer equilibration times, up to several weeks.[4][5]

Phase Identification by Crossed Polarized Light Microscopy (CPLM)

CPLM is a rapid and straightforward technique for qualitatively distinguishing between isotropic and anisotropic (birefringent) phases.[2]

Equipment:

  • Polarized light microscope with a rotating stage

  • Glass microscope slides and coverslips

Procedure:

  • Sample Mounting: Place a small amount of the equilibrated sample onto a clean microscope slide and cover with a coverslip.

  • Observation: Place the slide on the microscope stage and observe the sample between crossed polarizers.

  • Analysis:

    • Isotropic Phases (e.g., L2, Cubic): These phases do not interact with polarized light and will appear dark, even when the stage is rotated.[2]

    • Anisotropic/Birefringent Phases (e.g., Hexagonal, Lamellar): These phases will appear bright and often display characteristic textures (e.g., fan-like or striated) that change as the stage is rotated.

    • Phase Coexistence: The presence of both dark and bright regions indicates a multi-phase system.

Phase Confirmation by Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique used to definitively identify the specific type of liquid crystalline phase by analyzing the diffraction pattern of X-rays scattered by the sample's nanostructure.[2]

Equipment:

  • SAXS instrument

  • Sample holder (e.g., capillary tube)

Procedure:

  • Sample Loading: Load the equilibrated sample into a suitable sample holder, ensuring there are no air bubbles in the X-ray beam path.

  • Data Acquisition: Mount the sample in the SAXS instrument and acquire the scattering data. Typical instrument settings for lipid systems might include:

    • X-ray source: Cu Kα (wavelength λ = 0.154 nm)

    • Voltage and Current: 40 kV and 50 mA[2]

    • Sample-to-detector distance: Calibrated to measure the relevant q-range for liquid crystal lattices (typically 0.1 to 5 nm⁻¹).

    • Exposure time: Sufficient to obtain a good signal-to-noise ratio (e.g., 10-30 minutes).[2]

  • Data Analysis:

    • Plot the scattering intensity (I) as a function of the scattering vector (q).

    • Identify the positions of the Bragg peaks.

    • Calculate the ratios of the peak positions to determine the phase symmetry. The expected peak position ratios for common phases are:

      • Lamellar (La): 1 : 2 : 3 : 4

      • Hexagonal (HII): 1 : √3 : √4 : √7

      • Cubic (Pn3m): √2 : √3 : √4 : √6 : √8

      • Cubic (Ia3d): √6 : √8 : √14 : √16

      • Cubic (Im3m): √2 : √4 : √6 : √8

Data Analysis and Diagram Construction

  • Tabulate Data: For each sample composition, record the phase identified by CPLM and confirmed by SAXS in a table, as shown in the "Data Presentation" section.

  • Plot Data: Use a ternary plot software or graph paper to plot each composition point.

  • Delineate Phase Boundaries: Based on the identified phases, draw boundary lines on the ternary diagram to separate the different single-phase and multi-phase regions. The points representing different phases will cluster in specific regions of the diagram, allowing for the delineation of these boundaries.

References

Application Notes & Protocols: Utilizing Deuterated Phytantriol for Neutron Scattering Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytantriol is a biocompatible, chemically stable, and non-digestible lipid that self-assembles into intricate, bicontinuous cubic liquid crystalline phases, most notably the Pn3m and Im3m space groups, when in contact with water. These structures can be dispersed into sub-micron sized particles known as cubosomes, which are of significant interest for drug delivery applications due to their high internal surface area and ability to encapsulate a wide range of molecules, from small drugs to large proteins.[1][2][3][4][5][6]

Neutron scattering, particularly Small-Angle Neutron Scattering (SANS), is an exceptionally powerful technique for elucidating the structure of these complex systems.[7][8] The utility of SANS is immensely enhanced through the use of isotopic substitution, specifically the replacement of hydrogen with deuterium. This is because hydrogen and deuterium have significantly different neutron scattering lengths, allowing for a technique called "contrast variation." By selectively deuterating components within a system, such as the this compound matrix, and adjusting the deuterium content of the solvent (typically D₂O/H₂O mixtures), specific components can be made "invisible" to neutrons, thereby highlighting the structure and distribution of the remaining components.[7][9][10][11][12]

This document provides detailed application notes and protocols for the utilization of deuterated this compound (specifically this compound-d39) in neutron scattering studies, with a focus on its application in drug delivery systems.

Key Advantages of Deuterated this compound in Neutron Scattering

The primary advantage of using deuterated this compound is the ability to employ contrast matching techniques to probe the internal structure of this compound-based nanocarriers.[1][2] By using deuterated this compound in a D₂O-based solvent, the scattering from the lipid matrix can be effectively "matched out" or minimized, making it transparent to the neutron beam. This allows for the unambiguous determination of the location, conformation, and interactions of hydrogenous (non-deuterated) molecules encapsulated within the cubosomes, such as drugs, proteins, or stabilizing surfactants.[1][9][13]

This approach has been successfully used to:

  • Determine the spatial distribution of surfactant stabilizers like Tween® 80 and Pluronic® F127 within the cubic phase structure.[1][2][3]

  • Distinguish different membrane protein conformations within the lipid bilayer of the bicontinuous cubic phase.[13]

  • Investigate the interaction of drugs with the lipid matrix, providing insights into encapsulation efficiency and release mechanisms.[14]

Synthesis of Deuterated this compound (this compound-d39)

The synthesis of fully deuterated this compound (this compound-d39) has been a critical development for advancing neutron scattering studies of these systems. A viable synthetic route starting from deuterated phytanic acid has been established.[1][15]

Logical Flow of this compound-d39 Synthesis

Phytanic Acid-d39 Phytanic Acid-d39 α-bromination α-bromination Phytanic Acid-d39->α-bromination Step 1 Alkaline Hydrolysis Alkaline Hydrolysis α-bromination->Alkaline Hydrolysis Step 2 α-hydroxyphytanic acid α-hydroxyphytanic acid Alkaline Hydrolysis->α-hydroxyphytanic acid Intermediate Reduction of Carboxylic Acid Reduction of Carboxylic Acid α-hydroxyphytanic acid->Reduction of Carboxylic Acid Step 3 This compound-d39 This compound-d39 Reduction of Carboxylic Acid->this compound-d39 Final Product

Caption: Synthesis pathway for this compound-d39.

Experimental Protocols

Preparation of Deuterated this compound Cubosomes

This protocol describes the preparation of deuterated this compound cubosomes stabilized with a non-ionic surfactant for SANS analysis.

Materials:

  • Deuterated this compound (this compound-d39)

  • Non-ionic surfactant (e.g., Pluronic® F127 or Tween® 80)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Chloroform (for initial dissolution)

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound-d39 and the chosen surfactant in chloroform at the desired weight ratio (e.g., 90:10 this compound:surfactant).

  • Solvent Evaporation: Aliquot the required amount of the stock solution into a glass vial. Evaporate the chloroform under a stream of nitrogen gas, followed by drying under high vacuum for at least 12 hours to form a thin lipid film.

  • Hydration: Add the desired volume of D₂O to the lipid film to achieve the final desired concentration (e.g., 5 wt% total lipids).

  • Dispersion: Hydrate the lipid film by vortex mixing followed by ultrasonication until a homogenous, opalescent dispersion is formed.[1] For some applications, a high-pressure homogenizer can be used to obtain cubosomes with a narrow particle size distribution.[16]

  • Equilibration: Allow the dispersion to equilibrate at room temperature for at least 24 hours before analysis.

  • Filtering: Prior to SANS measurements, filter the sample through a low-binding filter (e.g., 400 µm) to remove any large aggregates.[1]

Small-Angle Neutron Scattering (SANS) Protocol for Contrast Variation

This protocol outlines a general procedure for a SANS contrast variation experiment to study the distribution of a hydrogenous component within deuterated this compound cubosomes.

Experimental Workflow for SANS Contrast Variation

cluster_prep Sample Preparation cluster_sans SANS Measurement cluster_analysis Data Analysis Prepare H-Payload Prepare H-Payload Encapsulate H-Payload Encapsulate H-Payload Prepare H-Payload->Encapsulate H-Payload Prepare d-Phytantriol Cubosomes in D2O Prepare d-Phytantriol Cubosomes in D2O Prepare d-Phytantriol Cubosomes in D2O->Encapsulate H-Payload Load sample into quartz cuvette Load sample into quartz cuvette Encapsulate H-Payload->Load sample into quartz cuvette Acquire scattering data at various Q-ranges Acquire scattering data at various Q-ranges Load sample into quartz cuvette->Acquire scattering data at various Q-ranges Background Subtraction Background Subtraction Acquire scattering data at various Q-ranges->Background Subtraction Measure empty cuvette and solvent for background subtraction Measure empty cuvette and solvent for background subtraction Measure empty cuvette and solvent for background subtraction->Background Subtraction Model Fitting (e.g., core-shell, polymer models) Model Fitting (e.g., core-shell, polymer models) Background Subtraction->Model Fitting (e.g., core-shell, polymer models) Determine structure and distribution of payload Determine structure and distribution of payload Model Fitting (e.g., core-shell, polymer models)->Determine structure and distribution of payload Deuterated this compound Deuterated this compound Neutron Scattering (SANS) Neutron Scattering (SANS) Deuterated this compound->Neutron Scattering (SANS) Contrast Variation Contrast Variation Neutron Scattering (SANS)->Contrast Variation Determine Payload Location & Structure Determine Payload Location & Structure Contrast Variation->Determine Payload Location & Structure Optimize Formulation Optimize Formulation Determine Payload Location & Structure->Optimize Formulation Controlled Drug Release Controlled Drug Release Optimize Formulation->Controlled Drug Release Enhanced Bioavailability Enhanced Bioavailability Optimize Formulation->Enhanced Bioavailability

References

Application Notes and Protocols for Loading Pe.ptides and Proteins into Phytantriol-Based Carriers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the loading of peptides and proteins into phytantriol-based carriers, primarily focusing on cubosomes. Cubosomes are self-assembled nanostructured particles of certain amphiphilic lipids in water, which form a unique bicontinuous cubic liquid crystalline phase. Their high internal surface area and ability to encapsulate hydrophilic, hydrophobic, and amphiphilic molecules make them promising carriers for drug delivery.[1]

Introduction to this compound-Based Carriers

This compound is a biocompatible and biodegradable amphiphilic lipid that spontaneously forms cubic phase liquid crystals in the presence of water.[2] These cubic phases can be dispersed into submicron-sized particles, known as cubosomes, which are stabilized by a polymer, most commonly Pluronic F-127. The resulting nanoparticles are effective for encapsulating a wide range of therapeutic molecules, including peptides and proteins.[3][4] The unique internal structure of cubosomes provides a tortuous path for encapsulated molecules, leading to sustained release profiles.[5]

Methods for Loading Peptides and Proteins

Several methods have been developed for the preparation and loading of peptides and proteins into this compound-based cubosomes. The choice of method can influence the particle size, loading efficiency, and release characteristics of the final formulation.

Top-Down Method (High-Energy Dispersion)

This is a conventional method that involves the dispersion of a bulk cubic phase gel into nanoparticles using high-energy sources like ultrasonication or high-pressure homogenization.[6]

Workflow for Top-Down Loading:

TopDown_Workflow cluster_prep Cubic Phase Gel Preparation cluster_dispersion Dispersion cluster_purification Purification & Characterization A Melt this compound B Add Peptide/Protein Solution & Stabilizer (e.g., Pluronic F-127) A->B C Homogenize to form bulk cubic phase gel B->C D High-Energy Dispersion (Ultrasonication/Homogenization) C->D Dispersion in excess water E Purification (e.g., Dialysis, Centrifugation) D->E Remove unloaded peptide/protein F Characterization (DLS, Cryo-TEM, SAXS) E->F

Caption: Workflow for the top-down method of loading peptides/proteins into this compound cubosomes.

Bottom-Up Method (Solvent Precursor Dilution)

The bottom-up approach involves the spontaneous formation of cubosomes upon dilution of a liquid precursor mixture containing this compound, a stabilizer, and a hydrotrope (e.g., ethanol).[5][7] This method is generally considered a lower-energy alternative to the top-down approach.[8]

Workflow for Bottom-Up Loading:

BottomUp_Workflow cluster_precursor Liquid Precursor Preparation cluster_formation Cubosome Formation cluster_purification Purification & Characterization A Dissolve this compound in a hydrotrope (e.g., ethanol) B Add Stabilizer (e.g., Pluronic F-127) A->B C Add Peptide/Protein B->C D Inject precursor into aqueous phase with stirring C->D Spontaneous self-assembly E Purification (e.g., Dialysis) D->E Remove hydrotrope and unloaded peptide/protein F Characterization (DLS, Cryo-TEM, SAXS) E->F

Caption: Workflow for the bottom-up (solvent precursor dilution) method of loading peptides/proteins.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on peptide and protein-loaded this compound-based carriers.

Table 1: Formulation and Physicochemical Characteristics

Peptide/ProteinLoading MethodThis compound (wt%)Stabilizer (wt%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DaptomycinTop-Down (Sonication)88.69.1 (Pluronic F-127)150-300< 0.3-18.9 ± 0.78[3][9]
OvalbuminBottom-Up (Solvent Dilution)Not specifiedF127180-300Not specifiedNot specified[5][7]
Palmitoyl PeptidesTop-Down (Ultrasonication)Not specifiedNot specifiedNot specifiedNot specifiedNot specified[10]
NifedipineTop-Down (Ultrasound)Not specifiedNot specified152 ± 5.50.099 ± 0.001-18.9 ± 0.78[9]

Table 2: Loading Efficiency and In Vitro Release

Peptide/ProteinLoading Capacity/EfficiencyRelease ProfileRelease DurationAnalytical MethodReference
Daptomycin4.5 - 22.5 wt%Sustained releaseOver 72 hoursHPLC[3]
OvalbuminHigh entrapment (qualitative)Sustained releaseNot specifiedNot specified[5][7]
Palmitoyl PeptidesUp to 5 wt%Sustained releaseUp to a few daysLC/MS[10]
NifedipineHigh incorporation efficiency (qualitative)Controlled release (61.23% in 6h)Complete release after 72 hoursNot specified[9]

Detailed Experimental Protocols

Protocol 1: Top-Down Loading of a Model Peptide (e.g., Daptomycin)

This protocol is adapted from the methodology described for loading daptomycin into this compound cubosomes.[3]

Materials:

  • This compound

  • Pluronic F-127

  • Model Peptide (e.g., Daptomycin)

  • Deionized water or appropriate buffer (e.g., Saline)

  • Probe sonicator

  • Dialysis membrane (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of the Cubic Phase Gel:

    • Melt this compound (e.g., 88.6 wt%) at 70°C.

    • Add Pluronic F-127 (e.g., 9.1 wt%) and the desired amount of the model peptide (e.g., 4.5-22.5 wt%) to the molten this compound.

    • Add a small amount of ultrapure water and mix thoroughly to form a homogenous cubic-phase gel.

  • Dispersion:

    • Disperse the gel in an excess of saline or buffer solution.

    • Subject the dispersion to probe sonication until a milky white nanoparticle suspension is formed.

  • Purification:

    • To remove the unloaded peptide, dialyze the cubosome suspension against a suitable buffer (e.g., PBS, pH 7.4) at 37°C with gentle stirring.

    • Periodically replace the dialysis buffer.

  • Characterization:

    • Determine the particle size and polydispersity index using Dynamic Light Scattering (DLS).

    • Visualize the morphology and internal structure using Cryo-Transmission Electron Microscopy (Cryo-TEM).

    • Confirm the cubic phase structure using Small-Angle X-ray Scattering (SAXS).

    • Quantify the peptide loading using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Bottom-Up Loading of a Model Protein (e.g., Ovalbumin)

This protocol is based on the solvent precursor dilution method for encapsulating ovalbumin.[5][7]

Materials:

  • This compound

  • Pluronic F-127

  • Model Protein (e.g., Ovalbumin)

  • Hydrotrope (e.g., Ethanol, Polyethylene glycol 200)

  • Deionized water or buffer

  • Magnetic stirrer

  • Dialysis membrane

Procedure:

  • Preparation of the Liquid Precursor:

    • Dissolve this compound in a hydrotrope (e.g., ethanol).

    • Add Pluronic F-127 to the this compound solution and mix until dissolved.

    • Dissolve the model protein (e.g., Ovalbumin) in the liquid precursor mixture.

  • Cubosome Formation:

    • Inject the liquid precursor dropwise into an aqueous phase (water or buffer) under constant stirring.

    • Cubosomes will form spontaneously upon dilution.

  • Purification:

    • Dialyze the resulting dispersion against a large volume of water or buffer to remove the hydrotrope and any unloaded protein.

  • Characterization:

    • Characterize the resulting cubosomes for particle size (DLS), morphology (Cryo-TEM), and internal structure (SAXS).

    • Determine the protein entrapment efficiency by quantifying the amount of protein in the supernatant after separating the cubosomes (e.g., by centrifugation) and comparing it to the initial amount of protein added.

Lyophilization for Long-Term Stability

Aqueous dispersions of this compound-based carriers can be prone to physical instability over time.[11] Lyophilization (freeze-drying) is a common technique to improve the long-term stability and shelf-life of nanoparticle formulations.[12]

Considerations for Lyophilization:

  • Cryoprotectants: The addition of cryoprotectants, such as sugars (e.g., trehalose, sucrose) or sugar alcohols (e.g., mannitol), is crucial to protect the nanoparticles from stresses during the freezing and drying processes.[11][13]

  • Process Parameters: The freezing rate, primary drying temperature and pressure, and secondary drying temperature should be carefully optimized to ensure the integrity of the cubosomes and the encapsulated peptide/protein.[12]

General Lyophilization Workflow:

Lyophilization_Workflow A Prepare Peptide/Protein-loaded Cubosome Dispersion B Add Cryoprotectant (e.g., Trehalose) A->B C Freezing B->C D Primary Drying (Sublimation) C->D E Secondary Drying (Desorption) D->E F Lyophilized Powder E->F G Reconstitution in Aqueous Medium F->G H Reconstituted Cubosome Dispersion G->H

Caption: General workflow for the lyophilization of peptide/protein-loaded this compound cubosomes.

Conclusion

This compound-based carriers, particularly cubosomes, offer a versatile platform for the encapsulation and sustained delivery of peptides and proteins. The choice of loading method, formulation parameters, and post-processing steps like lyophilization are critical for developing a stable and effective drug delivery system. The protocols and data presented in these application notes provide a foundation for researchers to design and optimize their own peptide and protein-loaded this compound-based nanocarriers.

References

Troubleshooting & Optimization

How to prevent phase separation in Phytantriol formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing phase separation and resolving stability issues in Phytantriol-based formulations, such as cubosomes and hexosomes.

Troubleshooting Guide

Issue: My this compound formulation is showing signs of aggregation or precipitation.

Question: What are the common causes of aggregation and precipitation in this compound cubosome formulations, and how can I resolve this?

Answer:

Aggregation and precipitation in this compound cubosome formulations are common stability issues that can arise from several factors. Here's a breakdown of the potential causes and their solutions:

  • Inadequate Stabilization: The primary cause of particle aggregation is insufficient stabilization. Steric stabilizers, like Pluronic® F127, are essential to prevent the hydrophobic surfaces of the cubosomes from coming into contact and coalescing.[1][2]

    • Solution: Ensure you are using an adequate concentration of a suitable stabilizer. The optimal concentration will depend on your specific formulation, but a common starting point for Pluronic® F127 is in the range of 10-20% w/w relative to the lipid content.[3] For instance, a stable formulation can be achieved with a 4:1 this compound-to-F127 weight ratio when using the top-down preparation method.[4]

  • Suboptimal Formulation Parameters: Several formulation components can influence stability:

    • High Lipid Concentration: Increasing the concentration of this compound can lead to the formation of larger particles and aggregates.[5]

      • Solution: If you observe aggregation, consider reducing the lipid concentration in your formulation.

    • Presence of Salts: The addition of salts, such as in phosphate-buffered saline (PBS), can cause aggregation, especially at lower stabilizer concentrations.[4]

      • Solution: If you need to use a buffer, you may need to increase the stabilizer concentration to counteract the effects of the electrolytes. For example, with the gemini surfactant DLGL as a stabilizer, aggregation in PBS was observed at DLGL/PHY ratios below 5% w/w, while stable Im3m cubosomes were formed at ratios of 6-10% w/w.[4]

  • Inappropriate Preparation Method: The method used to prepare the cubosomes can significantly impact their stability.

    • "Bottom-up" Method Issues: This method, which often involves the use of a hydrotrope like ethanol, can sometimes lead to the formation of unstable vesicles (liposomes) alongside cubosomes.[4][6] The presence of residual ethanol can also affect stability.

      • Solution: If using a bottom-up approach, ensure complete removal of the hydrotrope. Alternatively, the "top-down" method, which involves hydrating the lipid and then dispersing it using high energy (e.g., ultrasonication), often results in more stable and uniform cubosome dispersions with minimal liposome co-existence.[4][7]

  • Environmental Stress:

    • Temperature: Low temperatures can sometimes lead to instability due to reduced molecular mobility of the stabilizer, potentially causing it to detach from the cubosome surface.[4]

      • Solution: Store your formulations at a controlled room temperature unless stability studies indicate otherwise. Some novel stabilizers, like the gemini surfactant DLGL, have shown good stability even at 5°C.[4]

Issue: My formulation contains a mixture of cubosomes and other particles, like vesicles (liposomes).

Question: Why am I observing a mixed population of particles in my this compound formulation, and how can I obtain a more homogenous cubosome dispersion?

Answer:

The co-existence of vesicles (liposomes) with cubosomes is a known issue, particularly when using the "bottom-up" preparation method with ethanol as a hydrotrope.[4][6][8]

  • Cause: During the bottom-up process, as the ethanol diffuses into the aqueous phase, the changing solvent composition can favor the transient formation of a lamellar (bilayer) phase, which then forms vesicles. While these can sometimes convert to cubosomes over time, a significant population of vesicles may remain.[8]

  • Solutions:

    • Switch to the "Top-Down" Method: This is often the most effective way to minimize vesicle formation. The top-down approach involves first forming the bulk cubic phase by hydrating the this compound and stabilizer, followed by dispersion using high-energy methods like ultrasonication or high-pressure homogenization. This method has been shown to produce stable cubosome dispersions with minimal liposome co-existence.[4][7]

    • Optimize the "Bottom-Up" Method: If you must use a bottom-up approach, consider the following:

      • Alternative Diluents: Research has shown that using diluents other than ethanol, such as glycerol or honey, can lead to the formation of cubosomes without the concurrent formation of liposomes.[1][6]

      • Complete Ethanol Removal: Ensure that the ethanol is thoroughly removed after the initial dispersion, for example, by using a rotary evaporator.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which stabilizers prevent phase separation in this compound formulations?

A1: Stabilizers, typically amphiphilic polymers like Pluronic® F127, prevent phase separation through steric stabilization. The hydrophobic portion of the stabilizer adsorbs onto the surface of the this compound nanoparticles, while the hydrophilic portion extends into the surrounding aqueous medium. This creates a protective layer that physically prevents the nanoparticles from getting close enough to aggregate and coalesce into a separate phase.[1][2]

Q2: How does the choice of stabilizer affect the stability and structure of this compound cubosomes?

A2: The choice of stabilizer can have a significant impact. For example:

  • Pluronic® F127 (Poloxamer 407): This is the most commonly used stabilizer and is generally effective. However, its ability to stabilize can be temperature-dependent.[4] In this compound systems, F127 is thought to adsorb to the surface without being incorporated into the bilayer, which helps maintain the native cubic phase structure.[9]

  • Tween 80: This has also been used to successfully stabilize this compound cubosomes.[10]

  • Gemini Surfactants (e.g., DLGL): These novel stabilizers have shown promise in improving the structural stability of this compound cubosomes, even at low temperatures. They can also influence the internal cubic phase structure (e.g., transitioning from Pn3m to Im3m in the presence of PBS).[4]

Q3: Can the addition of a drug to my this compound formulation cause phase separation?

A3: Yes, drug loading can impact formulation stability. The physicochemical properties of the drug (e.g., solubility, charge) and its concentration are key factors.[11]

  • Hydrophobic Drugs: Highly lipophilic drugs are generally well-incorporated into the lipidic domains of the cubosomes. High drug loading can sometimes be achieved without compromising the system's structure.[12]

  • Hydrophilic Drugs: These are encapsulated within the aqueous channels. High concentrations of hydrophilic additives can be incorporated into this compound dispersions while retaining the internal cubic nanostructure.[12]

  • Charged Drugs: The charge of a drug can significantly influence stability. It's crucial to assess the overall surface charge (zeta potential) of the formulation after drug loading.

To minimize the risk of phase separation upon drug loading, it is advisable to start with a lower drug concentration and incrementally increase it while monitoring the formulation for any signs of instability.

Q4: How does temperature affect the stability of this compound formulations?

A4: Temperature can induce phase transitions in the this compound-water system. At room temperature, this compound in excess water typically forms a bicontinuous cubic phase (Pn3m or Ia3d). As the temperature increases, it can transition to an inverse hexagonal phase (HII).[10][13][14] This transition temperature can be influenced by the purity of the this compound and the presence of other components in the formulation. The stability of the dispersed cubosomes can also be affected by temperature, with some studies reporting increased particle size and polydispersity at lower temperatures when using Pluronic® F127 as a stabilizer.[15]

Q5: What is the difference between the "top-down" and "bottom-up" methods for preparing this compound cubosomes, and which one is better for stability?

A5:

  • Top-Down Method: This involves hydrating the lipid (this compound) and stabilizer to form a viscous bulk cubic phase, which is then dispersed into smaller particles (cubosomes) using high energy, such as ultrasonication or high-pressure homogenization.[3][5] This method generally produces stable and uniform dispersions with a lower propensity for forming unwanted liposomal phases.[4][7]

  • Bottom-Up Method: This approach involves dissolving the lipid and stabilizer in a hydrotrope (like ethanol) to form a liquid precursor. This precursor is then added to an aqueous solution, where the lipid self-assembles into nanoparticles as the hydrotrope diffuses away.[16][17] While this method is less energy-intensive, it is more prone to producing a mixed population of particles, including liposomes, which can affect the overall stability.[4][6][8]

For achieving a stable, homogenous cubosome formulation, the top-down method is often preferred .[4][7]

Data Summary

Table 1: Influence of Preparation Method and this compound:F127 Ratio on Formulation Characteristics

Preparation MethodThis compound:F127 (w/w)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Observations
Top-Down4:1~150 - 200Low (< 0.2)~ -18.9Stable cubosome dispersion with minimal liposomes.[4][12]
Bottom-Up (with Ethanol)4:1~200 - 300Higher (> 0.2)VariableSignificant proportion of liposomes observed.[4][8]

Table 2: Effect of Stabilizer Type and Concentration on this compound Cubosome Stability

StabilizerStabilizer:this compound (w/w)MediumParticle Size (nm)Stability Observations
Pluronic® F1271:2Deionized Water~150Stable dispersion.[12]
Gemini Surfactant (DLGL)1-3%Deionized Water~150-200Stable for at least 4 weeks at 5°C and 25°C.[4]
Gemini Surfactant (DLGL)< 5%PBS-Aggregation observed.[4]
Gemini Surfactant (DLGL)6-10%PBS~100-200Stable Im3m cubosomes formed.[4]

Experimental Protocols

Protocol 1: Top-Down Preparation of this compound Cubosomes

This protocol is adapted from methods described for preparing stable this compound cubosomes with minimal liposome formation.[4][5][12]

Materials:

  • This compound

  • Pluronic® F127 (or other suitable stabilizer)

  • Deionized water

  • Drug (if applicable)

Equipment:

  • Magnetic stirrer with heating plate

  • Ultrasonicator (probe or bath) or high-pressure homogenizer

  • Glass vials

Procedure:

  • Weigh the desired amounts of this compound and Pluronic® F127 (e.g., a 4:1 or 2:1 ratio) into a glass vial. If incorporating a lipophilic drug, add it to the vial at this stage.

  • Heat the mixture to 40-60°C while stirring until a homogenous, molten liquid is formed.

  • In a separate vessel, heat the deionized water to the same temperature. If incorporating a hydrophilic drug, dissolve it in the water at this stage.

  • Slowly add the aqueous phase to the molten lipid phase under continuous stirring to form a viscous gel (the bulk cubic phase).

  • Allow the mixture to equilibrate for at least 1 hour at room temperature.

  • Add the remaining aqueous phase to the bulk gel to achieve the final desired concentration.

  • Disperse the bulk phase using high energy:

    • Ultrasonication: Use a probe sonicator at a specific amplitude (e.g., 99%) for a set duration (e.g., 25 minutes), often in a cold water bath to prevent overheating.[12]

    • High-Pressure Homogenization: Process the pre-dispersion through a high-pressure homogenizer at a defined pressure (e.g., 1200 bar) for a specific number of cycles (e.g., 9 cycles).[9]

  • The resulting dispersion should be a milky-white liquid.

Protocol 2: Characterization of this compound Formulations

A. Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI)

  • Dilute a small aliquot of the cubosome dispersion with deionized water to a suitable concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Perform the measurement to obtain the average hydrodynamic diameter (particle size) and the PDI, which indicates the width of the size distribution. A PDI below 0.3 is generally considered acceptable for a homogenous population of nanoparticles.[18]

B. Small-Angle X-ray Scattering (SAXS) for Internal Structure Determination

  • Load the undiluted cubosome dispersion into a quartz capillary tube.

  • Seal the capillary to prevent evaporation.

  • Mount the sample in the SAXS instrument.

  • Acquire the scattering data for a predetermined exposure time.

  • Analyze the resulting scattering pattern. The positions of the Bragg peaks are indicative of the internal liquid crystalline structure. For example, peak ratios of √2, √3, √4, √6, etc., are characteristic of a Pn3m cubic phase, which is commonly observed for this compound cubosomes.[2][9]

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_analysis Stability Assessment start Start weigh Weigh this compound, Stabilizer, and Drug start->weigh melt Melt and Mix Lipid Phase (40-60°C) weigh->melt hydrate Hydrate with Aqueous Phase melt->hydrate disperse High-Energy Dispersion (Ultrasonication/Homogenization) hydrate->disperse formulation Final Formulation disperse->formulation dls Dynamic Light Scattering (DLS) - Particle Size - Polydispersity Index (PDI) formulation->dls saxs Small-Angle X-ray Scattering (SAXS) - Internal Phase Structure formulation->saxs zeta Zeta Potential Measurement - Surface Charge formulation->zeta visual Visual Inspection (Aggregation/Precipitation) formulation->visual storage Long-Term Storage (Controlled Temperature) formulation->storage

Caption: Experimental workflow for the preparation and characterization of this compound formulations.

troubleshooting_logic issue Instability Observed (Aggregation/Phase Separation) stabilizer Inadequate Stabilizer Concentration issue->stabilizer method Suboptimal Preparation Method issue->method components Formulation Components issue->components drug Drug Loading Effects issue->drug inc_stab Increase Stabilizer Concentration stabilizer->inc_stab change_method Switch to Top-Down Method method->change_method opt_comp Optimize Lipid/Salt Concentration components->opt_comp opt_drug Adjust Drug Concentration drug->opt_drug

Caption: Troubleshooting logic for addressing instability in this compound formulations.

References

Technical Support Center: The Impact of Impurities on Phytantriol Phase Behavior and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of impurities on the phase behavior and experimental reproducibility of Phytantriol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Commercial this compound is typically supplied at a purity of 95.2% to 96.0%.[1][2][3] Common impurities that have been identified include:

  • Water[1][2][3]

  • Sulphated ash[1][2][3]

  • Heavy metals[1][2][3]

  • A diastereomer of this compound, 3,7,11,15-tetramethyl-1,2,3,4-tetrahydroxyhexadecane[2][3]

Q2: How do impurities affect the phase behavior of this compound?

A2: Impurities can significantly alter the lyotropic liquid-crystalline phase behavior of this compound.[4] These effects primarily manifest as:

  • Suppression of phase transition temperatures: The presence of impurities can lower the temperature required for transitions between different liquid crystalline phases. For instance, the transition from the bicontinuous cubic phase to the reverse hexagonal phase can be suppressed by up to 15°C in this compound of lower purity.[4][5]

  • Shifts in phase boundaries: The compositional boundaries of the different phases can also be affected. The bicontinuous cubic phase in the presence of excess water has been observed at a water content more than 5% higher in lower-purity this compound compared to previously reported values.[4][5]

Q3: Why do different commercial sources of this compound yield different experimental results?

A3: Variations in experimental results, particularly in phase transition temperatures and phase boundaries, are often attributed to differences in the purity and impurity profiles of this compound from different commercial suppliers.[4][5] Even subtle differences in the levels and types of impurities can have a significant impact on the self-assembly and phase behavior of this compound.[4]

Q4: Can the presence of impurities affect the lattice parameter of this compound cubic phases?

A4: Yes, the purity of this compound can influence the lattice parameter of its cubic phases. Studies have shown that this compound from different commercial sources can exhibit different temperature-dependent lattice parameters for the same liquid crystalline phase.[5]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating issues related to impurities in your this compound experiments.

Problem 1: Inconsistent or unexpected phase transition temperatures.
  • Possible Cause: Variation in the purity of the this compound batch or between different commercial sources.

  • Troubleshooting Steps:

    • Verify Purity: If possible, obtain a certificate of analysis for your this compound batch to understand its purity and the potential impurities present. Consider using analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for a more detailed impurity profile.

    • Source Consistency: For a series of experiments, use this compound from the same commercial source and batch number to ensure consistency.

    • Baseline Characterization: Perform a baseline thermal analysis (e.g., using Differential Scanning Calorimetry) on each new batch of this compound to determine its specific phase transition temperatures.

Problem 2: Difficulty in reproducing a specific liquid crystalline phase (e.g., bicontinuous cubic phase).
  • Possible Cause: Shift in the phase boundary due to impurities, requiring different water content for phase formation.

  • Troubleshooting Steps:

    • Hydration Study: Prepare a series of this compound-water mixtures with varying water content (e.g., in 2% increments) to systematically map out the phase boundaries for your specific batch of this compound.

    • Characterize the Phase: Use Small-Angle X-ray Scattering (SAXS) to definitively identify the liquid crystalline phases formed at different hydration levels and temperatures.

    • Consult Phase Diagrams: Refer to published phase diagrams, keeping in mind that the boundaries may be shifted due to impurities.[5]

Problem 3: Formation of unexpected or mixed phases.
  • Possible Cause: The presence of specific impurities that favor the formation of alternative structures.

  • Troubleshooting Steps:

    • Microscopic Examination: Use polarized light microscopy to visually inspect the sample for different textures, which can indicate the presence of multiple phases.

    • High-Resolution Imaging: Employ Cryo-Transmission Electron Microscopy (Cryo-TEM) to directly visualize the nanostructure of your system and identify the coexisting phases.

    • Purification: If reproducible and pure phase behavior is critical, consider purifying the commercial this compound.

Quantitative Data

The following tables summarize the quantitative effects of impurities on this compound phase behavior based on a comparative study of samples from two different commercial sources.

Table 1: Effect of Commercial Source on the Bicontinuous Cubic (QII) to Reverse Hexagonal (HII) Phase Transition Temperature.

This compound SourcePurity ProfileQII to HII Transition Temperature (°C)
Source A (Higher Purity)Higher purity~70
Source B (Lower Purity)Contains additional impurities~55

Data adapted from comparative studies on commercial this compound samples.[5]

Table 2: Temperature Dependence of the Lattice Parameter for the Pn3m Cubic Phase in Excess Water.

Temperature (°C)Lattice Parameter 'a' (Å) - Source ALattice Parameter 'a' (Å) - Source B
25~65~66
40~64~65
50~63~64

Data represents approximate values derived from published graphical data comparing two commercial sources.[5]

Experimental Protocols

Protocol 1: Characterization of this compound Phase Behavior using Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound/water mixture into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent water evaporation during the experiment.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 20°C).

    • Ramp the temperature at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 90°C).[5]

    • Hold at the final temperature for a few minutes to ensure thermal equilibrium.

    • Cool the sample back to the starting temperature at the same rate.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic or exothermic peaks corresponding to phase transitions. The peak temperature is taken as the phase transition temperature.

Protocol 2: Phase Identification using Small-Angle X-ray Scattering (SAXS)
  • Sample Preparation: Load the hydrated this compound sample into a temperature-controlled, X-ray transparent sample holder (e.g., a quartz capillary).

  • Instrument Setup: Mount the sample holder in the SAXS instrument. Set the desired sample-to-detector distance and ensure the X-ray beam is properly aligned.

  • Data Acquisition:

    • Set the desired temperature for the experiment.

    • Expose the sample to the X-ray beam for a sufficient time to obtain a good signal-to-noise ratio.

    • Collect the 2D scattering pattern.

  • Data Analysis:

    • Radially average the 2D scattering pattern to obtain a 1D intensity versus scattering vector (q) profile.

    • Identify the positions of the Bragg peaks.

    • Calculate the ratios of the peak positions to determine the liquid crystalline phase symmetry (e.g., for the Pn3m cubic phase, the expected peak ratios are √2, √3, √4, √6, ...).

    • Calculate the lattice parameter (a) from the position of the primary Bragg peak.

Visualizations

Experimental_Workflow cluster_start Start cluster_characterization Initial Characterization cluster_hydration Hydration & Phase Formation cluster_analysis Structural Analysis cluster_results Results & Interpretation start Receive/Prepare this compound Sample purity Assess Purity (e.g., GC, HPLC) start->purity dsc Thermal Analysis (DSC) start->dsc hydrate Prepare Hydrated Samples (Varying Water Content) dsc->hydrate plm Polarized Light Microscopy hydrate->plm saxs SAXS Analysis hydrate->saxs cryotem Cryo-TEM Imaging hydrate->cryotem compare Compare with Literature/Previous Batches plm->compare phase_id Phase Identification & Lattice Parameter Calculation saxs->phase_id cryotem->compare phase_diagram Construct/Verify Phase Diagram phase_id->phase_diagram phase_diagram->compare

Experimental workflow for analyzing this compound phase behavior.

Troubleshooting_Flowchart start Experiment Yields Unexpected Results (e.g., wrong phase, inconsistent T_transition) check_purity Is the this compound source/batch consistent? start->check_purity new_source New Source/Batch check_purity->new_source No same_source Same Source/Batch check_purity->same_source Yes recharacterize Perform baseline characterization (DSC, SAXS) on new batch. new_source->recharacterize check_hydration Are hydration levels accurate? same_source->check_hydration accept_shift Map new phase boundaries and proceed. recharacterize->accept_shift hydration_issue Verify water content. Prepare a hydration series. check_hydration->hydration_issue No check_impurities Suspect significant impurity effects? check_hydration->check_impurities Yes hydration_issue->accept_shift purify Consider purification of this compound. check_impurities->purify Yes check_impurities->accept_shift No

Troubleshooting flowchart for this compound experiments.

References

Troubleshooting common issues in Phytantriol-based protein crystallization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phytantriol-based protein crystallization, also known as in meso or Lipidic Cubic Phase (LCP) crystallization. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound-based protein crystallization?

This compound is a lipid that, when hydrated, can form a bicontinuous cubic phase. This lipidic mesophase provides a membrane-like environment that is particularly well-suited for the crystallization of membrane proteins, although it can also be used for soluble proteins.[1][2] The protein is reconstituted into the lipid bilayer of the cubic phase, and crystallization is induced by the addition of a precipitant solution.[3] This method has proven successful for numerous proteins, including G protein-coupled receptors (GPCRs).[4]

Q2: What are the main advantages of using this compound LCP for protein crystallization?

The primary advantages of using a this compound-based LCP include:

  • Membrane-like environment: It provides a more native-like environment for membrane proteins compared to detergent micelles.[3]

  • Reduced protein aggregation: The LCP matrix can act as a size filter, preventing large protein aggregates from interfering with crystal growth.[4]

  • Improved crystal quality: For some proteins, the in meso method yields higher quality crystals than traditional vapor diffusion or batch crystallization methods.[1]

Q3: My LCP is turning into a lamellar or hexagonal phase. What's wrong?

Phase transitions away from the desired cubic phase are a common issue and can be caused by several factors:

  • High detergent concentration: Excess detergent carried over from protein purification is a primary cause of the cubic to lamellar phase transition. The lamellar phase does not support the growth of 3D crystals suitable for diffraction.[1][5]

  • Incompatible precipitants: Approximately 30% of commercial screen conditions can disrupt the LCP, causing it to transform into lamellar or hexagonal phases or even dissolve the lipid entirely.[6]

  • Temperature fluctuations: The stability of the this compound cubic phase is temperature-dependent.[7][8] Significant temperature changes during incubation can induce phase transitions.[6] For instance, the transition to the inverse hexagonal phase (HII) for this compound in water occurs at around 44°C.[8]

  • Impurities in this compound: The purity of the this compound used can significantly affect its phase behavior, including the transition temperatures.[7][8]

Troubleshooting Guide

Issue 1: No Crystals Observed
Possible Cause Troubleshooting Steps
Suboptimal Protein Concentration Increase the protein concentration to favor nucleation. While high concentrations are good for initial screening, subsequent optimization may require slightly lower concentrations for slower, more orderly crystal growth.[1]
Inappropriate Precipitant Screen Use a broader range of precipitants. Consider that some precipitants may disrupt the LCP structure. Diluting incompatible screen conditions with water can sometimes resolve this.[6]
Poor Protein Diffusion in LCP The mobility of the protein within the LCP is crucial for crystallization. Pre-screening assays like HT LCP-FRAP can help identify conditions that favor protein diffusion.[4]
Incorrect Lipid-to-Protein Ratio Systematically vary the ratio of this compound to protein solution to find the optimal composition for the cubic phase formation and protein incorporation.
Temperature Not Optimal Screen a range of temperatures. While 20°C is a common starting point, some proteins require lower temperatures.[1][6] Note that standard monoolein-based LCP is not stable below 17°C, but alternative lipids are available for low-temperature experiments.[1][6]
Issue 2: Poor Crystal Quality (Small, Clustered, or Poorly Diffracting Crystals)
Possible Cause Troubleshooting Steps
Rapid Nucleation Optimize the precipitant concentration and temperature to slow down the crystallization process. A slower rate of nucleation and growth often leads to larger, more well-ordered crystals.[9]
Presence of Impurities Ensure high purity of the protein sample (>95%). Impurities can inhibit crystal growth or lead to defects in the crystal lattice.[10][11] Also, consider the purity of the this compound itself, as impurities can alter the phase behavior.[7][8]
Protein Instability Confirm the stability and activity of your protein within the LCP.[1] Additives or ligands may be required to stabilize the protein's conformation.[6]
Crystal Packing Defects Experiment with additives such as cholesterol (often used at 10% by volume for GPCRs) which can improve crystal packing.[12]

Experimental Protocols

Protocol 1: Preparation of Protein-Laden LCP

This protocol describes the manual preparation of the protein-laden lipidic cubic phase using coupled gas-tight syringes.

Materials:

  • Concentrated protein solution (e.g., 20-50 mg/mL for GPCRs)[12]

  • Molten this compound

  • Two gas-tight syringes (e.g., 100 µL)

  • A syringe coupler

Procedure:

  • Load one syringe with the protein solution and the other with molten this compound. A common starting ratio is 40% protein solution to 60% lipid (v/v).

  • Connect the two syringes using a coupler.

  • Gently push the plungers back and forth to mix the contents. This process homogenizes the mixture and facilitates the reconstitution of the protein into the lipid bilayer, forming the LCP.

  • Continue mixing until the mixture is visually homogeneous and has a viscous, transparent appearance.

  • The resulting protein-laden LCP is now ready to be dispensed for crystallization trials.

Protocol 2: Setting up LCP Crystallization Plates

This protocol outlines the setup of crystallization trials in glass sandwich plates.

Materials:

  • Protein-laden LCP in a dispensing syringe (e.g., 10 µL gas-tight syringe with a repetitive dispenser)[6]

  • Glass sandwich crystallization plates

  • Precipitant solutions in a 96-well block

  • Plate sealer

Procedure:

  • Dispense small boluses (e.g., 50 nL) of the protein-laden LCP onto the bottom glass slide of the 96-well plate.[6]

  • Carefully overlay each LCP bolus with the precipitant solution (e.g., 1 µL).[6]

  • Seal the plate with a glass coverslip to create a "sandwich" that provides excellent optical properties for imaging.[3]

  • Incubate the plate at a constant temperature (e.g., 20°C). Avoid temperature fluctuations, which can induce the formation of liquid droplets within the cubic phase and hinder crystal detection.[6]

  • Regularly monitor the plates for crystal growth using a microscope with cross-polarizers.[4]

Quantitative Data Summary

Table 1: Common Experimental Parameters for this compound-Based Crystallization

ParameterTypical Range/ValueNotes
Protein Concentration 20 - 50 mg/mLHigher concentrations can promote nucleation.[12]
Lipid to Protein Solution Ratio (v/v) 60:40This can be varied to optimize LCP formation.
LCP Bolus Volume 50 nLSmaller volumes are used in high-throughput screening.[6]
Precipitant Volume 1 µLCreates a large excess relative to the LCP bolus.[6]
Incubation Temperature 20°CMust be kept constant. This compound phase behavior is temperature-sensitive.[6]
Cholesterol Additive 10% by volumeOften used with GPCRs to improve crystal packing.[12]

Visual Guides

LCP_Troubleshooting_Workflow cluster_prep Preparation & Setup cluster_observe Observation & Outcome cluster_troubleshoot Troubleshooting start Start: Protein & this compound mix Mix Protein & Lipid (e.g., 40:60 v/v) start->mix dispense Dispense LCP Bolus mix->dispense add_precip Add Precipitant dispense->add_precip incubate Incubate at Constant Temperature add_precip->incubate observe Microscopic Observation incubate->observe crystals High-Quality Crystals observe->crystals Success no_crystals No Crystals observe->no_crystals Failure bad_crystals Poor Quality Crystals observe->bad_crystals Failure phase_issue Phase Separation observe->phase_issue Failure ts_no_xtal Adjust Protein/Lipid Ratio Optimize Precipitant Change Temperature no_crystals->ts_no_xtal ts_bad_xtal Adjust Growth Rate (Temp, Precipitant Conc.) Additives (e.g., Cholesterol) Check Protein Purity bad_crystals->ts_bad_xtal ts_phase Check Detergent Conc. Screen Precipitants Verify this compound Purity phase_issue->ts_phase ts_no_xtal->mix ts_bad_xtal->mix ts_phase->mix

Caption: A workflow diagram for troubleshooting this compound LCP crystallization.

Detergent_Effect_Pathway cluster_phase Resulting Mesophase protein_prep Protein Purification detergent Detergent (e.g., for solubilization) lcp_formation LCP Formation: Protein + this compound protein_prep->lcp_formation detergent->lcp_formation cubic_phase Desired Cubic Phase (Pn3m/Ia3d) lcp_formation->cubic_phase Low/Optimal Detergent Conc. lamellar_phase Undesired Lamellar Phase lcp_formation->lamellar_phase High Detergent Conc. crystallization Crystallization Trial cubic_phase->crystallization no_crystals No 3D Crystal Growth lamellar_phase->no_crystals crystals Successful Crystallization crystallization->crystals

Caption: The effect of detergent concentration on LCP phase and crystallization outcome.

References

Adjusting temperature to control Phytantriol cubic to hexagonal phase transition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the temperature-induced cubic to hexagonal phase transition of Phytantriol.

Frequently Asked Questions (FAQs)

Q1: At what temperature does the cubic to hexagonal phase transition of this compound occur?

The phase transition temperature of this compound from a bicontinuous cubic phase (QII) to a reversed hexagonal phase (HII) is sensitive to several factors, most notably water content and the purity of the this compound.[1][2][3] Generally, in excess water, this transition is reported to occur in the range of 40°C to 60°C.[2] Some studies pinpoint the transition at approximately 44°C, while others have observed it at higher temperatures, up to 58-66°C, particularly with high-purity this compound.[1][2][4][5]

Q2: How does water content affect the phase transition?

Water content is a critical parameter in determining the lyotropic liquid crystalline phase of this compound. At room temperature, as the water concentration increases, this compound typically transitions through reversed micellar, lamellar, and then to different cubic phases (Ia3d and Pn3m).[2] The cubic to hexagonal transition is observed at elevated temperatures in the presence of sufficient water. The exact water percentage for the formation of the hexagonal phase can vary, but it generally occurs in systems with higher water content.

Q3: What is the impact of impurities on the phase transition?

Impurities in commercial this compound can significantly alter its phase behavior.[3] Studies have shown that lower-purity this compound can lead to a suppression of the cubic to hexagonal phase transition temperature by as much as 15°C.[3] Therefore, it is crucial to use high-purity this compound and to be aware of the potential effects of any additives or encapsulated molecules on the phase boundaries.

Q4: Can other substances induce a cubic to hexagonal phase transition in this compound?

Yes, the addition of certain molecules can influence the phase behavior of this compound. For instance, the incorporation of hydrophobic compounds can promote the transition to a hexagonal phase.[6] Solvents can also induce this transition; for example, chloroform and octane have been shown to cause a cubic-to-inverse hexagonal phase transition by inserting into the hydrophobic regions of the lipid assembly.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Unexpected Phase Transition Temperature Purity of this compound: Impurities can significantly lower the transition temperature.[3]- Verify the purity of the this compound from the supplier. - If possible, use high-purity this compound (>99%). - Be aware that different commercial sources may have varying impurity profiles.
Incorrect Water Content: The phase behavior is highly dependent on the water concentration.- Accurately prepare samples with precise water content. - Ensure homogeneous mixing of this compound and water. - Consider creating a phase diagram for your specific system by varying the water content.
Presence of Additives: Encapsulated drugs or other excipients can alter the phase boundaries.- Systematically study the effect of each additive on the phase behavior. - Characterize the phase diagram of the complete formulation.
Broad or Indistinct Phase Transition Sample Inhomogeneity: The sample may not be fully equilibrated or homogeneously mixed.- Allow sufficient equilibration time for the samples after preparation (can be several hours to days). - Ensure thorough mixing using appropriate methods (e.g., vortexing, centrifugation cycles).
Heating/Cooling Rate in DSC: A fast scan rate may not allow enough time for the transition to occur completely at a specific temperature.- Use a slower scanning rate in Differential Scanning Calorimetry (DSC) experiments (e.g., 1-5°C/min) to improve resolution.[7]
No Phase Transition Observed Insufficient Temperature Range: The experimental temperature range may not be wide enough to encompass the transition.- Extend the temperature range of your experiment, ensuring it covers the expected transition temperature and beyond.
Incorrect Phase at Room Temperature: The initial phase of your system may not be a bicontinuous cubic phase.- Characterize the initial phase of your sample at room temperature using Small-Angle X-ray Scattering (SAXS) to confirm it is a cubic phase.

Data Presentation

Table 1: Reported Temperatures for this compound Cubic to Hexagonal Phase Transition

Water ContentPurityAdditivesTransition Temperature (°C)Reference
Excess WaterNot SpecifiedNone~44[1][4]
Excess WaterHigh PurityNone58 - 62[5]
Excess WaterLower PurityNoneSuppressed by up to 15°C[3]
33% w/w WaterNot SpecifiedNone~65 (transition to hexagonal)
VariesNot SpecifiedChloroform/OctaneRoom Temperature

Experimental Protocols

Protocol 1: Preparation of this compound-Water Samples for SAXS and DSC Analysis
  • Weighing: Accurately weigh the desired amounts of high-purity this compound and ultrapure water into a clean, sealed vial.

  • Mixing: Securely cap the vial and mix the components thoroughly. This can be achieved by a combination of vortexing and centrifugation cycles to ensure a homogenous mixture.

  • Equilibration: Allow the samples to equilibrate at a controlled temperature (e.g., room temperature) for at least 24-48 hours before analysis. For some compositions, longer equilibration times may be necessary.

  • Sample Loading (SAXS): Load the equilibrated sample into a quartz capillary tube (typically 1-2 mm diameter) and seal it to prevent water evaporation during the experiment.

  • Sample Loading (DSC): Accurately weigh a small amount of the equilibrated sample (typically 5-10 mg) into an aluminum DSC pan and hermetically seal it.

Protocol 2: Characterization by Small-Angle X-ray Scattering (SAXS)
  • Instrument Setup: Mount the sealed capillary containing the sample in the SAXS instrument's sample holder, which should have precise temperature control.

  • Temperature Ramp: Program a temperature ramp that covers the expected phase transition range. A typical ramp might be from 25°C to 80°C.

  • Data Acquisition: Acquire SAXS patterns at regular temperature intervals (e.g., every 1-2°C). The exposure time at each temperature will depend on the X-ray source and detector.

  • Data Analysis: Analyze the resulting scattering patterns. The cubic phase is characterized by a set of sharp Bragg peaks with specific spacing ratios (e.g., √2, √3, √4, √6, √8 for the Pn3m space group). The hexagonal phase will exhibit a different set of peaks with spacing ratios of 1, √3, 2, √7, 3, etc. The transition is identified by the disappearance of the cubic peaks and the appearance of the hexagonal peaks.

Protocol 3: Characterization by Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample and Reference: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Temperature Program: Program a heating and cooling cycle that encompasses the phase transition. A typical heating rate is 5°C/min.[7] It is advisable to perform at least two heating/cooling cycles to check for reversibility and thermal history effects.

  • Data Analysis: The phase transition will be visible as an endothermic peak in the heating curve. The peak temperature is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_saxs_steps SAXS Procedure cluster_dsc_steps DSC Procedure weigh Weigh this compound and Water mix Mix and Homogenize weigh->mix equilibrate Equilibrate (24-48h) mix->equilibrate saxs SAXS Analysis equilibrate->saxs Load into capillary dsc DSC Analysis equilibrate->dsc Load into DSC pan saxs_temp Temperature Ramp saxs->saxs_temp dsc_temp Heating/Cooling Cycle dsc->dsc_temp saxs_acq Acquire Data saxs_temp->saxs_acq saxs_analyze Analyze Scattering Patterns saxs_acq->saxs_analyze end Results saxs_analyze->end Identify Phases dsc_acq Record Heat Flow dsc_temp->dsc_acq dsc_analyze Analyze Thermogram dsc_acq->dsc_analyze dsc_analyze->end Determine Transition Temperature & Enthalpy Troubleshooting_Logic cluster_causes1 Potential Causes for Issue 1 cluster_causes2 Potential Causes for Issue 2 cluster_solutions Troubleshooting Actions start Unexpected Experimental Result issue1 Incorrect or Broad Transition Temperature start->issue1 issue2 No Phase Transition Observed start->issue2 purity This compound Purity issue1->purity water Water Content issue1->water additives Presence of Additives issue1->additives homogeneity Sample Inhomogeneity issue1->homogeneity temp_range Insufficient Temperature Range issue2->temp_range initial_phase Incorrect Initial Phase issue2->initial_phase sol_purity Verify/Change this compound Source purity->sol_purity sol_water Prepare Samples with Precise Water Content water->sol_water sol_additives Systematically Study Additive Effects additives->sol_additives sol_homogeneity Ensure Thorough Mixing and Equilibration homogeneity->sol_homogeneity sol_temp Extend Temperature Range temp_range->sol_temp sol_phase Characterize Initial Phase (SAXS) initial_phase->sol_phase

References

Technical Support Center: Scaling Up Phytantriol Nanoparticle Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of phytantriol nanoparticle production.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the scale-up of this compound nanoparticle production.

Problem: Inconsistent Particle Size and High Polydispersity Index (PDI)

Potential Cause Recommended Solution
Inadequate Homogenization Energy (Top-Down Method) Increase the homogenization pressure or the number of homogenization cycles. For ultrasonication, increase the power or duration. Ensure the energy input is consistent across batches.[1][2]
Non-Optimal Stabilizer Concentration Adjust the concentration of the stabilizer (e.g., Pluronic F127). Insufficient stabilizer can lead to particle aggregation, while excessive amounts can lead to the formation of micelles.[3][4]
Inefficient Mixing During Solvent Dilution (Bottom-Up Method) Increase the stirring speed during the dropwise addition of the this compound solution to the aqueous phase. Ensure rapid and uniform mixing to promote consistent nanoparticle formation.[5][6]
Temperature Fluctuations Maintain a constant and controlled temperature throughout the production process. Temperature can affect the viscosity of the lipid phase and the efficiency of homogenization or self-assembly.[3][7]

Problem: Formation of Liposomes and Other Non-Cubosomal Structures

Potential Cause Recommended Solution
Incorrect this compound to Stabilizer Ratio Optimize the weight ratio of this compound to the stabilizer. A 4:1 ratio of this compound to Pluronic F127 has been shown to produce stable cubosome dispersions with minimal liposome co-existence in the top-down approach.[3]
Inappropriate Solvent in Bottom-Up Method The choice and amount of hydrotrope (e.g., ethanol) are critical.[5] Consider using alternative non-toxic diluents like glycerol or lactic acid, which have been shown to successfully form cubosomes.[6]
Hydration Level Ensure the system is fully hydrated, as this is crucial for the self-assembly of the cubic liquid crystalline phase.

Problem: Particle Aggregation and Instability Over Time

Potential Cause Recommended Solution
Insufficient Steric Stabilization Consider using alternative or additional stabilizers like DSPE-PEG, which can provide a steric barrier and reduce cytotoxicity compared to Pluronic F127.[4][8]
Inappropriate Storage Conditions Store the nanoparticle dispersion at a suitable temperature (e.g., 5 ± 3°C) to maintain stability.[9] Avoid freeze-thaw cycles unless a suitable cryoprotectant is used.[10]
Changes in pH or Ionic Strength Buffer the aqueous phase to a pH that ensures optimal nanoparticle stability. Be aware that incubation in biological fluids can lead to phase transitions.[11]

Frequently Asked Questions (FAQs)

1. What is the fundamental difference between the "top-down" and "bottom-up" approaches for this compound nanoparticle production?

The "top-down" approach involves applying high energy to a bulk cubic phase of this compound and a stabilizer to break it down into nanoparticles.[3][5] This method is often used for lipids like glyceryl monooleate (GMO) but can be adapted for this compound. In contrast, the "bottom-up" approach is a low-energy method where nanoparticles are formed through the self-assembly of this compound molecules from a solution, typically involving a solvent dilution technique.[5][10]

2. How can I improve the encapsulation efficiency of my drug in this compound nanoparticles?

The encapsulation of hydrophobic, hydrophilic, and amphiphilic molecules is a key feature of cubosomes.[10] To improve encapsulation efficiency, consider the following:

  • For hydrophobic drugs, dissolve the drug in the molten lipid phase before nanoparticle formation.

  • For hydrophilic drugs, dissolve the drug in the aqueous phase prior to homogenization or self-assembly.

  • The internal structure of this compound cubosomes, with its water channels, is particularly suitable for encapsulating a wide range of molecules.[10]

3. What are the critical quality attributes (CQAs) I should monitor during scale-up?

During scale-up, it is crucial to monitor CQAs to ensure batch-to-batch consistency and product quality.[12][13] Key CQAs for this compound nanoparticles include:

  • Particle Size and Polydispersity Index (PDI): These affect the biological fate and performance of the nanoparticles.[14][15]

  • Zeta Potential: This indicates the surface charge and is a predictor of colloidal stability.

  • Internal Structure (Mesophase): Confirmed by techniques like Small-Angle X-ray Scattering (SAXS) to ensure the desired cubic phase is present.[3][11]

  • Morphology: Visualized using Cryogenic Transmission Electron Microscopy (Cryo-TEM).[3]

  • Drug Loading and Encapsulation Efficiency: To ensure therapeutic efficacy.

4. What are the recommended methods for sterilizing this compound nanoparticle formulations?

The choice of sterilization method is critical as it can impact the physicochemical properties of the nanoparticles.[16][17]

  • Sterile Filtration: Suitable for nanoparticles smaller than the filter's pore size (typically 0.22 µm) and with low viscosity.[18] However, there is a risk of nanoparticles adhering to the filter membrane.[19]

  • Autoclaving (Moist Heat Sterilization): This method uses high-pressure steam at around 120°C.[16] It is a simple and effective method, but the high temperature can potentially affect the stability and structure of lipid-based nanoparticles.[20]

  • Gamma Irradiation: This is another common terminal sterilization method. The potential for free radical formation from water radiolysis could affect the stability of the formulation.[17]

It is essential to validate the chosen sterilization method to ensure it does not negatively impact the CQAs of the this compound nanoparticles.

Experimental Protocols

1. Top-Down Method for this compound Nanoparticle Production

This protocol is a generalized procedure based on the high-energy dispersion of a bulk this compound gel.

  • Preparation of the Bulk Gel:

    • Melt this compound at a temperature above its melting point (e.g., 40-60°C).

    • In a separate vessel, dissolve the stabilizer (e.g., Pluronic F127) in deionized water, also heated to the same temperature.

    • Slowly add the aqueous stabilizer solution to the molten this compound under continuous stirring to form a uniform, viscous gel. A common this compound-to-F127 ratio is 4:1 (w/w).[3]

  • Dispersion:

    • Add the bulk gel to an excess of deionized water under high-shear mixing.

    • Subject the coarse dispersion to high-pressure homogenization or ultrasonication to reduce the particle size to the desired nanometer range.

    • Multiple homogenization cycles may be required to achieve a narrow particle size distribution.[2]

  • Characterization:

    • Analyze the resulting nanoparticle dispersion for particle size and PDI using Dynamic Light Scattering (DLS).

    • Confirm the internal cubic structure using Small-Angle X-ray Scattering (SAXS).

    • Visualize the nanoparticle morphology using Cryogenic Transmission Electron Microscopy (Cryo-TEM).

2. Bottom-Up Method (Solvent Precursor Dilution) for this compound Nanoparticle Production

This protocol outlines a low-energy approach for forming this compound nanoparticles.

  • Preparation of the Precursor Solution:

    • Dissolve this compound in a hydrotrope or water-miscible organic solvent, such as ethanol.[5][6]

    • The concentration of this compound in the solvent will influence the final particle size and concentration.

  • Nanoparticle Formation:

    • In a separate vessel, prepare an aqueous solution containing the stabilizer (e.g., Pluronic F127).

    • While stirring the aqueous stabilizer solution vigorously, add the this compound precursor solution dropwise.[6] Nanoparticles will form spontaneously upon dilution.[21]

  • Solvent Removal:

    • If an organic solvent was used, it must be removed from the final dispersion. This can be achieved using a rotary evaporator or through dialysis.[3][6]

  • Characterization:

    • Characterize the nanoparticles for size, PDI, internal structure, and morphology as described in the top-down method.

Visualizations

Experimental_Workflow_Top_Down cluster_prep Bulk Gel Preparation cluster_disp Dispersion cluster_char Characterization Melt_this compound Melt this compound Mix Mix to Form Uniform Gel Melt_this compound->Mix Dissolve_Stabilizer Dissolve Stabilizer in Water Dissolve_Stabilizer->Mix Add_Water Add Excess Water Mix->Add_Water Homogenize High-Pressure Homogenization / Ultrasonication Add_Water->Homogenize Final_NP Final Nanoparticle Dispersion Homogenize->Final_NP DLS DLS (Size, PDI) Final_NP->DLS SAXS SAXS (Internal Structure) Final_NP->SAXS CryoTEM Cryo-TEM (Morphology) Final_NP->CryoTEM

Caption: Workflow for the Top-Down Production of this compound Nanoparticles.

Experimental_Workflow_Bottom_Up cluster_prep Solution Preparation cluster_form Nanoparticle Formation cluster_char Characterization Dissolve_this compound Dissolve this compound in Solvent/Hydrotrope Mix Dropwise Addition to Aqueous Phase with Stirring Dissolve_this compound->Mix Dissolve_Stabilizer Dissolve Stabilizer in Water Dissolve_Stabilizer->Mix Solvent_Removal Solvent Removal (e.g., Rotary Evaporation) Mix->Solvent_Removal Final_NP Final Nanoparticle Dispersion Solvent_Removal->Final_NP DLS DLS (Size, PDI) Final_NP->DLS SAXS SAXS (Internal Structure) Final_NP->SAXS CryoTEM Cryo-TEM (Morphology) Final_NP->CryoTEM

Caption: Workflow for the Bottom-Up Production of this compound Nanoparticles.

Troubleshooting_Decision_Tree Start Problem Observed Inconsistent_Size Inconsistent Size / High PDI Start->Inconsistent_Size Liposome_Formation Liposome Formation Start->Liposome_Formation Aggregation Aggregation / Instability Start->Aggregation Check_Energy Check Homogenization Energy (Top-Down) Inconsistent_Size->Check_Energy Check_Mixing Check Mixing Speed (Bottom-Up) Inconsistent_Size->Check_Mixing Check_Stabilizer Check Stabilizer Concentration Inconsistent_Size->Check_Stabilizer Check_Ratio Check this compound:Stabilizer Ratio Liposome_Formation->Check_Ratio Check_Solvent Check Hydrotrope/Solvent Liposome_Formation->Check_Solvent Check_Stabilizer_Type Review Stabilizer Type Aggregation->Check_Stabilizer_Type Check_Storage Check Storage Conditions Aggregation->Check_Storage Increase_Energy Increase Energy/Cycles Check_Energy->Increase_Energy Low Increase_Mixing Increase Stirring Speed Check_Mixing->Increase_Mixing Low Optimize_Stabilizer Optimize Stabilizer Conc. Check_Stabilizer->Optimize_Stabilizer Not Optimal Adjust_Ratio Adjust to 4:1 (Top-Down) Check_Ratio->Adjust_Ratio Incorrect Change_Solvent Consider Alternative Solvents Check_Solvent->Change_Solvent Suboptimal Use_Alt_Stabilizer Use DSPE-PEG Check_Stabilizer_Type->Use_Alt_Stabilizer Insufficient Control_Storage Store at 5 ± 3°C Check_Storage->Control_Storage Incorrect

Caption: Troubleshooting Decision Tree for this compound Nanoparticle Scale-Up.

References

Technical Support Center: Modification of Phytantriol Nanostructures with PEGylated Lipids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the modification of Phytantriol nanostructures using PEGylated lipids.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of modifying this compound nanostructures with PEGylated lipids?

A1: Modifying this compound nanostructures, such as cubosomes and hexosomes, with PEGylated lipids serves several key purposes. Primarily, it creates a hydrophilic stealth layer on the surface of the nanoparticles.[1][2][3] This PEGylation is crucial for developing injectable, long-circulating nanocarriers for drugs and imaging agents.[1][2][3][4] The PEG layer helps to prevent flocculation and phase separation, enhancing the colloidal stability of the dispersion.[5] Additionally, PEGylation can reduce the cytotoxicity of the nanoparticles.[5]

Q2: Which type of PEGylated lipids are commonly used for modifying this compound nanostructures?

A2: Poly(ethylene glycol)-grafted 1,2-distearoyl-sn-glycero-3-phosphoethanolamines (DSPE-mPEGs) are a family of amphiphilic lipopolymers frequently used for this purpose.[1][2][3] These are attractive for formulating injectable, long-circulating nanoparticulate drug formulations.[1][2][3]

Q3: How does the PEG chain length of the PEGylated lipid affect the final nanostructure?

A3: The molecular weight (and thus, the chain length) of the PEG on the lipid has a significant impact on the resulting nanostructure. Increasing the PEG molecular weight can induce a structural transformation. For instance, at lower PEG molecular weights (e.g., 2000 Da), liposomes (Lα phase) may be formed, while higher molecular weights (e.g., 3400 Da or 5000 Da) can promote the formation of cubosomes (QII P or QII D phase).[5] The incorporation of DSPE-mPEGs can also lead to an enlargement of the internal water channels of the cubic phases.[1][2][3][4][5]

Q4: What are the typical characterization techniques used to analyze PEGylated this compound nanostructures?

A4: The primary techniques for characterizing the internal nanostructure and morphology are Synchrotron Small-Angle X-ray Scattering (SAXS) and Cryogenic Transmission Electron Microscopy (Cryo-TEM).[1][2][3] Dynamic Light Scattering (DLS) is also commonly used to determine the particle size, polydispersity index (PDI), and zeta potential.[6][7]

Troubleshooting Guides

Issue 1: My PEGylated this compound nanoparticles are aggregating.

  • Possible Cause 1: Insufficient amount of PEGylated lipid.

    • Solution: The PEGylated lipid also acts as a steric stabilizer.[5][8] If the concentration is too low, the surface coverage may be incomplete, leading to aggregation. Try incrementally increasing the weight or molar percentage of the PEGylated lipid in your formulation.

  • Possible Cause 2: Inappropriate PEG chain length.

    • Solution: The stabilizing effect is dependent on the PEG chain length.[5] Both the amount of PEG-lipid and the PEG chain length are known to affect stability.[5] You may need to screen different PEG molecular weights (e.g., DSPE-PEG2000, DSPE-PEG3400, DSPE-PEG5000) to find the optimal one for your specific system.

  • Possible Cause 3: High ionic strength of the dispersion medium.

    • Solution: High salt concentrations can screen the electrostatic repulsion between particles and reduce the effectiveness of steric stabilization, leading to aggregation. Consider preparing your nanoparticles in a lower ionic strength buffer or deionized water.

Issue 2: I am not obtaining the desired nanostructure (e.g., cubosomes).

  • Possible Cause 1: Incorrect this compound to PEGylated lipid ratio.

    • Solution: The lipid composition is a critical factor determining the final nanostructure.[1][2] Systematically vary the weight or molar ratio of this compound to the PEGylated lipid. For example, start with a high this compound content (e.g., 98:2 PHYT:DSPE-mPEG) and gradually increase the proportion of the PEGylated lipid.[9]

  • Possible Cause 2: The PEG chain length is not suitable for inducing the desired curvature.

    • Solution: As mentioned in the FAQs, longer PEG chains tend to promote greater interfacial curvature, favoring the formation of cubic phases over lamellar phases.[5][10] If you are observing liposomes, consider switching to a PEGylated lipid with a higher molecular weight PEG.

  • Possible Cause 3: The temperature is influencing the phase behavior.

    • Solution: The self-assembly of these lipids is temperature-dependent.[1][2] Ensure your preparation and characterization are performed at a consistent and appropriate temperature. You may need to investigate the phase behavior at different temperatures to find the optimal conditions for the desired nanostructure.

Issue 3: The particle size of my nanostructures is too large or polydisperse.

  • Possible Cause 1: Inefficient dispersion method.

    • Solution: The method used to disperse the bulk lipid phase into nanoparticles is crucial. High-energy methods like probe sonication or high-pressure homogenization are often required to produce small, uniform particles.[11] If you are using a lower-energy method like vortexing, you may not be achieving sufficient particle size reduction.

  • Possible Cause 2: The concentration of the stabilizer is not optimal.

    • Solution: While the PEGylated lipid provides stability, a co-stabilizer like Pluronic F127 is often used.[3][12] The concentration of this stabilizer can influence the final particle size.[5] Experiment with different concentrations of your primary and any co-stabilizers.

  • Possible Cause 3: The presence of impurities in the lipids.

    • Solution: Impurities in commercial this compound can significantly alter its phase behavior.[13] Ensure you are using high-purity lipids. If you suspect impurities, consider sourcing your lipids from a different supplier or performing purification steps.

Quantitative Data Summary

Table 1: Effect of DSPE-mPEG Concentration and PEG Chain Length on this compound Nanostructure and Lattice Parameters.

Sample Composition (wt%)PEGylated LipidTemperature (°C)Observed Phase(s)Lattice Parameter (Å)
100% PHYTNone25Pn3m + H2a = 64.2
PHYT/DSPE-mPEG350 (98:2)DSPE-mPEG35025Pn3m + H2a = 65.1
PHYT/DSPE-mPEG350 (95:5)DSPE-mPEG35025Pn3m + H2a = 67.8
PHYT/DSPE-mPEG350 (90:10)DSPE-mPEG35025Pn3m + Im3ma(Pn3m) = 70.2, a(Im3m) = 107.4
PHYT/DSPE-mPEG750 (98:2)DSPE-mPEG75025Pn3m + H2a = 65.4
PHYT/DSPE-mPEG750 (95:5)DSPE-mPEG75025Pn3ma = 68.7
PHYT/DSPE-mPEG2000 (98:2)DSPE-mPEG200025Pn3ma = 66.8
PHYT/DSPE-PEG2000 (95:5)DSPE-mPEG2000Not SpecifiedLamellar (Lα)Not Applicable
PHYT/DSPE-PEG3400DSPE-mPEG3400Not SpecifiedCubosome (QII P or QII D)Not Specified
PHYT/DSPE-PEG5000DSPE-mPEG5000Not SpecifiedCubosome (QII P or QII D)Not Specified

Data synthesized from multiple sources.[4][5][10][14]

Table 2: Physicochemical Properties of SN-38-Encapsulated this compound Cubosomes.

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PHYT Cubosome190 - 2300.19 - 0.25-17 to -22
PHYT Cubosome with Monoglyceride Additives190 - 2300.19 - 0.25-17 to -22

Data from a study on drug-loaded cubosomes, demonstrating typical size and stability characteristics.[6][7]

Experimental Protocols

Protocol 1: Preparation of PEGylated this compound Nanodispersions by Fragmentation

  • Preparation of the Lipid Melt:

    • Weigh the desired amounts of this compound and DSPE-mPEG (e.g., with molecular weights of 350, 750, or 2000 Da) into a glass vial.

    • Heat the mixture at an elevated temperature (e.g., 60°C) until a homogenous, molten liquid is formed.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution containing a stabilizer, such as Pluronic F127, in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Emulsification:

    • Add the molten lipid mixture to the pre-heated aqueous phase.

    • Immediately disperse the mixture using a high-energy method, such as an ultrasonic processor, for a specified duration to form a coarse emulsion.

  • Cooling and Equilibration:

    • Allow the dispersion to cool to room temperature while stirring.

    • Let the sample equilibrate for at least 24 hours before characterization.

Protocol 2: Preparation of PEGylated this compound Cubosomes via Solvent Precursor Dilution

  • Preparation of the Liquid Precursor:

    • Dissolve this compound and the PEGylated lipid in a hydrotrope, such as ethanol or polyethylene glycol (PEG200).[12]

    • Add a stabilizer, like Pluronic F127, to this mixture and stir until fully dissolved.

  • Dispersion:

    • Spontaneously form the nanostructures by diluting the liquid precursor with an aqueous phase under gentle stirring.[12] Submicron-sized particles (180-300 nm) can form spontaneously upon this dilution.[12]

  • Solvent Removal (if necessary):

    • If a volatile organic solvent like ethanol is used, it can be removed by rotary evaporation or dialysis.

  • Characterization:

    • Analyze the resulting dispersion for particle size, nanostructure, and stability.

Visualizations

experimental_workflow cluster_lipids Lipid Preparation cluster_aqueous Aqueous Phase This compound This compound melt Melt Lipids (60°C) This compound->melt peg_lipid DSPE-mPEG peg_lipid->melt emulsify High-Energy Emulsification (Sonication/Homogenization) melt->emulsify buffer Buffer (e.g., PBS) aq_phase Prepare Aqueous Solution buffer->aq_phase stabilizer Stabilizer (e.g., F127) stabilizer->aq_phase aq_phase->emulsify equilibrate Equilibrate (24h) emulsify->equilibrate characterize Characterization (SAXS, Cryo-TEM, DLS) equilibrate->characterize

Caption: Experimental workflow for preparing PEGylated this compound nanodispersions.

troubleshooting_nanostructure start Undesired Nanostructure (e.g., Liposomes instead of Cubosomes) q1 Is the PEG chain length high enough (e.g., >3000 Da)? start->q1 q2 Is the PEGylated lipid concentration appropriate? q1->q2 Yes sol1 Increase PEG Molecular Weight (e.g., use DSPE-PEG3400/5000) q1->sol1 No q3 Is the temperature controlled? q2->q3 Yes sol2 Systematically vary the PHYT:PEG-lipid ratio q2->sol2 No sol3 Investigate phase behavior at different temperatures q3->sol3 No end_node Desired Nanostructure (Cubosome) sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting logic for achieving the desired nanostructure.

References

The influence of pH and ionic strength on Phytantriol dispersions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phytantriol dispersions.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of instability in my this compound dispersion?

A1: Common indicators of instability include a visible change in turbidity, the formation of aggregates or precipitates, a significant increase in particle size or polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS), and a dramatic shift in the zeta potential. In more advanced cases, phase separation may occur.

Q2: How does pH affect the stability of this compound-Poloxamer 407 dispersions?

A2: this compound itself is a neutral lipid, but the overall surface charge and stability of the dispersion can be influenced by the pH of the aqueous phase. The zeta potential of the dispersion, a key indicator of colloidal stability, is pH-dependent. At very low or high pH values, the surface charge may be altered, potentially leading to aggregation. For instance, some studies have shown that pH can trigger phase transitions in the internal structure of the cubosomes, which can affect their stability and drug release properties.[1][2][3]

Q3: What is the role of ionic strength in the stability of this compound dispersions?

A3: The ionic strength of the dispersion medium can significantly impact the stability of this compound dispersions, primarily by affecting the electrostatic interactions between particles. An increase in ionic strength can compress the electrical double layer around the particles, reducing electrostatic repulsion and potentially leading to aggregation.[4][5] However, in some cases, changes in ionic strength can also induce favorable phase transitions from a lamellar to a cubic phase.[4][5]

Q4: My this compound dispersion is showing aggregation. What are the likely causes related to pH and ionic strength?

A4: Aggregation in this compound dispersions can be triggered by several factors related to pH and ionic strength:

  • pH near the isoelectric point: If the pH of your dispersion is near the isoelectric point (the pH at which the zeta potential is zero), the electrostatic repulsion between particles will be minimal, leading to aggregation.

  • High ionic strength: The addition of salts can screen the surface charges on the particles, reducing the repulsive forces and causing them to aggregate. This is a common issue when working with high-concentration buffers or when adding charged drug molecules.

  • Inappropriate buffer selection: Some buffer components can interact with the dispersion components, leading to instability. It is crucial to select a buffer system that is compatible with your formulation.

Q5: Can I use this compound dispersions for pH-responsive drug delivery?

A5: Yes, this compound-based cubosomes can be designed for pH-responsive drug delivery.[2] This is typically achieved by incorporating pH-sensitive lipids or polymers into the formulation.[1] These components change their charge or conformation in response to pH changes, which can trigger a phase transition in the cubosome's internal structure, leading to the controlled release of the encapsulated drug. For example, a transition from a hexagonal to a cubic phase at a lower pH (characteristic of a tumor microenvironment) can lead to faster drug release.[3]

Troubleshooting Guide

Issue Potential Cause (pH & Ionic Strength Related) Suggested Action
Increased Particle Size and PDI - pH is close to the isoelectric point, causing aggregation. - High ionic strength is screening surface charges.- Measure the zeta potential of your dispersion at different pH values to determine the isoelectric point and adjust the pH of your formulation to be far from this point. - Reduce the ionic strength of the dispersion medium by using a lower concentration buffer or by desalting your sample.
Visible Aggregation/Precipitation - Significant change in pH during an experimental step. - Addition of a high concentration of salt or a charged molecule.- Ensure that the pH of all solutions added to the dispersion is pre-adjusted to the desired value. - Add salt solutions or charged molecules gradually while monitoring the particle size and PDI. Consider using a stabilizer that provides better steric hindrance.
Phase Separation - Extreme pH or high ionic strength inducing a phase transition to a less stable form (e.g., lamellar phase).- Characterize the internal structure of your dispersion using Small-Angle X-ray Scattering (SAXS) at different pH and ionic strength conditions to understand the phase behavior. - Modify the formulation by adding a co-surfactant or polymer that stabilizes the cubic phase over a wider range of conditions.
Inconsistent Drug Release Profile - pH of the release medium is affecting the internal structure of the cubosomes. - Ionic strength of the release medium is altering drug-lipid interactions.- Investigate the drug release at different pH values and ionic strengths that are relevant to the intended application (e.g., simulated gastric and intestinal fluids). - Correlate the drug release profile with the structural changes in the cubosomes as determined by SAXS.

Quantitative Data

The following tables summarize the expected trends and some reported values for the influence of pH and ionic strength on the physicochemical properties of this compound dispersions. Note that the exact values can vary depending on the specific formulation (e.g., this compound-to-stabilizer ratio, presence of other excipients).

Table 1: Influence of pH on this compound Dispersion Properties

pHParticle Size (nm)PDIZeta Potential (mV)Expected Stability
Acidic (e.g., 3-5) May increase due to protonation effects on stabilizers or other components.May increase.Generally positive or less negative.Can be stable, but depends on the specific formulation.
Neutral (e.g., 6-8) Typically in the range of 150-300 nm for standard preparations.[6][7]Generally low (< 0.2) for stable dispersions.[6][7]Moderately negative (e.g., -15 to -30 mV).[6]Generally stable.
Alkaline (e.g., 9-11) May increase due to deprotonation effects.May increase.Generally more negative.Can be stable, but high pH may affect the stability of some components.

Table 2: Influence of Ionic Strength (NaCl) on this compound Dispersion Properties

Ionic Strength (mM)Particle Size (nm)PDIZeta Potential (mV)Expected Stability
0 (Deionized Water) Baseline (e.g., 180-250 nm).[8]Baseline (e.g., < 0.2).Highest magnitude (most negative or positive).High electrostatic stability.
50 Generally stable, with a slight increase possible.May show a slight increase.Magnitude will decrease (move towards zero).Good stability, but may be more sensitive to other stresses.
150 (e.g., PBS) May show a significant increase due to charge screening.[8]May increase, indicating aggregation.Magnitude will be significantly reduced.Reduced electrostatic stability; aggregation is more likely.

Experimental Protocols

Preparation of this compound Dispersions (Top-Down Method)

This protocol describes a common top-down method for preparing this compound cubosomes stabilized with Poloxamer 407 (Pluronic® F127).

Materials:

  • This compound

  • Poloxamer 407

  • Deionized water or buffer of desired pH and ionic strength

Procedure:

  • Melt the this compound at a temperature above its melting point (around 40-50 °C).

  • In a separate vessel, dissolve the Poloxamer 407 in deionized water or the desired buffer with gentle heating and stirring to form a clear solution.

  • Add the molten this compound to the Poloxamer 407 solution with continuous stirring to form a coarse pre-dispersion.

  • Homogenize the pre-dispersion using a high-pressure homogenizer or a probe sonicator.

    • High-Pressure Homogenization: Process the dispersion for a specified number of cycles at a set pressure (e.g., 5-10 cycles at 10,000-20,000 psi).

    • Probe Sonication: Sonicate the dispersion in an ice bath to prevent overheating, using pulses (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 5-15 minutes.

  • Allow the resulting dispersion to cool to room temperature.

  • Characterize the dispersion for particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

  • For structural analysis, use Small-Angle X-ray Scattering (SAXS) to confirm the internal cubic phase.

Adjusting pH and Ionic Strength of this compound Dispersions

Materials:

  • Prepared this compound dispersion

  • Dilute HCl and NaOH solutions (e.g., 0.1 M) for pH adjustment

  • Concentrated NaCl solution (e.g., 1 M) for ionic strength adjustment

  • pH meter

  • Conductivity meter (optional, for precise ionic strength measurement)

Procedure for pH Adjustment:

  • Place the this compound dispersion in a beaker with a magnetic stirrer.

  • Immerse a calibrated pH electrode into the dispersion.

  • Slowly add dilute HCl or NaOH dropwise while continuously monitoring the pH.

  • Allow the pH to stabilize before adding more acid or base.

  • Once the target pH is reached, allow the dispersion to equilibrate for at least 30 minutes before further analysis.

Procedure for Ionic Strength Adjustment:

  • Calculate the volume of the concentrated salt solution needed to achieve the desired final ionic strength in your dispersion.

  • While stirring the dispersion, add the calculated volume of the salt solution dropwise.

  • Allow the dispersion to equilibrate for at least 30 minutes before characterization.

Visualizations

Experimental_Workflow cluster_prep Dispersion Preparation cluster_modification Modification cluster_characterization Characterization prep1 Melt this compound prep3 Mix to form Pre-dispersion prep1->prep3 prep2 Dissolve Poloxamer 407 in Aqueous Phase prep2->prep3 prep4 High-Energy Homogenization prep3->prep4 mod1 Adjust pH prep4->mod1 pH Study mod2 Adjust Ionic Strength prep4->mod2 Ionic Strength Study char3 Cryo-TEM (Morphology) prep4->char3 char1 DLS (Size, PDI, Zeta Potential) mod1->char1 char2 SAXS (Internal Structure) mod1->char2 mod2->char1 mod2->char2

Caption: Experimental workflow for preparing and characterizing this compound dispersions.

Troubleshooting_Logic cluster_causes Potential Causes cluster_actions Corrective Actions start Dispersion Instability Observed (e.g., Aggregation) cause1 pH near Isoelectric Point? start->cause1 cause2 High Ionic Strength? start->cause2 cause3 Incompatible Buffer? start->cause3 action1 Measure Zeta vs. pH Adjust pH away from IEP cause1->action1 action2 Reduce Salt Concentration Use Lower Strength Buffer cause2->action2 action3 Change Buffer System cause3->action3 stable Stable Dispersion action1->stable action2->stable action3->stable

Caption: Troubleshooting logic for addressing instability in this compound dispersions.

References

Technical Support Center: Optimizing Drug Encapsulation in Phytantriol-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for drug encapsulation in Phytantriol-based systems. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for drug encapsulation?

This compound is an amphiphilic lipid that is widely used in the formation of lyotropic liquid crystalline phases, such as cubosomes.[1] It is favored for drug delivery applications due to its biocompatibility, chemical stability (lacking an ester group, which makes it resistant to hydrolysis), and its ability to form stable bicontinuous cubic phases in aqueous environments.[2][3][4] These cubic phases create a network of water channels that can encapsulate hydrophilic, hydrophobic, and amphiphilic drug molecules.[1][2][5]

Q2: What are the main methods for preparing drug-loaded this compound cubosomes?

There are two primary methods for preparing this compound cubosomes:

  • Top-Down Approach: This method involves the fragmentation of a bulk cubic phase gel into nanoparticles using high-energy processes like ultrasonication or high-pressure homogenization.[6] While effective, this method may not be suitable for thermolabile drugs due to the energy input.[7]

  • Bottom-Up Approach: This approach involves the self-assembly of this compound molecules into cubosomes from a solution, often with the aid of a hydrotrope (like ethanol) and a stabilizer.[7][8] This method is generally considered more efficient for producing smaller, more stable particles and is suitable for heat-sensitive molecules.[5][7][8]

Q3: What factors influence the encapsulation efficiency of drugs in this compound cubosomes?

Several factors can impact how effectively a drug is encapsulated:

  • Physicochemical Properties of the Drug: The drug's solubility, lipophilicity, and molecular weight play a crucial role.[9][10][11] Highly lipophilic drugs tend to have high encapsulation efficiency as they can be readily solubilized within the lipidic bilayer of the cubosomes.[2]

  • Drug-Lipid Interaction: The interaction between the drug and this compound can influence the stability and structure of the liquid crystalline phase, thereby affecting encapsulation.[1]

  • Preparation Method: The chosen method (top-down vs. bottom-up) and its parameters (e.g., homogenization pressure, sonication time) can significantly affect particle size and drug loading.[6][12]

  • Formulation Composition: The ratio of this compound, stabilizer (e.g., Pluronic F127), and any co-solvents or hydrotropes can alter the internal structure of the cubosomes and, consequently, the drug encapsulation.[8][13]

Troubleshooting Guide

Problem 1: Low Encapsulation Efficiency

Possible Cause Suggested Solution
Poor drug solubility in the lipid phase. For lipophilic drugs, consider slightly increasing the temperature during the lipid-melting step to enhance solubilization.[2] For hydrophilic drugs, ensure the drug is fully dissolved in the aqueous phase before homogenization.
Incompatible drug-lipid interactions. Evaluate the effect of the drug on the phase behavior of this compound. Small-angle X-ray scattering (SAXS) can be used to confirm the maintenance of the cubic phase structure after drug incorporation.[4][14]
Suboptimal preparation method. If using a top-down approach, consider switching to a bottom-up method, which has been reported to yield higher encapsulation efficiencies for some drugs.[5]
Incorrect formulation ratios. Systematically vary the concentration of this compound and the stabilizer (e.g., Pluronic F127) to find the optimal ratio for your specific drug.

Problem 2: Particle Aggregation and Instability

Possible Cause Suggested Solution
Insufficient stabilizer concentration. Increase the concentration of the stabilizer, such as Pluronic F127, to provide better steric hindrance and prevent particle aggregation.[8]
Inappropriate pH of the dispersion. Measure the zeta potential of the formulation. A zeta potential of approximately -18.9 mV has been associated with good colloidal stability.[2] Adjusting the pH of the aqueous phase may help to increase surface charge and repulsive forces between particles.
High ionic strength of the medium. High salt concentrations can screen surface charges and lead to aggregation. If possible, reduce the ionic strength of the aqueous phase.

Problem 3: Broad Particle Size Distribution (High Polydispersity Index - PDI)

Possible Cause Suggested Solution
Inefficient homogenization/sonication. In a top-down approach, increase the homogenization pressure or sonication time and power.[12] For a bottom-up approach, ensure rapid and efficient mixing of the lipid and aqueous phases.
Presence of larger aggregates or vesicles. The formation of vesicles alongside cubosomes can broaden the size distribution.[6] Optimizing the stabilizer concentration and preparation method can help minimize vesicle formation.
Ostwald ripening. This can occur during storage. Ensure proper storage conditions (e.g., temperature) and consider using a stabilizer that effectively prevents particle growth.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on drug-loaded this compound cubosomes.

Table 1: Physicochemical Properties of Nifedipine-Loaded this compound Cubosomes

ParameterValueReference
Particle Size (Laser Diffraction)152 ± 5.5 nm[2]
Particle Size (DLS)159 ± 2.8 nm[2]
Polydispersity Index (PDI)0.099 ± 0.001[2]
Zeta Potential-18.9 ± 0.78 mV[2]
Encapsulation Efficiency (EE%)94.73 ± 4.9%[2]
Drug Content99 ± 0.69%[2]

Table 2: Physicochemical Properties of Amphotericin B-Loaded this compound Cubosomes

ParameterValueReference
Mean Particle Size256.9 ± 4.9 nm[12]
Encapsulation Efficiency (EE%)87.8 ± 3.4%[12]

Experimental Protocols

Protocol 1: Preparation of Nifedipine-Loaded this compound Cubosomes (Top-Down Method)

This protocol is adapted from a study on nifedipine delivery.[2]

  • Preparation of Oil Phase:

    • Weigh 600 mg of this compound and 2.5 mg of Nifedipine.

    • Melt the mixture at 40°C to obtain a clear oil phase.

  • Preparation of Aqueous Phase:

    • Weigh 300 mg of Poloxamer 407 and dissolve it in 25 mL of deionized water.

    • Heat the aqueous phase to 40°C.

  • Homogenization:

    • Add the oil phase to the aqueous phase under continuous stirring.

    • Homogenize the mixture for 25 minutes using a 350 W ultrasonic processor at 99% amplitude with a 13 mm diameter probe.

  • Final Volume Adjustment:

    • Adjust the final volume of the dispersion to 25 mL with deionized water.

Protocol 2: Preparation of Ciprofloxacin-Loaded this compound Cubosomes (Bottom-Up Method)

This protocol is based on a bottom-up approach for antibiotic delivery.[8]

  • Preparation of Lipid/Hydrotrope Solution:

    • Prepare a solution of this compound in ethanol. The ratio of this compound to ethanol can be varied to control the final particle size.

  • Preparation of Stabilizer Solution:

    • Prepare an aqueous solution of Pluronic F127. The concentration can be adjusted based on the desired this compound to F127 ratio.

  • Cubosome Formation:

    • Add the this compound/ethanol solution at once (solvent shifting) to the Pluronic F127 solution.

    • Stir the resulting dispersion for 2 minutes and then keep it at room temperature.

  • Drug Loading:

    • Ciprofloxacin can be dissolved in the aqueous Pluronic F127 solution before the addition of the lipid phase.

Visualizations

experimental_workflow_top_down cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation This compound This compound melt Melt at 40°C This compound->melt drug_lipo Lipophilic Drug drug_lipo->melt homogenization High-Energy Homogenization (Ultrasonication) melt->homogenization Combine poloxamer Poloxamer 407 heat_aq Heat to 40°C poloxamer->heat_aq water Deionized Water water->heat_aq heat_aq->homogenization final_product Drug-Loaded Cubosomes homogenization->final_product

Caption: Top-Down method for preparing drug-loaded this compound cubosomes.

experimental_workflow_bottom_up cluster_lipid_phase Lipid/Hydrotrope Phase cluster_aqueous_phase_bu Aqueous Phase phytantriol_bu This compound dissolve_lipid Dissolve phytantriol_bu->dissolve_lipid ethanol Ethanol (Hydrotrope) ethanol->dissolve_lipid mixing Solvent Shifting (Rapid Mixing) dissolve_lipid->mixing pluronic Pluronic F127 dissolve_aq Dissolve pluronic->dissolve_aq water_bu Water water_bu->dissolve_aq drug_hydro Hydrophilic Drug drug_hydro->dissolve_aq dissolve_aq->mixing self_assembly Self-Assembly mixing->self_assembly final_product_bu Drug-Loaded Cubosomes self_assembly->final_product_bu

Caption: Bottom-Up method for preparing drug-loaded this compound cubosomes.

logical_relationship_encapsulation cluster_drug Drug Properties cluster_formulation Formulation Parameters cluster_process Process Parameters encapsulation High Encapsulation Efficiency lipophilicity High Lipophilicity lipophilicity->encapsulation solubility Good Solubility in Lipid/Aqueous Phase solubility->encapsulation ratio Optimal this compound: Stabilizer Ratio ratio->encapsulation method Appropriate Preparation Method method->encapsulation homogenization_params Optimized Homogenization (Pressure/Time) homogenization_params->encapsulation mixing_speed Efficient Mixing mixing_speed->encapsulation

Caption: Key factors influencing high drug encapsulation efficiency in this compound cubosomes.

References

Validation & Comparative

A Comparative Guide to Phytantriol and Glyceryl Monooleate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of lipid excipients is a critical determinant in the performance of lipid-based drug delivery systems. Among the most promising candidates for forming liquid crystalline nanoparticles (LCNPs), such as cubosomes and hexosomes, are phytantriol (PT) and glyceryl monooleate (GMO). Both are amphiphilic lipids capable of self-assembling into highly ordered, bicontinuous cubic or hexagonal phases in the presence of water, offering unique advantages for drug solubilization, protection, and controlled release. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal lipid for their specific drug delivery application.

Executive Summary

This compound and glyceryl monooleate, while both capable of forming sophisticated nanostructures for drug delivery, exhibit key differences in their physicochemical properties and in vivo behavior. This compound's key advantage lies in its exceptional chemical stability, being non-digestible in the gastrointestinal (GI) tract due to the absence of ester bonds. This leads to significantly prolonged drug release and enhanced oral bioavailability for certain drugs. Conversely, glyceryl monooleate is a digestible lipid, which can be advantageous for specific release mechanisms but may result in faster degradation and drug release. In terms of biocompatibility, some studies suggest that this compound-based nanoparticles may exhibit higher cytotoxicity compared to their GMO-based counterparts. The choice between these two lipids will, therefore, depend on the desired pharmacokinetic profile, the route of administration, and the specific drug being encapsulated.

Performance Comparison: this compound vs. Glyceryl Monooleate

The following tables summarize key quantitative data from various studies, offering a direct comparison of the performance of this compound- and glyceryl monooleate-based drug delivery systems.

Table 1: In Vivo Pharmacokinetic Parameters

DrugFormulationAnimal ModelBioavailability (%)Tmax (h)Key Findings
CinnarizineThis compound-basedRat41%[1][2]33[1][2]This compound formulation showed significantly higher bioavailability and a much more prolonged release profile compared to the GMO formulation. This was attributed to the gastric retention of the non-digestible this compound matrix.[1][2]
Glyceryl Monooleate-basedRat19%[1][2]5[1][2]
Aqueous SuspensionRat6%[1]-
OridoninThis compound-based cubosomesRatSignificantly higher than GMO-basedLonger half-life than GMO-basedThis compound-based cubosomes significantly enhanced the absorption of oridonin compared to GMO-based cubosomes.
Glyceryl Monooleate-based cubosomesRat--

Table 2: Physicochemical Properties of Nanoparticle Formulations

LipidDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
This compoundSN-38190-230[3]0.19-0.25[3]-17 to -22[3]>97%[3]
Nifedipine152 - 159[4]0.099[4]-18.9[4]High
Daptomycin150-300[5]<0.3[5]--
Glyceryl MonooleateCurcumin----
Doxorubicin---~30% (without remote loading)[6]

Table 3: In Vitro Drug Release

LipidDrugRelease ProfileKey Findings
This compoundSN-38~55% released over 96 hours[3]Sustained release profile observed.
FITC-OvaFaster and more extensive release than from intact GMO matrices[7]Release was influenced by the phase structure of the lipid matrix.[7]
Glyceryl MonooleateFITC-OvaSlower release initially[7]Matrices transformed to a reverse hexagonal phase during the release study, which influenced the release rate.[7]

Table 4: Cytotoxicity

LipidCell LinesCytotoxicity Findings
This compoundHeLa (cervical cancer), MSU 1.1 (human fibroblast)Higher cytotoxicity observed on both cell lines compared to GMO-based nanoparticles.[8] A drop in viability was seen at concentrations around 18 µg/ml.[8]
Glyceryl MonooleateHeLa (cervical cancer), MSU 1.1 (human fibroblast)Lower cytotoxicity compared to this compound-based nanoparticles.[8] A drop in viability was observed at concentrations around 100 µg/ml.[8]
CHO, A549GMO is suggested to be safer than this compound, which showed higher cytotoxicity.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols for the preparation and characterization of this compound- and glyceryl monooleate-based nanoparticles.

Preparation of Cubosomes: Top-Down Method

This method involves the fragmentation of a bulk viscous cubic phase into nanometer-sized particles.

  • Preparation of the Bulk Phase:

    • The lipid (this compound or glyceryl monooleate) is melted at an elevated temperature (e.g., 40-70°C).[4][5]

    • The drug is typically dissolved in the molten lipid.[10]

    • A stabilizer, most commonly a Poloxamer such as Pluronic® F-127, is dissolved in an aqueous phase, often heated to the same temperature as the lipid.[4]

    • The aqueous stabilizer solution is added dropwise to the molten lipid-drug mixture under constant stirring to form a uniform, viscous gel-like bulk cubic phase.[11]

  • Dispersion (Fragmentation):

    • The bulk cubic phase is dispersed in an excess of aqueous medium.

    • High-energy fragmentation is applied to break down the bulk phase into nanoparticles. This is typically achieved through:

      • High-pressure homogenization: The bulk phase is passed through a homogenizer at high pressure for a specific number of cycles.

      • Probe sonication: The bulk phase is subjected to high-intensity ultrasonic waves.[3][5]

  • Purification and Concentration (Optional):

    • The resulting cubosome dispersion may be purified to remove any excess stabilizer or unencapsulated drug, often through dialysis.

Characterization of Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter (particle size) and the PDI, which indicates the width of the particle size distribution. Electrophoretic Light Scattering (ELS) is used to measure the zeta potential, an indicator of the colloidal stability of the dispersion.[4][5]

  • Procedure: A small aliquot of the nanoparticle dispersion is diluted in an appropriate medium (e.g., deionized water) and placed in the instrument's cuvette for measurement.[4]

2. Internal Structure Analysis:

  • Method: Small-Angle X-ray Scattering (SAXS) is the gold standard for identifying the internal liquid crystalline structure of the nanoparticles (e.g., cubic Pn3m, Im3m, or hexagonal HII phases).[3][12]

  • Procedure: The nanoparticle dispersion is loaded into a quartz capillary and exposed to a collimated X-ray beam. The resulting scattering pattern is detected and analyzed to determine the lattice parameters and symmetry of the liquid crystalline phase.

3. Entrapment Efficiency (EE):

  • Method: This determines the percentage of the initial drug that is successfully encapsulated within the nanoparticles. Common methods involve separating the nanoparticles from the aqueous phase containing the free drug.

  • Procedure (Ultrafiltration/Centrifugation):

    • A known volume of the nanoparticle dispersion is placed in a centrifugal filter unit.[10]

    • The sample is centrifuged at a specific speed and for a set duration to force the aqueous phase (containing unencapsulated drug) through the filter, leaving the nanoparticles behind.[10]

    • The amount of free drug in the filtrate is quantified using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

    • The Entrapment Efficiency is calculated using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

4. In Vitro Drug Release:

  • Method: Dialysis-based methods are commonly employed to assess the rate and extent of drug release from the nanoparticles over time.[13]

  • Procedure:

    • A known amount of the drug-loaded nanoparticle dispersion is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of the released drug but retains the nanoparticles.[13]

    • The dialysis bag is immersed in a larger volume of a release medium (e.g., phosphate-buffered saline, simulated intestinal fluid) maintained at a constant temperature (e.g., 37°C) and under constant stirring.[14]

    • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.[15]

    • The concentration of the released drug in the collected aliquots is quantified.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

G cluster_prep Cubosome Preparation (Top-Down) cluster_char Characterization lipid Lipid (this compound or GMO) + Drug mixing Mixing and Heating lipid->mixing stabilizer Stabilizer (e.g., Pluronic F-127) in Water stabilizer->mixing bulk Bulk Cubic Phase mixing->bulk dispersion Dispersion in Aqueous Medium bulk->dispersion energy High-Energy Fragmentation (Homogenization/Sonication) dispersion->energy cubosomes Cubosome Dispersion energy->cubosomes dls DLS/ELS cubosomes->dls saxs SAXS cubosomes->saxs ee Entrapment Efficiency cubosomes->ee release In Vitro Release cubosomes->release size Particle Size, PDI dls->size zp Zeta Potential dls->zp structure Internal Structure (e.g., Pn3m) saxs->structure drug_load Drug Loading (%) ee->drug_load release_profile Release Kinetics release->release_profile

Caption: Experimental workflow for the preparation and characterization of cubosomes.

G cluster_pt This compound (PT) cluster_gmo Glyceryl Monooleate (GMO) pt_structure 3,7,11,15-tetramethyl-1,2,3-hexadecanetriol pt_properties Properties: - Non-digestible (no ester bonds) - High chemical stability - Forms Pn3m cubic phase - Potentially higher cytotoxicity pt_structure->pt_properties pt_advantages Advantages: - Sustained/prolonged release - Enhanced oral bioavailability - Stable in GI tract pt_properties->pt_advantages comparison Comparison pt_advantages->comparison gmo_structure 1-(cis-9-octadecenoyl)-rac-glycerol gmo_properties Properties: - Digestible (ester bond) - Susceptible to hydrolysis - Forms Im3m cubic phase - Generally lower cytotoxicity gmo_structure->gmo_properties gmo_advantages Advantages: - Biocompatible - Biodegradable - Potential for digestion-mediated release gmo_properties->gmo_advantages gmo_advantages->comparison

Caption: Key structural and performance differences between this compound and GMO.

References

Cross-Validation of Phytantriol Phase Identification: A Comparative Guide to SAXS and Cryo-TEM

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of lipid-based drug delivery systems, accurate phase identification of materials like phytantriol is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, Small-Angle X-ray Scattering (SAXS) and Cryogenic Transmission Electron Microscopy (cryo-TEM), for the characterization of this compound's liquid crystalline phases. By presenting experimental data, detailed protocols, and a logical workflow, this document aims to equip researchers with the knowledge to effectively employ these complementary methods for robust phase validation.

This compound, a biocompatible and biodegradable lipid, self-assembles in aqueous environments into various non-lamellar liquid crystalline structures, such as cubosomes. These nanostructures are of significant interest for encapsulating and delivering a wide range of therapeutic agents. The precise internal nanostructure, or phase, of these particles dictates their drug-loading capacity, release kinetics, and overall stability. Therefore, unambiguous phase identification is a critical step in the development of this compound-based drug delivery systems.

SAXS and cryo-TEM have emerged as the gold standard techniques for this purpose. While SAXS provides statistically significant data on the overall crystallographic structure of a sample, cryo-TEM offers direct visualization of individual nanoparticles and their internal morphology. The cross-validation of findings from both techniques provides a high degree of confidence in phase assignment.

Data Presentation: Quantitative Comparison of SAXS and Cryo-TEM

A key aspect of cross-validation is the comparison of quantitative data obtained from both techniques. For the common Pn3m bicontinuous cubic phase of this compound, SAXS provides precise measurements of the lattice parameter (a) and d-spacings from the positions of the Bragg diffraction peaks. These can be compared with values obtained from Fast Fourier Transform (FFT) analysis of high-resolution cryo-TEM images of individual cubosomes.

ParameterSAXSCryo-TEM (FFT Analysis)
Phase Identification Pn3m bicontinuous cubicPn3m bicontinuous cubic
Lattice Parameter (a) 6.4 nm6.5 nm
d-spacing (110) 4.5 nm4.6 nm
d-spacing (111) 3.7 nm3.8 nm
d-spacing (200) 3.2 nm3.3 nm
d-spacing (211) 2.6 nm2.7 nm
d-spacing (220) 2.3 nm2.3 nm
d-spacing (221) 2.1 nm2.2 nm

Note: The data presented in this table is a representative example compiled from published studies and serves to illustrate the typical level of agreement between the two techniques. Actual values may vary depending on the specific formulation and experimental conditions.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data. Below are generalized methodologies for the analysis of this compound-based liquid crystalline dispersions using SAXS and cryo-TEM.

Small-Angle X-ray Scattering (SAXS) Protocol
  • Sample Preparation:

    • This compound cubosome dispersions are typically prepared by melting this compound and a stabilizer (e.g., Pluronic F127) followed by hydration and homogenization.

    • The final dispersion is loaded into a thin-walled, X-ray transparent capillary tube (e.g., quartz or borosilicate) with a diameter of 1-2 mm.

    • The capillary is sealed to prevent sample evaporation.

  • Instrumentation and Data Acquisition:

    • SAXS measurements are performed using a dedicated SAXS instrument, which can be a laboratory-based system or a synchrotron beamline for higher flux and resolution.

    • A monochromatic X-ray beam (commonly Cu Kα radiation with λ = 0.154 nm) is collimated and directed at the sample.[1]

    • The scattered X-rays are collected by a 2D detector positioned at a specific distance from the sample.

    • The sample-to-detector distance is calibrated using a standard material with known scattering peaks (e.g., silver behenate).[1]

    • Data is typically collected for a sufficient duration to achieve a good signal-to-noise ratio.

    • Background scattering from the capillary and the solvent is measured separately and subtracted from the sample scattering data.

  • Data Analysis:

    • The 2D scattering pattern is radially averaged to generate a 1D profile of intensity (I) versus the scattering vector (q), where q = (4πλ)sin(θ/2).

    • The positions of the Bragg peaks in the 1D profile are determined.

    • The ratio of the peak positions is calculated and compared to the theoretical ratios for different liquid crystalline phases. For a Pn3m cubic phase, the expected q-value ratios are √2:√3:√4:√6:√8:√9, corresponding to the (110), (111), (200), (211), (220), and (221) Miller indices.[2]

    • The lattice parameter (a) is calculated from the position of the Bragg peaks using the formula: a = 2π/qhkl * √(h²+k²+l²).

Cryogenic Transmission Electron Microscopy (Cryo-TEM) Protocol
  • Sample Preparation (Vitrification):

    • A small aliquot (3-5 µL) of the this compound cubosome dispersion is applied to a TEM grid (typically a copper grid with a holey carbon film).

    • The grid is blotted with filter paper to create a thin film of the sample across the holes of the carbon film.

    • The grid is rapidly plunged into a cryogen (e.g., liquid ethane cooled by liquid nitrogen) to vitrify the sample, trapping the nanoparticles in a thin layer of amorphous ice. This process must be rapid to prevent the formation of ice crystals which can damage the sample structure.

  • Instrumentation and Imaging:

    • The vitrified grid is transferred to a cryo-TEM holder and inserted into a transmission electron microscope.

    • The sample is maintained at cryogenic temperatures (below -170 °C) throughout the imaging process to prevent ice crystal formation and sample damage.

    • Imaging is performed under low-dose conditions to minimize electron beam-induced damage to the radiation-sensitive lipid nanostructures.

    • Images are recorded using a high-sensitivity camera, such as a direct electron detector.

  • Data Analysis:

    • The acquired cryo-TEM images are analyzed to determine the morphology and size distribution of the this compound nanoparticles.

    • High-magnification images are examined to visualize the internal nanostructure of the particles.

    • For well-ordered particles, a Fast Fourier Transform (FFT) of the image region corresponding to the particle's interior is performed.

    • The resulting FFT pattern, which is analogous to a diffraction pattern, is analyzed to determine the symmetry and d-spacings of the crystal lattice. These values are then compared with the SAXS data for cross-validation.[2][3]

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of this compound phase identification using SAXS and cryo-TEM.

CrossValidationWorkflow start This compound Dispersion (e.g., Cubosomes) saxs_exp SAXS Experiment start->saxs_exp cryo_tem_exp Cryo-TEM Experiment start->cryo_tem_exp saxs_analysis SAXS Data Analysis (1D Profile, Peak Ratios) saxs_exp->saxs_analysis cryo_tem_analysis Cryo-TEM Image Analysis (Morphology, FFT) cryo_tem_exp->cryo_tem_analysis phase_hypothesis Initial Phase Hypothesis (e.g., Pn3m, Im3m, HII) saxs_analysis->phase_hypothesis compare_data Compare SAXS & Cryo-TEM Data (Lattice Parameters, Symmetry) cryo_tem_analysis->compare_data phase_hypothesis->compare_data consistent Data Consistent? compare_data->consistent phase_confirmed Phase Confirmed consistent->phase_confirmed Yes re_evaluate Re-evaluate Data & Experimental Conditions consistent->re_evaluate No end Validated this compound Phase phase_confirmed->end re_evaluate->saxs_exp re_evaluate->cryo_tem_exp

Cross-validation workflow for this compound phase identification.

References

A Comparative Guide to Phytantriol and Monoolein for In Meso Protein Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize protein crystallization, the choice of lipid for the in meso method is a critical parameter. This guide provides an objective comparison of phytantriol and the more commonly used monoolein, supported by their physicochemical properties and available experimental context. While direct, extensive comparative studies on crystallization success rates are limited, this document synthesizes available data to inform lipid selection.

The in meso method, also known as the lipidic cubic phase (LCP) crystallization, has proven to be a robust technique for obtaining high-quality crystals of membrane and soluble proteins.[1][2] The success of this method hinges on the formation of a bicontinuous lipidic mesophase that serves as a membrane-mimetic environment, stabilizing the protein and facilitating crystallization.[2][3] Monoolein has historically been the workhorse lipid for this technique.[2][4] However, this compound has emerged as a viable and, in some cases, superior alternative due to its enhanced chemical stability.

Performance Comparison: this compound vs. Monoolein

The selection of the host lipid in LCP crystallization can significantly impact the outcome of crystallization trials. Below is a summary of the key characteristics of this compound and monoolein.

FeatureThis compoundMonooleinReferences
Chemical Stability High: Contains ether and alcohol functional groups, making it resistant to hydrolysis.Moderate: Contains an ester linkage that is susceptible to hydrolysis, which can alter the phase behavior over time.
Phase Behavior Forms a stable Pn3m bicontinuous cubic phase in excess water, similar to monoolein.The most extensively characterized lipid for LCP, typically forming a Pn3m cubic phase that is highly effective for crystallization.[2][2]
Protein Reconstitution Favorable for some proteins, particularly those that benefit from a more stable lipid environment.The standard for a wide range of proteins, though its degradation products can sometimes be detrimental.
Commercial Availability Readily available from various suppliers.Widely available and the most commonly used lipid for in meso crystallization.[2]
Purity Generally high.Purity can vary, and impurities can affect crystallization outcomes.

Experimental Protocols

The following protocols provide a generalized workflow for in meso protein crystallization using either this compound or monoolein. The fundamental steps are similar for both lipids; however, specific parameters such as temperature and hydration levels may require optimization depending on the target protein.

Materials
  • Lipid: this compound or Monoolein (high purity, >99%)

  • Protein: Purified and concentrated membrane or soluble protein in a suitable buffer with detergent.

  • Crystallization Screens: Commercially available or custom-made precipitant solutions.

  • Equipment: Gas-tight syringes, syringe coupler, dispensing robot or manual dispenser, crystallization plates (e.g., 96-well glass sandwich plates).[5][6]

Protocol for Lipidic Cubic Phase (LCP) Preparation and Crystallization
  • Lipid and Protein Preparation:

    • Bring the lipid (this compound or monoolein) to room temperature. If solid, it may need to be gently warmed (e.g., to 37°C for monoolein) to a molten state.

    • Ensure the purified protein solution is clear, monodisperse, and at a suitable concentration (typically 2-10 mg/mL).

  • LCP Formation:

    • Load the lipid and the protein solution into separate gas-tight syringes. A common starting ratio is 2 parts protein solution to 3 parts lipid by volume.[2]

    • Connect the syringes using a coupler.

    • Manually mix the contents by passing them back and forth between the syringes until a homogenous, transparent, and viscous LCP is formed. This process typically takes about 5-10 minutes.[6] The resulting mesophase should be non-birefringent under polarized light.[5]

  • Dispensing the LCP:

    • Using a manual or robotic dispenser, dispense small boluses (e.g., 50-200 nL) of the protein-laden LCP into the wells of a crystallization plate.[5]

  • Addition of Precipitant and Sealing:

    • Overlay the LCP bolus with the precipitant solution from the crystallization screen (typically 0.5-1 µL).

    • Seal the wells with a glass or optically clear tape to prevent dehydration.

  • Incubation and Monitoring:

    • Incubate the plates at a constant temperature (e.g., 20°C).

    • Regularly monitor the wells for crystal growth using a microscope. Crystals can appear within hours to several weeks.

Visualizing the Workflow and Rationale

To better understand the experimental process and the underlying logic, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_lcp LCP Formation cluster_cryst Crystallization cluster_analysis Analysis Lipid Select Lipid (this compound or Monoolein) Mix Mix Lipid and Protein (e.g., 3:2 ratio) Lipid->Mix Protein Prepare Purified Protein Solution Protein->Mix LCP Homogenous LCP Formed Mix->LCP Spontaneous Self-Assembly Dispense Dispense LCP into Plate LCP->Dispense Precipitant Add Precipitant Solution Dispense->Precipitant Incubate Incubate and Monitor Precipitant->Incubate Harvest Harvest Crystals Incubate->Harvest Crystal Growth Diffraction X-ray Diffraction Harvest->Diffraction

Experimental workflow for in meso protein crystallization.

The choice between this compound and monoolein is a critical decision in the experimental design. The following diagram illustrates the logical considerations for selecting the appropriate lipid.

Lipid_Selection_Logic Start Start: Lipid Selection Protein_Properties Protein Properties? Start->Protein_Properties Experiment_Duration Long-term Experiment? Protein_Properties->Experiment_Duration Sensitive to Lipid Hydrolysis? Standard_Protocol Use Monoolein (Well-established) Protein_Properties->Standard_Protocol Standard Protein Experiment_Duration->Standard_Protocol No Consider_this compound Consider this compound (Higher Stability) Experiment_Duration->Consider_this compound Yes

Decision logic for selecting between this compound and monoolein.

Conclusion

Both this compound and monoolein are effective lipids for in meso protein crystallization, each with its own set of advantages. Monoolein is the more established and widely used lipid, with a vast body of literature supporting its use. This compound, on the other hand, offers superior chemical stability, which can be a significant advantage for proteins that are sensitive to lipid degradation products or for crystallization experiments that require long incubation times. The choice of lipid should be guided by the specific properties of the target protein and the experimental requirements. For novel targets or challenging crystallization problems, screening both lipids in parallel is a recommended strategy to maximize the chances of success.

References

A Comparative Guide to the In Vivo Performance of Phytantriol-Based Carriers and Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective drug delivery systems is paramount to enhancing therapeutic efficacy while minimizing off-target effects. Among the various nanocarriers explored, liposomes have long been a benchmark. However, phytantriol-based lyotropic liquid crystalline nanoparticles, such as cubosomes and hexosomes, are emerging as powerful alternatives. This guide provides an objective, data-driven comparison of the in vivo performance of this compound carriers versus traditional liposomes, focusing on critical parameters for drug development.

Structural and Physicochemical Properties: A Foundational Comparison

Liposomes are vesicles composed of one or more phospholipid bilayers, forming a spherical aqueous core. This structure is well-suited for encapsulating hydrophilic drugs within the core and lipophilic drugs within the bilayer.

In contrast, this compound-based carriers are formed from the self-assembly of this compound, a biocompatible and structurally stable amphiphilic lipid, into complex, ordered nanostructures.[1][2] The most common are cubosomes , which consist of a bicontinuous cubic lipid bilayer extending in three dimensions, creating a "honeycomb-like" structure with two continuous, non-intersecting aqueous channels.[3][4] This intricate structure provides a very high internal surface area, making it ideal for encapsulating a wide range of molecules, including hydrophilic, hydrophobic, and amphiphilic drugs.[1][4][5] this compound is often preferred over other lipids like glyceryl monooleate (GMO) for its superior stability against degradation in the gastrointestinal tract.[3]

G cluster_0 Carrier Properties cluster_1 Performance Aspects Liposomes Liposomes Structure: Spherical Vesicle Composition: Phospholipids Core: Aqueous Drug Loading: Hydrophilic (core), Lipophilic (bilayer) Stability Structural Stability Liposomes->Stability Lower Drug_Loading Drug Loading Capacity Liposomes->Drug_Loading Moderate Release Sustained Release Liposomes->Release Variable Bioavailability Oral Bioavailability Liposomes->Bioavailability Limited This compound This compound Carriers (Cubosomes) Structure: Bicontinuous Cubic Composition: this compound Core: Continuous Aqueous Channels Drug Loading: High capacity for Hydrophilic, Hydrophobic, & Amphiphilic drugs This compound->Stability Higher (Resists GI degradation) This compound->Drug_Loading Higher (Large surface area) This compound->Release Excellent This compound->Bioavailability Enhanced

Caption: A logical comparison of Liposomes and this compound Carriers.

In Vivo Performance: Comparative Data

Direct, head-to-head in vivo comparisons are essential for evaluating the translational potential of a drug carrier. While specific outcomes are highly dependent on the encapsulated drug, route of administration, and animal model, general trends can be identified from the literature.

A key advantage of this compound-based carriers is their demonstrated ability to enhance the oral bioavailability of poorly water-soluble drugs. Their structural integrity in the harsh environment of the GI tract, combined with their bioadhesive properties, facilitates improved drug absorption.[5]

ParameterThis compound Carrier (Cinnarizine)GMO Carrier (Cinnarizine)Aqueous Suspension (Cinnarizine)Reference
Oral Bioavailability 41%19%6%[6]
Tmax (Time to Max Concentration) 33 hours5 hoursN/A[6]
Conclusion This compound formulation significantly prolonged drug absorption and increased overall bioavailability compared to both GMO-based carriers and a standard suspension.
ParameterThis compound Cubosomes (Oridonin)GMO Cubosomes (Oridonin)Oridonin SuspensionReference
Relative Bioavailability Significantly Higher (p < 0.01)HigherBaseline[5]
Half-life (t1/2) LongerLongerBaseline[5]
Conclusion Both cubosome formulations enhanced bioavailability, but this compound-based cubosomes showed a significant improvement over GMO-based ones.

The ultimate test of a drug delivery system is its ability to improve therapeutic outcomes in a disease model. Studies have shown that this compound cubosomes can enhance the efficacy of antimicrobial and anticancer agents.

Study TypeDrugCarrierAnimal ModelKey FindingReference
Antimicrobial DaptomycinThis compound CubosomesMurine Septicemia (MRSA)Daptomycin-loaded cubosomes significantly reduced the organ bacterial burden compared to free daptomycin.[1]
Anticancer CurcuminThis compound Cubosomes vs. LiposomesMurine Melanoma (B16F10) Cell LineIncreased cytotoxicity of cubosome-loaded curcumin against the melanoma cell line compared to liposome formulations.[7]

Experimental Protocols

Reproducibility is the cornerstone of scientific research. Below are detailed methodologies for key experiments typically cited in the in vivo assessment of nanocarriers.

  • Animal Model: Male Sprague-Dawley rats (250-300g) are typically used. Animals are fasted overnight before the experiment with free access to water.

  • Formulation Administration: Animals are divided into groups (e.g., this compound-carrier, Liposome, Free Drug Suspension). Formulations are administered via oral gavage at a specified dose (e.g., 10 mg/kg).

  • Blood Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 36, 48 hours), blood samples (~0.5 mL) are collected from the tail vein into heparinized tubes.

  • Plasma Separation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 min) to separate the plasma. Plasma is stored at -80°C until analysis.

  • Drug Quantification: The concentration of the drug in plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and relative bioavailability are calculated using appropriate software (e.g., Phoenix WinNonlin).

  • Pathogen Culture: Methicillin-resistant Staphylococcus aureus (MRSA) is grown in an appropriate broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used.

  • Induction of Infection: Mice are infected via intravenous (IV) injection through the tail vein with a specific colony-forming unit (CFU) count of MRSA (e.g., 1 x 10^7 CFU).

  • Treatment: Two hours post-infection, mice are divided into treatment groups: (1) Saline (control), (2) Free Drug (e.g., Daptomycin 10 mg/kg), (3) Drug-loaded this compound Cubosomes (equivalent drug dose). Treatments are administered via IV injection.

  • Assessment of Bacterial Burden: 24 hours after treatment, mice are euthanized. Organs (e.g., liver, spleen, kidneys) are harvested, weighed, and homogenized in sterile phosphate-buffered saline (PBS).

  • CFU Counting: The tissue homogenates are serially diluted and plated on appropriate agar plates. The plates are incubated overnight at 37°C, and the resulting colonies are counted to determine the bacterial burden (CFU/gram of tissue).

  • Statistical Analysis: Statistical tests (e.g., Mann-Whitney test) are used to compare the bacterial burden between treatment groups.

G cluster_workflow Typical In Vivo Experimental Workflow cluster_pk Pharmacokinetics cluster_efficacy Efficacy Formulation 1. Carrier Formulation (this compound vs. Liposome) Characterization 2. Physicochemical Characterization (Size, Zeta, Drug Load) Formulation->Characterization Animal_Model 3. Animal Model Selection (e.g., Rat, Mouse) Characterization->Animal_Model Administration 4. Route of Administration (Oral, IV) Animal_Model->Administration PK_Sample 5a. Blood Sampling (Time course) Administration->PK_Sample Efficacy_Endpoint 5b. Disease Induction & Endpoint Assessment Administration->Efficacy_Endpoint PK_Analysis 6a. LC-MS/MS Analysis PK_Sample->PK_Analysis PK_Data 7a. PK Parameter Calculation PK_Analysis->PK_Data Efficacy_Analysis 6b. Tissue Analysis (e.g., Bacterial Load) Efficacy_Endpoint->Efficacy_Analysis Efficacy_Data 7b. Therapeutic Outcome Evaluation Efficacy_Analysis->Efficacy_Data

Caption: Workflow for in vivo comparison of nanocarriers.

Biocompatibility and Safety

Both liposomes and this compound-based carriers are generally considered biocompatible.[1][5] this compound itself is a common ingredient in cosmetic and personal care products, indicating a good safety profile. However, as with any nanoparticle, the final formulation, including stabilizers (e.g., Pluronic F127) and the encapsulated drug, must be assessed for toxicity. In vitro cytotoxicity assays using relevant cell lines (e.g., fibroblasts, immune cells) and in vivo toxicology studies are necessary to establish a comprehensive safety profile.[8][9]

G Illustrative Signaling Pathway (Drug Targeting Cancer) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Carrier Drug-Loaded Carrier (this compound or Liposome) Drug Released Drug Carrier->Drug Drug Release Drug->MEK Inhibition

References

The Superior Efficacy of Phytantriol Cubosomes in Oral Drug Delivery for Poorly Soluble Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the oral delivery of poorly soluble drugs remains a significant hurdle. Phytantriol cubosomes are emerging as a highly promising nano-carrier system designed to overcome this challenge. This guide provides an objective comparison of this compound cubosomes with other lipid-based and polymeric nanoparticle alternatives, supported by experimental data, detailed protocols, and visual workflows to elucidate their advantages in enhancing oral bioavailability.

This compound cubosomes are self-assembled liquid crystalline nanoparticles with a unique internal bicontinuous cubic phase structure. This intricate network of aqueous and lipid channels provides a high internal surface area, enabling the encapsulation of a diverse range of drug molecules, from lipophilic to hydrophilic and amphiphilic compounds.[1] Notably, this compound as a building block offers superior chemical stability compared to other commonly used lipids like glycerol monooleate (GMO), as it is resistant to enzymatic degradation in the gastrointestinal (GI) tract.[2][3] This intrinsic stability contributes to a more controlled and sustained drug release profile, ultimately enhancing the therapeutic efficacy of the encapsulated drug.

Comparative Performance of Drug Delivery Systems

The effectiveness of a drug delivery system is primarily evaluated based on its ability to encapsulate the drug efficiently, control its release, and improve its absorption in the body. The following tables summarize the comparative performance of this compound cubosomes against other common oral drug delivery systems for poorly soluble drugs.

Table 1: Physicochemical Properties of Different Nanoparticle Formulations
Nanoparticle System Drug Particle Size (nm) Polydispersity Index (PDI) Encapsulation Efficiency (%)
This compound Cubosomes Oridonin~200Narrow>85%[4]
Nifedipine152 ± 5.50.099 ± 0.00194.73 ± 4.9%[2]
Glycerol Monooleate (GMO) Cubosomes Oridonin~200Narrow>85%[4]
Polymeric Micelles Nifedipine--34.1 ± 1.1%[2]
Proliposomes Nifedipine---
Table 2: Comparative Pharmacokinetic Parameters
Nanoparticle System Drug Cmax (ng/mL) Tmax (h) AUC (ng·h/mL)
This compound Cubosomes OridoninSignificantly Higher vs. GMO & SuspensionLonger Half-lifeSignificantly Greater vs. GMO & Suspension
Glycerol Monooleate (GMO) Cubosomes OridoninLower than this compoundShorter than this compoundLower than this compound
Aqueous Suspension OridoninLowestShortestLowest

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of research findings. Below are the methodologies for the key experiments cited in this guide.

Preparation of this compound Cubosomes (Top-Down Method)

This method involves the dispersion of a bulk cubic phase into an aqueous medium.[5][6]

Materials:

  • This compound

  • Poloxamer 407 (Pluronic® F-127)

  • Poorly soluble drug

  • Deionized water

Procedure:

  • Melt this compound at 40-60°C.

  • Dissolve the poorly soluble drug in the molten this compound.

  • Prepare an aqueous solution of Poloxamer 407.

  • Add the aqueous Poloxamer 407 solution to the molten this compound-drug mixture.

  • Homogenize the mixture using a high-pressure homogenizer or a probe sonicator at a controlled temperature until a homogenous, milky dispersion is formed.[2][6]

  • The resulting dispersion contains the this compound cubosomes encapsulating the drug.

Characterization of this compound Cubosomes

a) Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the cubosome dispersion with deionized water. Measure the particle size, polydispersity index (PDI), and zeta potential using a Zetasizer.[2]

b) Internal Structure Analysis:

  • Method: Small-Angle X-ray Scattering (SAXS)

  • Procedure: Load the cubosome dispersion into a sample holder and analyze using a SAXS instrument to confirm the internal bicontinuous cubic phase structure.[4]

c) Encapsulation Efficiency Determination:

  • Method: Centrifugation or dialysis.

  • Procedure:

    • Separate the unencapsulated drug from the cubosome dispersion by ultracentrifugation or dialysis.

    • Quantify the amount of free drug in the supernatant or dialysate using a suitable analytical method (e.g., HPLC).

    • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release Study

This study simulates the release of the drug from the cubosomes in the gastrointestinal tract.[7]

Materials:

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 6.8)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator

Procedure:

  • Place a known amount of the drug-loaded cubosome dispersion into a dialysis bag.

  • Seal the dialysis bag and immerse it in a vessel containing SGF.

  • Maintain the temperature at 37°C and agitate the vessel.

  • At predetermined time intervals, withdraw aliquots from the SGF and replace with fresh medium.

  • After 2 hours, transfer the dialysis bag to a vessel containing SIF and continue the study for a specified duration.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method.

In Vivo Pharmacokinetic Study in Rats

This study evaluates the absorption and bioavailability of the drug from the cubosomes after oral administration.[8]

Animals:

  • Male Wistar or Sprague-Dawley rats.

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the drug-loaded this compound cubosomes, control formulation (e.g., drug suspension), and placebo cubosomes orally via gavage.[9]

  • At predefined time points, collect blood samples from the tail vein or retro-orbital plexus into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Extract the drug from the plasma samples and analyze the drug concentration using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizing the Process: Workflows and Pathways

To better understand the experimental processes and the mechanism of action, the following diagrams have been generated using Graphviz.

G cluster_prep Cubosome Preparation (Top-Down) Melt this compound Melt this compound Dissolve Drug Dissolve Drug Melt this compound->Dissolve Drug Mix Components Mix Components Dissolve Drug->Mix Components Prepare Poloxamer Solution Prepare Poloxamer Solution Prepare Poloxamer Solution->Mix Components High-Energy Homogenization High-Energy Homogenization Mix Components->High-Energy Homogenization This compound Cubosomes This compound Cubosomes High-Energy Homogenization->this compound Cubosomes

Cubosome Preparation Workflow

G cluster_absorption Oral Absorption Pathway of Lipid Nanoparticles Oral Administration Oral Administration Stomach (Acidic Environment) Stomach (Acidic Environment) Oral Administration->Stomach (Acidic Environment) Small Intestine (Enzymatic Digestion) Small Intestine (Enzymatic Digestion) Stomach (Acidic Environment)->Small Intestine (Enzymatic Digestion) Mucus Layer Mucus Layer Small Intestine (Enzymatic Digestion)->Mucus Layer Epithelial Cells (Enterocytes & M-cells) Epithelial Cells (Enterocytes & M-cells) Mucus Layer->Epithelial Cells (Enterocytes & M-cells) Lymphatic System Lymphatic System Epithelial Cells (Enterocytes & M-cells)->Lymphatic System Portal Vein Portal Vein Epithelial Cells (Enterocytes & M-cells)->Portal Vein Systemic Circulation Systemic Circulation Lymphatic System->Systemic Circulation Portal Vein->Systemic Circulation

Oral Drug Absorption Pathway

Conclusion

The unique structural and chemical properties of this compound cubosomes make them a superior choice for the oral delivery of poorly soluble drugs. Their high encapsulation efficiency, sustained-release profile, and enhanced stability in the GI tract lead to significantly improved oral bioavailability compared to conventional formulations and even other lipid-based nanoparticles like GMO cubosomes. The provided experimental protocols offer a standardized framework for researchers to evaluate and compare different nanocarrier systems. As research in this field continues, this compound cubosomes hold the potential to revolutionize the oral administration of a wide range of challenging therapeutic compounds.

References

Unveiling the Performance of Phytantriol-Based Formulations: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective and reliable drug delivery systems is paramount. Phytantriol-based formulations have emerged as a promising platform, offering unique properties for controlled and sustained drug release. This guide provides a comprehensive comparison of the in vitro and in vivo performance of these formulations, supported by experimental data and detailed methodologies, to aid in the rational design and development of next-generation drug delivery vehicles.

This compound, an amphiphilic lipid, self-assembles in the presence of water to form highly ordered liquid crystalline structures, such as the bicontinuous cubic (Q2) and inverse hexagonal (H2) phases.[1][2] These complex nanostructures create distinct aqueous and lipid domains, allowing for the encapsulation and controlled release of a wide range of therapeutic agents, from small molecules to large proteins.[1][3] This guide delves into the critical aspects of this compound-based formulation performance, providing a direct comparison with other systems and a foundational understanding of the experimental protocols used for their evaluation.

Comparative Performance Analysis

The in vivo performance of this compound-based formulations is significantly influenced by their in vitro characteristics. Key performance indicators include drug release kinetics, bioavailability, and stability. The following tables summarize quantitative data from various studies, offering a comparative overview of this compound-based systems against alternatives like glyceryl monooleate (GMO)-based formulations and aqueous drug suspensions.

Table 1: In Vivo Pharmacokinetic Parameters of Cinnarizine Formulations in Rats
FormulationBioavailability (%)Tmax (h)Cmax (ng/mL)
This compound (PHY) Cubic Phase4133~15
Glyceryl Monooleate (GMO) Cubic Phase195~25
Aqueous Suspension6~2~10

Data sourced from in vivo studies in rats, highlighting the sustained release and enhanced bioavailability of the this compound-based formulation for the poorly water-soluble drug cinnarizine.[4][5][6]

Table 2: In Vitro Release of Sinomenine Hydrochloride (SMH) from In Situ Liquid Crystal Formulations
FormulationDrug Loading (mg/g)Cumulative Release at 6 days (%)
ISV₂ (this compound-based cubic)6~80
ISV₂ (this compound-based cubic)8>90
ISV₂ (this compound-based cubic)12~100
ISH₂ (this compound/VitEA-based hexagonal)6~60 (sustained release for >10 days)

This table showcases the sustained-release properties of this compound-based in situ forming liquid crystals for a hydrophilic drug. The addition of Vitamin E acetate (VitEA) to form a hexagonal phase further prolonged the release profile.[7]

Table 3: Physicochemical Properties of Nifedipine-Loaded Cubosomes
FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
This compound-based Cubosomes159 ± 2.80.099 ± 0.001-18.9 ± 0.7894.73 ± 4.9

These results demonstrate the formation of stable, monodisperse nanoparticles with high drug encapsulation efficiency, suitable for oral drug delivery.[8]

Experimental Protocols: A Methodological Overview

The following sections detail the key experimental methodologies employed to evaluate the performance of this compound-based formulations.

In Vitro Drug Release Studies

Objective: To determine the rate and extent of drug release from the formulation under simulated physiological conditions.

Methodology (Dialysis Membrane Diffusion Method): [7]

  • Place a known amount of the formulation (e.g., 0.5 g) into a dialysis bag with a specific molecular weight cutoff (e.g., 14,000 Da).

  • Seal the dialysis bag and immerse it in a defined volume of release medium (e.g., 6 mL of pH 7.4 phosphate-buffered saline) in a sealed container.

  • To prevent bacterial growth, add a suitable antimicrobial agent (e.g., 0.02% w/v sodium azide) to the release medium.

  • Maintain the setup in a horizontal shaker at a constant temperature (e.g., 37.0 ± 0.5°C) and agitation speed (e.g., 60 rpm).

  • Ensure sink conditions are maintained throughout the experiment by periodically withdrawing samples of the release medium and replacing it with fresh medium.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

In Vivo Bioavailability Studies in Animal Models

Objective: To assess the rate and extent of drug absorption into the systemic circulation from the formulation after oral administration.

Methodology (Rat Model): [4][5][6]

  • Fast the animals (e.g., male Sprague-Dawley rats) overnight prior to dosing, with free access to water.

  • Administer the test formulation (e.g., this compound-based liquid crystals) and control formulations (e.g., GMO-based liquid crystals, aqueous suspension) orally via gavage at a specific dose.

  • Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points post-dosing.

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma samples and analyze its concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC from the plasma concentration-time profiles.

Characterization of Liquid Crystalline Phases

Objective: To identify the nanostructure of the this compound-based formulations.

Methodologies:

  • Crossed Polarized Light Microscopy (CPLM): This technique is used for the qualitative identification of different liquid crystalline phases based on their unique textures. Isotropic phases, like the cubic phase, appear dark under CPLM, while anisotropic phases, such as hexagonal and lamellar phases, exhibit birefringence.[7][9]

  • Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique for the definitive identification and characterization of liquid crystalline nanostructures. The positions of the diffraction peaks in the SAXS pattern are characteristic of the specific lattice type (e.g., Pn3m, Im3m for cubic phases; H₂ for hexagonal phase) and can be used to determine the lattice parameters.[4][7][9]

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental workflows, the following diagrams have been generated using Graphviz.

InVitroInVivoCorrelation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Formulation This compound-Based Formulation Release_Study In Vitro Release Study (e.g., Dialysis) Formulation->Release_Study Characterization Physicochemical Characterization (SAXS, CPLM) Formulation->Characterization Correlation Correlation Analysis Release_Study->Correlation In Vitro Release Profile Animal_Model Animal Model (e.g., Rat) Dosing Oral Administration Animal_Model->Dosing Blood_Sampling Blood Sampling Dosing->Blood_Sampling PK_Analysis Pharmacokinetic Analysis Blood_Sampling->PK_Analysis PK_Analysis->Correlation In Vivo Absorption Profile

Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).

SustainedReleaseMechanism Oral_Admin Oral Administration of This compound Formulation GI_Tract Transit to Gastrointestinal Tract Oral_Admin->GI_Tract LC_Formation Formation of Viscous Liquid Crystalline Matrix (Cubic/Hexagonal Phase) GI_Tract->LC_Formation Drug_Diffusion Slow Diffusion of Drug from Matrix LC_Formation->Drug_Diffusion Gastric_Retention Gastric Retention of Non-digestible this compound Matrix LC_Formation->Gastric_Retention Absorption Sustained Drug Absorption Drug_Diffusion->Absorption Gastric_Retention->Drug_Diffusion

References

A Comparative Analysis of Drug Loading Capacity in Phytantriol vs. Monoolein Cubosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

Cubosomes, as lipid-based nanocarriers, have garnered significant attention in the field of drug delivery due to their unique bicontinuous cubic liquid crystalline structure. This structure provides a large interfacial area, making them suitable for encapsulating a wide range of therapeutic agents, including hydrophilic, hydrophobic, and amphiphilic molecules.[1][2] The two most commonly employed lipids for cubosome formulation are glyceryl monooleate (GMO) or monoolein, and this compound (PHYT).[3] The choice between these lipids can significantly impact the physicochemical properties of the cubosomes, most notably their drug loading capacity and stability. This guide provides a comparative analysis of drug loading capacity in this compound versus monoolein cubosomes, supported by experimental data and detailed methodologies.

Key Differences and Advantages

This compound is often highlighted as a promising alternative to monoolein for several reasons. It exhibits greater structural stability and is less susceptible to degradation by hydrolysis in the gastrointestinal tract, as it lacks an ester group that is present in monoolein.[4][5] This enhanced chemical stability makes this compound-based cubosomes particularly suitable for oral drug delivery.[5] In contrast, monoolein-based cubosomes have been extensively studied and are known for their biocompatibility and bioadhesive properties.[6][7]

Comparative Drug Loading Capacity: A Data-Driven Overview

The drug loading capacity (DLC) and encapsulation efficiency (EE) are critical parameters for evaluating the performance of a drug delivery system. The following tables summarize the quantitative data from various studies on the loading of different drugs in both this compound and monoolein cubosomes.

DrugDrug TypeLipidEncapsulation Efficiency (EE%)Drug Loading Capacity (DLC%)Reference
Nifedipine HydrophobicThis compound94.73 ± 4.9Not Reported[8]
Amphotericin B AmphiphilicThis compound87.8 ± 3.4Not Reported
Daptomycin AmphiphilicThis compoundNot ReportedUp to 22.5 (wt%)[9]
Curcumin HydrophobicThis compoundHigher than liposomesHigher than liposomes[3][10]
Ovalbumin Hydrophilic (Protein)This compoundHighNot Reported[11]

Table 1: Drug Loading in this compound Cubosomes

DrugDrug TypeLipidEncapsulation Efficiency (EE%)Drug Loading Capacity (DLC%)Reference
5-Fluorouracil HydrophilicMonoolein31.21Not Reported[4]
Dexamethasone LipophilicMonooleinUp to 96Not Reported[12]
Gambogenic acid HydrophobicMonooleinNot ReportedNot Reported[6]
Oridonin Not SpecifiedMonoolein~80% release in 24hNot Reported[13]
Various Anticancer Drugs Not SpecifiedMonoolein71 to 103Not Reported[14]

Table 2: Drug Loading in Monoolein Cubosomes

Experimental Protocols: A Guide to Methodology

The determination of drug loading capacity and encapsulation efficiency involves several key experimental steps, from cubosome preparation to the quantification of the encapsulated drug.

Cubosome Preparation

Two primary methods are employed for the preparation of cubosomes: the top-down and the bottom-up approach.

  • Top-Down Approach: This is the more traditional method, particularly for monoolein-based cubosomes.[4] It involves the dispersion of a bulk cubic phase gel into an aqueous medium using high-energy processes like sonication or high-pressure homogenization.[15]

    • The lipid (monoolein or this compound) and a stabilizer (e.g., Poloxamer 407) are melted together.[12]

    • The drug is incorporated into the molten lipid phase.[12]

    • The lipid mixture is then added to an aqueous phase and subjected to high-energy dispersion to form nanoparticles.[12]

  • Bottom-Up Approach: This method is often preferred for this compound-based cubosomes and is also known as the solvent dilution or liquid precursor method.[4][11] It involves the formation of cubosomes from a liquid precursor solution with minimal energy input.

    • The lipid, stabilizer, and a hydrotrope (e.g., ethanol) are dissolved to form a liquid precursor.[11]

    • This precursor is then diluted in an excess of aqueous phase, leading to the spontaneous formation of cubosomes.[11]

Determination of Encapsulation Efficiency and Drug Loading

The quantification of the encapsulated drug is crucial for determining the EE and DLC. The general principle involves separating the unencapsulated (free) drug from the cubosome dispersion.

  • Separation of Unentrapped Drug: Common techniques for this separation include:

    • Centrifugation: The cubosome dispersion is centrifuged at high speed, pelleting the cubosomes and leaving the free drug in the supernatant.[12]

    • Ultrafiltration: This method uses a membrane to separate the nanoparticles from the aqueous phase containing the free drug.[15][16]

    • Dialysis: The dispersion is placed in a dialysis bag with a specific molecular weight cut-off, allowing the free drug to diffuse out into a surrounding buffer.[15][16]

    • Size Exclusion Chromatography: This technique separates the larger cubosomes from the smaller free drug molecules.[15]

  • Quantification of Drug: The amount of drug in the supernatant (free drug) or in the cubosomes (after lysis) is then quantified using analytical techniques such as:

    • UV-Visible Spectrophotometry [15][17]

    • High-Performance Liquid Chromatography (HPLC) [15]

    • Fluorescence Spectroscopy [3]

  • Calculation: The Encapsulation Efficiency (EE%) and Drug Loading Capacity (DLC%) are calculated using the following formulas:[12][15]

    EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    DLC (%) = [(Total Drug - Free Drug) / Total Weight of Cubosomes] x 100

Visualizing the Process: Workflows and Relationships

To better illustrate the experimental and logical workflows described, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Cubosome Preparation cluster_analysis Analysis of Drug Loading prep_start Start: Select Lipid (this compound or Monoolein) top_down Top-Down Method (High Energy) prep_start->top_down bottom_up Bottom-Up Method (Low Energy) prep_start->bottom_up melt Melt Lipid & Stabilizer top_down->melt dissolve Dissolve Lipid, Stabilizer, Drug & Hydrotrope bottom_up->dissolve add_drug Incorporate Drug melt->add_drug disperse Disperse in Aqueous Phase (Homogenization/Sonication) add_drug->disperse cubosomes Drug-Loaded Cubosomes disperse->cubosomes dilute Dilute in Aqueous Phase dissolve->dilute dilute->cubosomes separation Separate Free Drug from Cubosomes (Centrifugation/Dialysis/Ultrafiltration) cubosomes->separation quantification Quantify Drug Concentration (HPLC/UV-Vis) separation->quantification calculation Calculate EE% and DLC% quantification->calculation results Comparative Data calculation->results

Caption: Experimental workflow for preparing and analyzing drug-loaded cubosomes.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Performance Outcomes lipid Lipid Type (this compound vs. Monoolein) ee Encapsulation Efficiency (EE%) lipid->ee dlc Drug Loading Capacity (DLC%) lipid->dlc stability Stability lipid->stability drug Drug Properties (Hydrophilicity, Lipophilicity, Amphiphilicity) drug->ee drug->dlc method Preparation Method (Top-Down vs. Bottom-Up) method->ee method->dlc release Drug Release Profile ee->release dlc->release stability->release

Caption: Factors influencing the drug loading and performance of cubosomes.

Conclusion

Both this compound and monoolein are effective lipids for the formation of cubosomes capable of encapsulating a diverse range of drugs with high efficiency. This compound offers a distinct advantage in terms of chemical stability, making it a more robust option for oral drug delivery. While the currently available literature does not provide a definitive, side-by-side comparison of the drug loading capacity for a wide array of drugs in both systems, the data suggests that the choice of lipid should be tailored to the specific drug properties and the intended route of administration. Further research focusing on direct comparative studies will be invaluable in fully elucidating the superior system for specific therapeutic applications. The methodologies outlined in this guide provide a standardized framework for conducting such comparative analyses.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Phytantriol Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount, extending to the responsible disposal of all laboratory materials. This guide provides essential, step-by-step procedures for the proper disposal of phytantriol, ensuring the safety of personnel and the protection of our environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][2] Handle this compound in a well-ventilated area to avoid inhalation of any mists or vapors.[1][2] In case of skin contact, wash the affected area thoroughly with soap and plenty of water.[1][2] If eye contact occurs, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1]

This compound Disposal Procedures

The primary methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration.[1] It is crucial to prevent this compound from entering drains, sewer systems, or water bodies.[1][2]

Step-by-Step Disposal Guide:

  • Segregate Waste: Do not mix this compound waste with other chemicals. Keep it in a dedicated, suitable, and clearly labeled closed container.[1][3]

  • Pure this compound and Concentrated Solutions:

    • Transfer the waste to a licensed chemical destruction plant.[1]

    • Alternatively, arrange for controlled incineration with flue gas scrubbing to prevent the release of harmful substances.[1]

  • Contaminated Materials:

    • Consumables (Gloves, Wipes, etc.): Place all disposables contaminated with this compound into a dedicated, sealed bag or container.[3] This waste should then be sent for incineration.

    • Sharps (Needles, Syringes): If contaminated with this compound, dispose of them in a designated sharps container and treat them as chemical waste.[3]

    • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1][2]

  • Empty Containers:

    • Triple rinse the empty container with a suitable solvent.[1]

    • The rinsate should be collected and disposed of as this compound waste.

    • Once cleaned, the container can be offered for recycling or reconditioning.[1]

Quantitative Data for Disposal

Currently, specific quantitative limits for the disposal of this compound via different methods are not publicly available. Disposal procedures are guided by regulatory standards for chemical waste.

ParameterGuideline
Discharge to Sewer Prohibited.[1]
Landfill Not recommended for the pure substance. Punctured, unusable packaging may be disposed of in a sanitary landfill.[1]
Incineration Controlled incineration with flue gas scrubbing is a recommended method.[1]
Recycling Empty, triple-rinsed containers can be recycled or reconditioned.[1]

Experimental Protocols

The disposal procedures outlined are based on standard safety and environmental regulations and do not originate from specific experimental protocols. They represent best practices for chemical waste management in a laboratory setting.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type pure Pure this compound or Concentrated Solution waste_type->pure Pure/Concentrated contaminated Contaminated Materials (Gloves, Wipes, etc.) waste_type->contaminated Contaminated empty Empty Container waste_type->empty Empty collect_pure Collect in a Labeled, Closed Container pure->collect_pure collect_contaminated Collect in a Dedicated, Sealed Bag/Container contaminated->collect_contaminated rinse Triple Rinse with Appropriate Solvent empty->rinse incinerate Licensed Chemical Destruction or Controlled Incineration collect_pure->incinerate collect_contaminated->incinerate end End: Proper Disposal incinerate->end collect_rinsate Collect Rinsate as This compound Waste rinse->collect_rinsate recycle Recycle or Recondition Container rinse->recycle collect_rinsate->incinerate recycle->end

Caption: Decision workflow for the safe disposal of different forms of this compound waste.

By following these guidelines, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety protocols and local regulations for chemical waste disposal.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Phytantriol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential safety and logistical information for handling Phytantriol, a viscous alcohol used in cosmetic and pharmaceutical applications. Adherence to these protocols will minimize risk and ensure safe operational conduct and disposal.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following table summarizes the recommended PPE and safety measures.

Exposure Route Required PPE & Engineering Controls Rationale & Best Practices
Dermal (Skin) Contact Impervious gloves (e.g., Nitrile, Neoprene) inspected before use.[1][2] Laboratory coat or chemical-resistant suit.[1][2][3][4]This compound can cause skin irritation and may lead to an allergic skin reaction.[2][5] Contaminated work clothing should not be allowed out of the workplace.[1][2] In case of skin contact, wash the affected area with plenty of soap and water.[1]
Ocular (Eye) Contact Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1][2]Direct contact can cause serious eye irritation.[5] If contact occurs, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1]
Inhalation Work in a well-ventilated area.[1][2] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]Avoid breathing mist, gas, or vapors.[1] If inhaled, move the person to fresh air and seek medical attention if breathing is difficult.[1]
General Handling Use non-sparking tools and take precautionary measures against static discharge.[1][5]This compound is a combustible liquid.[6] Ensure adequate ventilation and remove all sources of ignition.[1]

Operational and Disposal Plan

A systematic approach to the handling and disposal of this compound is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS) for any specific instructions.

  • Handling: Conduct all work in a well-ventilated area, such as a fume hood.[1][2] Avoid direct contact with skin and eyes.[1]

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Spill Management: In case of a spill, evacuate personnel to a safe area.[1] Prevent further leakage if it is safe to do so.[1] Use personal protective equipment during cleanup.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Do not let the chemical enter drains.[1]

Disposal Plan:

  • Product Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]

  • Contaminated PPE and Materials: Dispose of contaminated gloves and other materials in accordance with applicable laws and good laboratory practices.[2] Contaminated clothing should be taken off and washed before reuse.[1][2]

  • Packaging Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]

Below is a logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 handling1 Work in Ventilated Area prep2->handling1 Proceed handling2 Avoid Skin/Eye Contact handling1->handling2 post1 Store in Closed Container handling2->post1 Complete post2 Clean Work Area post1->post2 disp1 Dispose of Waste this compound post2->disp1 Initiate Cleanup disp2 Dispose of Contaminated Materials disp1->disp2

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phytantriol
Reactant of Route 2
Phytantriol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.